molecular formula C13H28 B072444 2-Methyldodecane CAS No. 1560-97-0

2-Methyldodecane

Cat. No.: B072444
CAS No.: 1560-97-0
M. Wt: 184.36 g/mol
InChI Key: HGEMCUOAMCILCP-UHFFFAOYSA-N
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Description

2-Methyldodecane is a high-purity branched-chain alkane standard essential for advanced chemical and materials research. Its primary research value lies in its role as a model compound in petroleum and fuel science, where it is used to study the combustion characteristics, thermal stability, and pyrolysis behavior of complex hydrocarbon mixtures. The specific branching at the second carbon atom of the dodecane chain influences its physical properties, such as melting point and octane rating, making it a critical subject for investigating structure-property relationships in fuel additive development and lubricant formulation. Furthermore, this compound serves as a valuable reference standard in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of complex hydrocarbon streams. In materials science, it is investigated as a potential phase-change material (PCM) or as a non-polar solvent in specialized synthetic applications. While it does not have a pharmacological mechanism of action, its mechanism in research contexts is physical and chemical, involving interactions that alter fuel performance, solvent properties, and chromatographic separation. This product is presented with certified purity to ensure reproducibility and reliability in experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldodecane
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InChI

InChI=1S/C13H28/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3
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InChI Key

HGEMCUOAMCILCP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H28
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DSSTOX Substance ID

DTXSID20873238
Record name 2-Methyldodecane
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Molecular Weight

184.36 g/mol
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Physical Description

Liquid, Liquid; [Ultra Scientific MSDS]
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CAS No.

1560-97-0, 68551-19-9
Record name 2-Methyldodecane
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-methyldodecane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Formula and Structure

This compound is a branched-chain alkane with the chemical formula C₁₃H₂₈ .[1][2][3][4][5][6] It is an isomer of tridecane.

  • IUPAC Name: this compound[1]

  • Synonyms: Isotridecane[3]

  • CAS Number: 1560-97-0[1][4][5]

  • Molecular Weight: 184.36 g/mol [1]

The structure of this compound consists of a twelve-carbon chain (dodecane) with a methyl group attached to the second carbon atom.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueUnitReference
Molecular Weight184.36 g/mol [1]
Boiling Point227.0 - 228.0°C at 760 mmHg (est.)[7]
Density0.754g/cm³ at 20 °C[3]
Water Solubility0.03173mg/L at 25 °C (est.)[2][7]
Vapor Pressure0.115mmHg at 25 °C (est.)[7]
Flash Point70.6°C (est.)[7]
logP (o/w)7.175(est.)[7]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One common method for the synthesis of this compound is through a Grignard reaction, which involves the reaction of decylmagnesium bromide with 2-bromopropane (B125204).[4] A general laboratory procedure is outlined below.

Materials:

  • Decyl bromide

  • Magnesium turnings

  • 2-Bromopropane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of decyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining decyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (decylmagnesium bromide).

  • Coupling Reaction: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up and Purification Decyl bromide Decyl bromide Decylmagnesium bromide Decylmagnesium bromide Decyl bromide->Decylmagnesium bromide Mg turnings Mg turnings Mg turnings->Decylmagnesium bromide Anhydrous ether Anhydrous ether Anhydrous ether->Decylmagnesium bromide Crude this compound Crude this compound Decylmagnesium bromide->Crude this compound 2-Bromopropane 2-Bromopropane 2-Bromopropane->Crude this compound Purified this compound Purified this compound Crude this compound->Purified this compound Saturated NH4Cl Saturated NH4Cl Saturated NH4Cl->Purified this compound

Caption: Synthesis workflow for this compound via Grignard reaction.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Sample Preparation:

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Data Analysis:

The retention time of the peak corresponding to this compound in the total ion chromatogram (TIC) is used for identification. The mass spectrum of the peak is then compared with a reference library (e.g., NIST) to confirm the identity of the compound. The area under the peak is proportional to the concentration of this compound in the sample.

G Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Identification Identification Data Analysis->Identification Quantification Quantification Data Analysis->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyldodecane, an isomer of tridecane (B166401) with the chemical formula C13H28, is a branched-chain alkane.[1] As a saturated hydrocarbon, its physical and chemical characteristics are of significant interest in various fields, including fuel development, lubrication, and as a non-polar solvent in chemical synthesis. Understanding its physicochemical properties is crucial for its application in research and industry, particularly in drug development where it may be used as a reference compound or in formulation studies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates the logical relationships between these properties.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula C13H28-
Molar Mass 184.367 g/mol -
Appearance LiquidStandard Temperature and Pressure
Density 0.754 g/cm³at 20 °C[1][2]
Boiling Point 227.0 to 229.5 °Cat 760 mmHg[3]
103–104 °Cat 10.5 Torr[2]
Melting Point -26 °C to -27.15 °C-
Vapor Pressure 0.115 mmHgat 25 °C (estimated)[3]
Water Solubility 0.03173 mg/Lat 25 °C (estimated)[3]
Refractive Index 1.4219at 20 °C
Flash Point 70.6 °CTag Closed Cup (estimated)[3]
LogP (Octanol/Water) 7.175(estimated)[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

  • Procedure:

    • A small amount (approximately 0.5 mL) of this compound is placed into the Durham tube.

    • A capillary tube, with its sealed end facing upwards, is placed inside the Durham tube containing the sample.

    • The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The thermometer and attached tube are suspended in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube.

    • Heating is continued until the temperature is a few degrees above the boiling point, then the heat source is removed.

    • The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The density of a liquid can be accurately determined using a pycnometer or density bottle.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

    • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is measured (m2).

    • The pycnometer is emptied, dried, and then filled with this compound. It is again placed in the constant temperature water bath to reach the desired temperature.

    • The volume is adjusted, the pycnometer is dried on the outside, and its mass is determined (m3).

    • The density of this compound is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

The refractive index, a measure of how light propagates through a substance, is determined using an Abbe refractometer.[4]

  • Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp for the D-line).

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The prisms are closed and locked. If the sample is volatile, this should be done quickly.

    • Water from a constant temperature bath (e.g., 20°C) is circulated through the jackets of the prisms to maintain a constant temperature.

    • The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

    • The compensator is adjusted to eliminate any color fringe at the borderline, making the borderline sharp.

    • The magnifier is used to bring the borderline exactly to the center of the crosshairs.

    • The refractive index is read directly from the scale.

The viscosity of a liquid, its resistance to flow, can be measured using a capillary viscometer.

  • Apparatus: Ostwald or Ubbelohde viscometer, constant temperature water bath, stopwatch, and a suction bulb.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A known volume of this compound is introduced into the larger bulb of the viscometer.

    • The viscometer is clamped vertically in a constant temperature water bath until the sample reaches the desired temperature.

    • Using a suction bulb, the liquid is drawn up into the smaller bulb, above the upper calibration mark.

    • The suction is removed, and the liquid is allowed to flow back down.

    • The time taken for the liquid meniscus to pass between the upper and lower calibration marks is measured accurately with a stopwatch.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the flow time.

    • The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

Mandatory Visualization

The following diagram illustrates the logical relationships between the molecular structure of this compound and its key physicochemical properties.

Physicochemical_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C13H28) Branched Alkane BP Boiling Point Structure->BP Intermolecular Forces (van der Waals) MP Melting Point Structure->MP Crystal Lattice Packing (influenced by branching) Density Density Structure->Density Molecular Packing Viscosity Viscosity Structure->Viscosity Intermolecular Friction Solubility Solubility Structure->Solubility Polarity ('like dissolves like') BP->Viscosity Related to intermolecular forces Density->Viscosity Influence on flow

Caption: Logical flow of how the molecular structure of this compound influences its key physicochemical properties.

References

An In-depth Technical Guide to 2-Methyldodecane (CAS: 1560-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane, an isomer of tridecane, is a branched-chain alkane with the chemical formula C₁₃H₂₈.[1] As a saturated hydrocarbon, it is a non-polar compound characterized by its low reactivity, making it a stable component and intermediate in various chemical processes. Its branched structure imparts distinct physical properties compared to its linear counterpart, n-tridecane, such as a lower melting point and altered viscosity. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support its application in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthesis, and analytical characterization.

General and Physical Properties
PropertyValueSource
CAS Number 1560-97-0[1][2][3][4][5]
Molecular Formula C₁₃H₂₈[1][2][4][5][6]
Molar Mass 184.36 g/mol [2]
Appearance Liquid[2]
Density 0.754 g/cm³ (at 20 °C)[1]
Boiling Point 227.0 to 228.0 °C (at 760 mm Hg)[7]
Melting Point -26 °C
Flash Point 70.6 °C
Water Solubility Insoluble (0.03173 mg/L at 25 °C, est.)[7]
Solubility in Organic Solvents Soluble in alcohol and other non-polar organic solvents.[7][8][9]
logP (o/w) 7.175 (est)[7]
Vapor Pressure 0.115 mmHg (at 25 °C, est.)[7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR Predicted signals include a doublet for the terminal methyl protons, a multiplet for the methine proton, a triplet for the other terminal methyl group, and overlapping multiplets for the methylene (B1212753) protons of the long alkyl chain.
¹³C NMR A spectrum is available on PubChem, which would show distinct signals for the different carbon environments in the molecule.[2]
Mass Spectrometry (GC-MS) The NIST library indicates major peaks (m/z) at 43, 57, and 71.[2] The full spectrum is available in the NIST database.[3][4][5][10]
Infrared (IR) Spectroscopy As a saturated alkane, the IR spectrum is expected to show strong C-H stretching vibrations between 2845 and 2975 cm⁻¹, and C-H bending vibrations for -CH₂, -CH₃, and -CH- groups around 1480-1440 cm⁻¹ and 1385-1370 cm⁻¹.[11] A vapor phase IR spectrum is available on SpectraBase.[2]

Synthesis of this compound

This compound can be synthesized through various routes, including the reaction of 1-bromodecane (B1670165) with diisopropyl zinc or the reaction of 1-dodecene (B91753) with trimethylaluminium.[1] A common and versatile laboratory method involves the Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of a decylmagnesium bromide (a Grignard reagent) with 2-bromopropane (B125204).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromodecane

  • 2-Bromopropane

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried under an inert atmosphere to exclude moisture.

    • Place magnesium turnings in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • In the dropping funnel, prepare a solution of 1-bromodecane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by warming and a cloudy appearance), add a small crystal of iodine.

    • Once the reaction starts, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of decylmagnesium bromide.

  • Reaction with 2-Bromopropane:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add a solution of 2-bromopropane in anhydrous diethyl ether to the dropping funnel.

    • Add the 2-bromopropane solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis and Purification Workflow

Synthesis_Workflow Start Start Materials: - Magnesium Turnings - 1-Bromodecane - 2-Bromopropane - Anhydrous Diethyl Ether Grignard_Formation Grignard Reagent Formation (Decylmagnesium Bromide) Start->Grignard_Formation Reaction Reaction with 2-Bromopropane Grignard_Formation->Reaction Quenching Reaction Quenching (sat. aq. NH4Cl) Reaction->Quenching Extraction Liquid-Liquid Extraction (Diethyl Ether) Quenching->Extraction Drying Drying of Organic Phase (Anhydrous MgSO4) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product This compound (Final Product) Purification->Final_Product

A flowchart illustrating the synthesis and purification of this compound via a Grignard reaction.

Applications and Biological Relevance

Industrial and Research Applications

As a branched-chain alkane, this compound can be used as a chemical intermediate in the synthesis of other organic compounds.[12] Its properties make it a potential component in specialized lubricants and fuels. In a research context, it can serve as a non-polar solvent or as a reference compound in analytical techniques such as gas chromatography.

Relevance in Drug Development and Biological Systems

Currently, there is limited specific information on the direct application of this compound in drug development. However, branched-chain hydrocarbons are of interest in medicinal chemistry for their ability to influence the lipophilicity and conformational properties of molecules. The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a compound, is a well-documented phenomenon in drug design.

This compound has been identified as a volatile organic compound in some plants, such as St. John's Wort (Hypericum perforatum).[2] Its biological role in these organisms is not yet fully understood.

Safety and Toxicology

There is limited toxicological data available for this compound. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It is a combustible liquid and should be stored away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a branched-chain alkane with well-defined physicochemical properties. While its direct applications in drug development are not extensively documented, its synthesis via established methods like the Grignard reaction is straightforward, making it accessible for research purposes. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound. Further investigation into its biological activities and potential as a scaffold or intermediate in medicinal chemistry could reveal new applications.

References

Technical Guide: Physicochemical Properties of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Methyldodecane (Isotridecane), focusing on its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Physicochemical Data of this compound

This compound is a branched-chain alkane with the chemical formula C13H28.[1] It is an isomer of tridecane. The following table summarizes its key physical properties.

PropertyValueConditions
Boiling Point 227.7 ± 3.0 °Cat 760 Torr (1 atm)[1]
227.00 to 228.00 °Cat 760.00 mm Hg (1 atm)[2]
103–104 °Cat 10.5 Torr[1]
Density 0.754 g/cm³at 20 °C[1]
Molar Mass 184.367 g/mol N/A[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in readily available literature, the determination of its boiling point and density follows standard laboratory procedures for liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a substance like this compound, a common and efficient method for determining the boiling point, especially with small sample sizes, is the Thiele tube method.[4]

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (less than 0.5 mL) of this compound is placed into a small test tube or vial.[4]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[4]

  • Apparatus Setup: The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape.

  • Observation: Upon reaching the boiling point of the this compound, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Measurement: The liquid will begin to cool. The boiling point is recorded at the precise moment the bubbling stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure. The barometric pressure should also be recorded.[4]

G cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_measurement Measurement prep1 Fill vial half-full with this compound prep2 Invert capillary tube (open end down) into vial prep1->prep2 prep3 Attach vial to thermometer prep2->prep3 heat1 Place assembly in Thiele tube prep3->heat1 heat2 Heat gently heat1->heat2 heat3 Observe for rapid, continuous bubbles heat2->heat3 heat4 Stop heating heat3->heat4 meas1 Record temperature when bubbling stops & liquid enters capillary tube heat4->meas1

Boiling Point Determination Workflow (Thiele Tube)
Density Determination

The density of a liquid is its mass per unit volume. For precise measurements of liquid alkanes, a vibrating tube densimeter is a standard and highly accurate instrument.[5][6]

Methodology: Vibrating Tube Densitometer

  • Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water. This establishes a baseline for the instrument's oscillation period.

  • Sample Injection: A small, bubble-free sample of this compound is injected into the oscillating U-shaped tube within the densitometer.

  • Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature (e.g., 20 °C), which is precisely controlled by the instrument's Peltier system.

  • Frequency Measurement: The instrument measures the resonant frequency of the tube containing the sample. The presence of the sample's mass changes the tube's natural oscillation frequency.

  • Density Calculation: The density of the this compound is calculated automatically by the instrument's software based on the measured oscillation period and the calibration data.

G cluster_setup Setup & Calibration cluster_measure Sample Measurement cluster_output Result cal1 Calibrate with Air cal_result Establish baseline oscillation period cal1->cal_result cal2 Calibrate with Water cal2->cal_result meas1 Inject bubble-free sample of this compound cal_result->meas1 meas2 Set temperature (e.g., 20°C) and allow to equilibrate meas1->meas2 meas3 Measure resonant frequency of tube meas2->meas3 output Calculate Density from frequency meas3->output

Density Measurement Workflow (Vibrating Tube)

References

An In-Depth Technical Guide to the Spectral Data Analysis of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the mass spectrometry, NMR, and infrared spectral data for 2-Methyldodecane (C13H28). It includes experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows to facilitate the unequivocal identification and characterization of this branched-chain alkane.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in elucidating its structure. The most common technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Experimental Protocols

Sample Preparation and Introduction:

  • A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • The sample is injected into a gas chromatograph (GC) equipped with a non-polar capillary column (e.g., Squalane).[1]

  • The GC oven temperature is programmed to ensure the separation of this compound from any impurities.

  • The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

Ionization and Analysis:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

Data Presentation: Electron Ionization Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[C3H7]+
5785[C4H9]+
7155[C5H11]+
8540[C6H13]+
4138[C3H5]+
1845[C13H28]+ (Molecular Ion)
1692[M-CH3]+
155<1[M-C2H5]+
141<1[M-C3H7]+
127<1[M-C4H9]+
1132[M-C5H11]+
993[M-C6H13]+
Interpretation and Fragmentation Pathway

The molecular formula of this compound is C13H28, with a molecular weight of approximately 184.36 g/mol .[1][2][3] The mass spectrum shows a small molecular ion peak (M+) at m/z 184, which is characteristic of long-chain alkanes under EI conditions. The base peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH3)2]+, or the propyl cation, [CH2CH2CH3]+. The prominent peak at m/z 57 corresponds to the butyl cation, [C4H9]+.

The fragmentation of this compound is dominated by the cleavage of C-C bonds. The branching at the C2 position influences the fragmentation pattern, leading to the preferential formation of secondary carbocations. The series of peaks separated by 14 Da (CH2) corresponds to the successive loss of alkyl radicals from the long, unbranched chain.

fragmentation_pathway cluster_M This compound (M) cluster_fragments Key Fragments M [CH3(CH2)9CH(CH3)2]•+ m184 m/z 184 Molecular Ion m169 m/z 169 [M-CH3]• m184->m169 - •CH3 m57 m/z 57 [C4H9]+ m184->m57 - •C9H19 m43 m/z 43 [C3H7]+ (Base Peak) m184->m43 - •C10H21

Caption: EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocols
  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).

  • Instrument: A high-field NMR spectrometer, such as a Bruker AM-270, is used.[2]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to symmetry, some carbons in the long chain are very similar, leading to overlapping signals.

Chemical Shift (ppm)Carbon Assignment (Proposed)
~39.1C3
~34.0C11
~31.9C10
~29.7C5, C6, C7, C8, C9
~29.3C4
~27.3C12
~22.7C1, C1' (methyls on C2)
~14.1C13 (terminal methyl)

Note: Specific chemical shift values can vary slightly based on solvent and experimental conditions. The assignments are based on typical alkane chemical shifts.

Interpretation

The ¹³C NMR spectrum is consistent with the structure of this compound. The presence of approximately 8-9 distinct signals (with some overlap for the central methylene (B1212753) groups) confirms the overall carbon skeleton. The two methyl groups attached to C2 are equivalent and appear as a single peak around 22.7 ppm. The terminal methyl group of the long chain appears furthest upfield at around 14.1 ppm. The methine carbon (C2) is expected to be downfield, and the various methylene carbons of the straight-chain portion appear in the 29-39 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane like this compound, the spectrum is relatively simple and dominated by C-H and C-C bond vibrations.

Experimental Protocols
  • Sample Preparation: A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Analysis: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation: Infrared Absorption Bands

The IR spectrum of an alkane is characterized by strong C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityVibrational Mode
2975 - 2845Strong, multiple peaksC-H stretching (in CH, CH₂, CH₃ groups)[4]
1480 - 1435MediumC-H bending (in CH₂, CH₃ groups)[4]
1385 - 1370MediumC-H bending (in CH₃ groups, gem-dimethyl split)[4]
~1340WeakC-H bending (in CH group)[4]
1300 - 800Weak to MediumC-C stretching and skeletal vibrations

Note: These are characteristic ranges for alkanes.[5] The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule.[4][6]

Interpretation

The IR spectrum confirms the alkane nature of the molecule. The strong absorptions just below 3000 cm⁻¹ are definitive indicators of C-H bonds in saturated carbons.[5] The bending vibrations (scissoring, rocking, wagging) in the 1480-1370 cm⁻¹ region further confirm the presence of methylene (-CH₂-) and methyl (-CH₃) groups. The absence of significant peaks in other regions (e.g., 3600-3200 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) confirms the absence of other functional groups.

Integrated Spectral Data Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.

workflow cluster_input Input Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Compound (Suspected this compound) MS GC-MS Unknown->MS NMR 13C NMR Unknown->NMR IR FTIR Unknown->IR MS_data Molecular Ion @ m/z 184 Fragmentation Pattern MS->MS_data NMR_data Carbon Skeleton ~8-9 Unique Signals NMR->NMR_data IR_data Functional Groups Confirms Alkane (C-H, C-C bonds) IR->IR_data Conclusion Structure Confirmed: This compound MS_data->Conclusion NMR_data->Conclusion IR_data->Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-methyldodecane. This document details the experimentally determined and predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical visualization of the molecular structure about its NMR signals.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on experimental values, while the ¹³C NMR data is predicted due to the limited availability of public experimental datasets.

Table 1: ¹H NMR Chemical Shifts of this compound

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
H-1 (CH₃)0.85t3H
H-1' (CH₃)0.83d3H
H-2 (CH)1.50m1H
H-3 (CH₂)1.12m2H
H-4 to H-11 (CH₂)1.24m16H
H-12 (CH₃)0.85t3H

Note: The chemical shifts for the overlapping methylene (B1212753) protons (H-4 to H-11) are reported as a single multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C-1 (CH₃)14.1
C-1' (CH₃)22.7
C-2 (CH)27.9
C-3 (CH₂)37.0
C-4 (CH₂)27.3
C-5 (CH₂)29.7
C-6 (CH₂)29.9
C-7 (CH₂)30.0
C-8 (CH₂)30.0
C-9 (CH₂)32.0
C-10 (CH₂)29.4
C-11 (CH₂)22.8
C-12 (CH₃)14.2

Disclaimer: The ¹³C NMR data presented is based on computational predictions and should be used as a reference. Experimental verification is recommended for precise structural elucidation.

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound, a representative long-chain alkane.

1. Sample Preparation

  • Analyte: this compound (high purity, >98%).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the low natural abundance of the ¹³C isotope.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 5-6 ppm, is adequate to cover the expected chemical shift range.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 200-220 ppm is used to cover the full range of possible carbon chemical shifts.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (for CDCl₃, δH ≈ 7.26 ppm and δC ≈ 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integration (¹H NMR): The relative area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons contributing to each signal.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

molecular_structure cluster_structure This compound Structure C12 CH3 C11 CH2 C12->C11 C10 CH2 C11->C10 C9 CH2 C10->C9 C8 CH2 C9->C8 C7 CH2 C8->C7 C6 CH2 C7->C6 C5 CH2 C6->C5 C4 CH2 C5->C4 C3 CH2 C4->C3 C2 CH C3->C2 C1_prime CH3 C2->C1_prime C1 CH3 C2->C1

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (this compound in CDCl3) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-methyldodecane, a branched alkane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and includes visual diagrams to illustrate key concepts and workflows.

Introduction to this compound

This compound (C₁₃H₂₈) is a saturated hydrocarbon and an isomer of tridecane.[1] As a branched alkane, its structure consists of a twelve-carbon dodecane (B42187) chain with a methyl group attached to the second carbon atom. Understanding its vibrational characteristics through IR spectroscopy is fundamental for its identification and characterization in various chemical contexts.

Predicted Infrared Spectrum of this compound

Data Presentation: Predicted Vibrational Modes

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2975–2950Asymmetric C-H Stretching-CH₃ (methyl)Strong
~2926Asymmetric C-H Stretching-CH₂- (methylene)Strong
~2870Symmetric C-H Stretching-CH₃ (methyl)Medium
~2858Symmetric C-H Stretching-CH₂- (methylene)Medium
1480–1440C-H Bending (Scissoring)-CH₂- (methylene)Medium
1470–1435Asymmetric C-H Bending-CH₃ (methyl)Medium
1385–1370Symmetric C-H Bending (Umbrella)-CH₃ (methyl)Medium
~1340C-H Bending-CH- (methine)Weak
725–720C-H Rocking-(CH₂)n- (n ≥ 4)Weak to Medium

Table 1: Predicted IR Absorption Bands for this compound. The wavenumber ranges are based on typical values for branched alkanes.[2][3][4]

Interpretation of Spectral Features
  • C-H Stretching Region (3000–2850 cm⁻¹): This region is dominated by strong absorption bands resulting from the stretching vibrations of the various C-H bonds.[2] The presence of multiple, overlapping peaks is expected, corresponding to the asymmetric and symmetric stretches of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. The methine (-CH-) C-H stretch is also in this region but is generally weaker and often obscured.[4]

  • C-H Bending Region (1470–1350 cm⁻¹): Moderate absorptions in this region arise from the bending (scissoring and rocking) vibrations of the C-H bonds.[2] A key feature for branched alkanes is the symmetric bending of the methyl groups, which often appears as a distinct peak around 1380 cm⁻¹.[3]

  • Fingerprint Region (< 1300 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from C-C bond stretching and various bending and rocking motions.[2] The long methylene chain in this compound is expected to produce a characteristic rocking vibration peak around 720-725 cm⁻¹.[2] This complex pattern, though difficult to assign completely, serves as a unique "fingerprint" for the compound.[2]

Experimental Protocols

The following section details a standard methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder for liquids (e.g., salt plates - NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)

  • This compound sample (liquid)

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens paper/soft tissues

  • Personal Protective Equipment (PPE): safety glasses, gloves

Procedure: Liquid Cell (Salt Plates)
  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place one or two drops of the this compound sample onto the center of the plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and a soft tissue.

    • Store the plates in a desiccator to prevent damage from moisture.

Procedure: Attenuated Total Reflectance (ATR)
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The ATR technique is often faster as it requires minimal sample preparation.

  • Cleaning:

    • Clean the ATR crystal by wiping the sample off with a soft tissue soaked in an appropriate solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental vibrational modes of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Liquid Sample (this compound) Prep Prepare Thin Film (Salt Plates/ATR) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum (FTIR) Background->Acquire Process Fourier Transform & Background Subtraction Acquire->Process Interpret Peak Identification & Assignment Process->Interpret Report Final Spectrum & Data Table Interpret->Report Vibrational_Modes cluster_stretch C-H Stretching Modes (3000-2850 cm⁻¹) cluster_bend C-H Bending Modes (1470-1350 cm⁻¹) cluster_rock Fingerprint Region (< 1300 cm⁻¹) asym_ch3 Asymmetric CH₃ Stretch sym_ch3 Symmetric CH₃ Stretch asym_ch2 Asymmetric CH₂ Stretch sym_ch2 Symmetric CH₂ Stretch scissor_ch2 CH₂ Scissoring umbrella_ch3 CH₃ Symmetric Bend rock_ch2 CH₂ Rocking (~720 cm⁻¹) cc_stretch C-C Stretch Molecule This compound Molecule->asym_ch3 Molecule->sym_ch3 Molecule->asym_ch2 Molecule->sym_ch2 Molecule->scissor_ch2 Molecule->umbrella_ch3 Molecule->rock_ch2 Molecule->cc_stretch

References

An In-depth Technical Guide to the Kovats Retention Index of 2-Methyldodecane on Non-polar Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats retention index (RI) of 2-Methyldodecane on non-polar gas chromatography (GC) columns. The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and a logical workflow for the determination of this key chromatographic parameter.

Introduction to the Kovats Retention Index

The Kovats retention index is a fundamental concept in gas chromatography used to convert retention times into system-independent constants.[1] This allows for the comparison of retention data across different instruments, columns, and laboratories. For a given compound on a specific stationary phase, the Kovats RI is calculated by interpolating its adjusted retention time between the adjusted retention times of two n-alkanes that elute before and after it.

On non-polar stationary phases, the elution of non-polar compounds like this compound is primarily governed by their boiling points. The Kovats RI helps to standardize the elution behavior, making it a crucial tool for compound identification and method development.

Quantitative Data: Kovats Retention Index of this compound

The following table summarizes the Kovats retention index of this compound on various non-polar stationary phases under different experimental conditions. This data has been compiled from the National Institute of Standards and Technology (NIST) database.

Stationary PhaseColumn TypeTemperature ProgramKovats Retention Index (I)Reference
SqualaneCapillaryIsothermal (100 °C)1263Mitra, Mohan, et al., 1974
CP Sil 8 CBCapillaryTemperature Ramp1288Schwob, Bessiere, et al., 2004
PTE-5CapillaryTemperature Ramp1267Gudzic, Dordevic, et al., 2001
SE-54CapillaryTemperature Ramp1264Rembold, Wallner, et al., 1989
HP-5MSCapillaryTemperature Ramp1268Saroglou, Marin, et al., 2007
Cross-Linked MethylsiliconeCapillaryTemperature Ramp1265Khorasheh, Gray, et al., 1989
OV-101CapillaryTemperature Ramp1265Hayes and Pitzer, 1981
DB-5CapillaryCustom Temperature Program1263Zaikin and Borisov, 2002
Apiezon LCapillaryIsothermal (40 to 190 °C)1264Mann, Mühlstädt, et al., 1967

Experimental Protocols

While the exact, detailed experimental protocols from the original publications were not fully accessible, this section provides a representative methodology for the determination of the Kovats retention index of this compound on a non-polar column, based on established practices and available data.

  • This compound: High purity standard.

  • n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C10 to C16) in a suitable solvent.

  • Solvent: Hexane or pentane (B18724) (GC grade).

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Data System: Chromatography data acquisition and processing software.

  • This compound Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).

  • n-Alkane Mixture: Use the certified n-alkane standard mixture as provided.

  • Co-injection Mixture (Optional): A mixture of the this compound solution and the n-alkane standard can be prepared for simultaneous analysis.

The following is a typical temperature-programmed GC method for the analysis of branched alkanes:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample(s) into the GC.

  • Chromatogram Acquisition: Record the chromatograms for the this compound sample and the n-alkane standard mixture.

  • Retention Time Determination: Identify and record the retention times of this compound and the n-alkanes.

  • Kovats Retention Index Calculation: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

    I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    • tR is the retention time.

Visualizations

The following diagram illustrates the logical steps involved in the experimental determination of the Kovats retention index.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep_analyte Prepare Analyte Solution (this compound) inject_analyte Inject Analyte prep_analyte->inject_analyte prep_alkanes Prepare n-Alkane Standard Mixture inject_alkanes Inject n-Alkanes prep_alkanes->inject_alkanes gc_setup Set GC Parameters (Injector, Detector, Oven Program) gc_setup->inject_analyte gc_setup->inject_alkanes acquire_data Acquire Chromatograms inject_analyte->acquire_data inject_alkanes->acquire_data get_rt Determine Retention Times acquire_data->get_rt calc_ki Calculate Kovats Index get_rt->calc_ki result Kovats Retention Index calc_ki->result

Caption: Experimental workflow for Kovats RI determination.

This diagram illustrates the relationship between the retention times of the analyte and the bracketing n-alkanes in the calculation of the Kovats retention index.

G cluster_calculation Kovats Index Formula n_alkane_1 n-Alkane (n) Retention Time: tR(n) analyte This compound Retention Time: tR(unknown) n_alkane_2 n-Alkane (N) Retention Time: tR(N) formula I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

References

Isomers of tridecane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Tridecane (B166401) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane is an alkane hydrocarbon with the chemical formula C₁₃H₂₈. As a saturated hydrocarbon, it consists entirely of carbon and hydrogen atoms connected by single bonds. The formula C₁₃H₂₈ represents a vast number of structural arrangements, resulting in 802 constitutional isomers.[1][2] The term "tridecane" can refer to any of these isomers or a mixture thereof, but in IUPAC nomenclature, it specifically denotes the straight-chain isomer, normal tridecane (n-tridecane).[1]

All isomers of tridecane are generally colorless, combustible liquids with low chemical reactivity, a characteristic feature of alkanes.[3][4] They are nonpolar molecules, making them practically insoluble in water but miscible with many organic solvents.[5] While n-tridecane and its isomeric mixtures are components of fuels and solvents, their primary relevance in research and pharmaceutical development is often as reference compounds, standards in analytical chemistry, or as components in formulation studies.[3][4] Notably, tridecane also appears in nature as a component of essential oils in some plants and as a defensive chemical or pheromone in certain insects.[4][5]

This guide provides a detailed overview of the physicochemical properties of tridecane isomers, outlines the definitive experimental protocols for their analysis, and presents a logical workflow for their identification.

Physicochemical Properties of Tridecane Isomers

Quantitative experimental data for all 802 isomers of tridecane is not comprehensively compiled in publicly accessible literature. However, the properties of the linear isomer, n-tridecane, are well-documented. The properties of the branched isomers can be understood through established principles of chemical structure and intermolecular forces.

Properties of n-Tridecane

The straight-chain isomer serves as the baseline for comparing the properties of its branched counterparts.

PropertyValue
Molecular Formula C₁₃H₂₈
Molar Mass 184.37 g·mol⁻¹
Appearance Colorless liquid
Boiling Point 232 to 236 °C (505 to 509 K)
Melting Point -6 to -4 °C (267 to 269 K)
Density 0.756 g·mL⁻¹ (at 25 °C)
Refractive Index (n_D) 1.425 (at 20 °C)
Flash Point 94 °C (201 °F; 367 K)
Water Solubility Practically insoluble (~0.0047 mg/L)
Chemical Stability Stable; combustible; incompatible with strong oxidizing agents.[3]

(Data sourced from PubChem, NIST, and Wikipedia).[4][5][6]

Effect of Branching on Physical Properties

The introduction of branching along the carbon chain significantly alters the physical properties of the isomers. These changes are primarily driven by variations in the strength of intermolecular van der Waals forces.[7][8]

PropertyTrend with Increased BranchingRationale
Boiling Point Decreases Increased branching makes the molecule more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces between molecules. Less energy is therefore required to overcome these forces and enter the gas phase.[1][7]
Melting Point Increases (Generally, for highly symmetric isomers) The effect on melting point is more complex and is highly dependent on how well the molecules can pack into a crystal lattice. Highly branched, symmetric isomers (e.g., those with quaternary carbons) can pack more efficiently and tightly than the flexible linear chain, leading to stronger lattice forces and a higher melting point.[9]
Density Decreases The more compact, spherical shape of branched isomers generally leads to less efficient packing in the liquid state compared to the linear isomer, resulting in a lower density.

Experimental Protocols for Isomer Analysis

The definitive technique for the separation, identification, and quantification of tridecane isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The similarity in the properties of the isomers makes high-resolution capillary GC a necessity.[10]

Objective

To separate and identify individual tridecane isomers within a complex mixture based on their chromatographic retention times and mass spectral fragmentation patterns.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of an n-tridecane standard in a high-purity volatile solvent such as hexane (B92381) or heptane. Create serial dilutions to generate working standards for calibration (e.g., 1-100 µg/mL).[11]

  • Sample Preparation : Dissolve the unknown sample containing tridecane isomers in the same solvent to an appropriate concentration. If quantification is required, an internal standard (e.g., a deuterated alkane) should be added to both the standards and the unknown samples at a fixed concentration.[11]

  • Solvent Blank : Prepare a vial containing only the solvent to run as a blank, ensuring no contamination from the system or solvent.[11]

2. Instrument Setup and Parameters:

  • Gas Chromatograph (GC):

    • Injector : Use a split/splitless inlet operating in split mode to avoid column overloading.

      • Injector Temperature: 280-300 °C to ensure rapid vaporization of the analytes.[12]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[12]

    • Column : A high-resolution capillary column is critical. A long (e.g., 30-60 m) column with a non-polar stationary phase is ideal for separating hydrocarbons by boiling point.

      • Recommended Column: Agilent DB-5ms (5% Phenyl Polydimethylsiloxane), 60 m length x 0.25 mm I.D. x 1 µm film thickness.[12]

    • Oven Temperature Program : A programmed temperature ramp is essential for resolving isomers with close boiling points.

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp 1: Increase to 120 °C at 10 °C/min.

      • Ramp 2: Increase to 310 °C at 5 °C/min.

      • Final Hold: Hold at 310 °C for an extended period (e.g., 40 minutes) to ensure all high-boiling isomers elute.[12]

  • Mass Spectrometer (MS):

    • Interface : The GC-MS transfer line temperature should be maintained at 280-300 °C to prevent analyte condensation.[11]

    • Ion Source :

      • Ionization Mode: Electron Ionization (EI) at the standard 70 eV.[11] This provides reproducible fragmentation patterns for library matching.

      • Source Temperature: 230 °C.[11]

    • Mass Analyzer : A quadrupole or ion trap analyzer is common. Scan a mass range of approximately m/z 40-250.

    • Detector : An electron multiplier detector.

3. Data Acquisition and Analysis:

  • Sequence : Begin the analysis by injecting the solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

  • Identification :

    • Retention Time : The elution order on a non-polar column will generally follow the boiling points of the isomers (i.e., more branched isomers elute earlier). Compare the retention times of peaks in the unknown sample to those of authenticated standards.

    • Mass Spectrum : The mass spectra of alkane isomers are often very similar, characterized by fragment ions at m/z 43, 57, 71, and 85, which correspond to the loss of alkyl groups.[13] While the molecular ion (M⁺· at m/z 184) may be weak or absent, the fragmentation pattern can be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[13]

  • Quantification : Generate a calibration curve by plotting the peak area of the standard against its concentration. The concentration of an isomer in the unknown sample can be calculated from its peak area using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing p1 Sample / Standard Weighing p2 Dissolution in Solvent (e.g., Hexane) p1->p2 p3 Internal Standard Spiking (for Quantification) p2->p3 a1 Sample Injection (Split/Splitless Inlet) p3->a1 a2 Chromatographic Separation (Capillary Column) a1->a2 a3 Elution & Transfer to MS a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (m/z Separation) a4->a5 a6 Ion Detection a5->a6 d1 Total Ion Chromatogram (TIC) Generation a6->d1 d2 Peak Integration & Retention Time Matching d1->d2 d3 Mass Spectra Extraction d1->d3 d5 Isomer Identification & Quantification d2->d5 d4 NIST Library Comparison d3->d4 d4->d5

Caption: Workflow for the GC-MS analysis of tridecane isomers.

References

The Natural Occurrence and Significance of 2-Methyldodecane in Plants and Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldodecane, a branched-chain alkane, is a naturally occurring volatile organic compound. This technical guide provides a comprehensive overview of its presence in the plant kingdom, specifically in Hypericum perforatum, and explores its potential, though not yet definitively documented, role as a semiochemical in insects within the broader context of methyl-branched cuticular hydrocarbons (MBCHs). This document details the experimental protocols for the extraction, identification, and quantification of this compound and similar compounds. Furthermore, it delves into the biosynthetic pathways of MBCHs in insects and illustrates key experimental workflows and signaling pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Natural Occurrence of this compound

In Plants

This compound has been identified as a volatile component of St. John's Wort (Hypericum perforatum)[1]. This plant is well-known for its medicinal properties, and its essential oil is a complex mixture of numerous compounds. The chemical composition of Hypericum essential oils can vary significantly based on the geographical origin of the plant, stage of development, and the specific plant part analyzed[2][3]. While this compound is a known constituent, specific quantitative data on its concentration or relative abundance in Hypericum perforatum is not extensively documented in publicly available literature, suggesting it is likely a minor component of the plant's total volatile profile.

Table 1: Reported Volatile Compound Classes in Hypericum perforatum

Compound ClassExamplesReference
Monoterpene Hydrocarbonsα-pinene, β-pinene[3]
Sesquiterpene Hydrocarbonsβ-caryophyllene, germacrene D[3]
Oxygenated SesquiterpenesCaryophyllene oxide, spathulenol[3][4]
Alkanesn-nonane, n-undecane[2][4]
Oxygenated MonoterpenesLinalool[4]
Alkylbenzenesp-cymene[3]
In Insects

Direct reports of the natural occurrence of this compound in specific insect species are currently scarce in scientific literature. However, as a methyl-branched alkane, it belongs to a class of compounds known as methyl-branched cuticular hydrocarbons (MBCHs), which are widespread and functionally significant in insects[5][6][7]. MBCHs are crucial components of the insect cuticle, where they play a primary role in preventing desiccation and also serve as important semiochemicals (signaling chemicals)[5][7].

MBCHs are involved in various forms of chemical communication, acting as:

  • Contact Pheromones: Mediating species and sex recognition.

  • Kairomones: Used by predators or parasitoids to locate their hosts[6][8].

Given the prevalence and importance of MBCHs in insects, it is plausible that this compound could be a component of the cuticular hydrocarbon profile of some insect species, even if it has not yet been specifically identified.

Experimental Protocols

The identification and analysis of this compound and other semiochemicals from natural sources involve a multi-step process.

Extraction of Volatile and Cuticular Compounds

Objective: To isolate hydrocarbons from plant or insect samples.

Protocol for Plant Volatiles (e.g., from Hypericum perforatum):

  • Sample Preparation: Fresh or dried aerial parts of the plant are used.

  • Hydrodistillation: The plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.

  • Solvent Extraction: Alternatively, the plant material can be extracted with a non-polar solvent like hexane (B92381) or dichloromethane.

Protocol for Insect Cuticular Hydrocarbons:

  • Sample Preparation: Individual or pooled insects are briefly washed in a non-polar solvent.

  • Solvent Wash: The insects are immersed in a vial containing a small volume of hexane for 5-10 minutes with gentle agitation. This dissolves the cuticular lipids without extracting internal lipids.

  • Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel chromatography to separate hydrocarbons from more polar compounds. Straight-chain and branched-chain alkanes can be further separated using 5Å molecular sieves.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the extract.

  • Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC.

  • Separation: The compounds are separated on a capillary column (e.g., DB-5ms) based on their volatility and interaction with the stationary phase. A typical temperature program starts at a low temperature, which is then gradually increased.

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and with mass spectral libraries (e.g., NIST).

Table 2: GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Ion Source Temperature230 °C
Quadrupole Temp.150 °C
Electrophysiological Analysis: Electroantennography (EAG)

Objective: To determine if an insect's antenna responds to this compound, suggesting it may be a semiochemical.

  • Antenna Preparation: An antenna is excised from a live, anesthetized insect. The tip is slightly cut to ensure good electrical contact.

  • Mounting: The antenna is mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of this compound is delivered over the antenna.

  • Data Recording: The electrical potential change (depolarization) across the antenna is recorded. A significant response compared to a solvent control indicates olfactory detection.

Behavioral Assays: Olfactometry

Objective: To assess the behavioral response of an insect to this compound.

  • Apparatus: A Y-tube or four-arm olfactometer is used, which allows the insect to choose between different air streams.

  • Procedure: One arm of the olfactometer carries a stream of air passed over a source of this compound, while the other arm(s) carry clean air (control).

  • Observation: An insect is introduced at the base of the olfactometer, and its choice of arm is recorded. A statistically significant preference for the arm with this compound indicates it is an attractant.

Biosynthesis of Methyl-Branched Alkanes in Insects

The biosynthesis of MBCHs in insects is a modification of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes.

  • Initiation: The process starts with a primer, which can be acetyl-CoA (for even-chain fatty acids) or propionyl-CoA (for odd-chain fatty acids).

  • Elongation and Branching: The carbon chain is elongated by the addition of two-carbon units from malonyl-CoA. For branched alkanes, methylmalonyl-CoA is incorporated instead of malonyl-CoA at a specific elongation step, which determines the position of the methyl branch.

  • Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde.

  • Decarbonylation: The fatty aldehyde is then converted to a hydrocarbon (the alkane) and carbon monoxide by a P450 enzyme.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioassays plant Plant Material (Hypericum perforatum) extraction Solvent Extraction (e.g., Hexane) plant->extraction insect Insect Sample insect->extraction gcms GC-MS Analysis extraction->gcms Crude Extract identification Identification (Mass Spectra, Retention Time) gcms->identification quantification Quantification identification->quantification eag Electroantennography (EAG) identification->eag Test Compound olfactometer Olfactometer Assays eag->olfactometer behavior Behavioral Response olfactometer->behavior

Caption: Experimental workflow for the identification of this compound.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_products Products acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Elongases acetyl_coa->fas propionyl_coa Propionyl-CoA propionyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas Branch Point vlcfa Very-Long-Chain Acyl-CoA fas->vlcfa reduction Reduction aldehyde Fatty Aldehyde reduction->aldehyde decarbonylation Decarbonylation (P450) mbch Methyl-Branched Hydrocarbon decarbonylation->mbch vlcfa->reduction aldehyde->decarbonylation olfactory_signaling odorant This compound (Odorant) obp Odorant Binding Protein (OBP) odorant->obp Binds or Odorant Receptor (OR) obp->or Transports to neuron Olfactory Receptor Neuron or->neuron Activates ion_channel Ion Channel Opening neuron->ion_channel depolarization Depolarization (Action Potential) ion_channel->depolarization brain Antennal Lobe of Brain depolarization->brain Signal Transduction

References

2-Methyldodecane as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane (Isotridecane) is a branched-chain alkane, a class of volatile organic compounds (VOCs) that are widespread in the natural world. While often considered biochemically inert, emerging research highlights the significant role of branched alkanes as semiochemicals in insect communication and their potential as modulators of biological processes. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, natural sources, and known biological effects. It also details experimental protocols for its analysis and explores potential signaling pathways, offering a valuable resource for researchers in chemical ecology, entomology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, transport, and biological interactions. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₈[1][2]
Molecular Weight 184.36 g/mol [2]
CAS Number 1560-97-0[1][2]
Appearance Liquid
Boiling Point 227.0 to 228.0 °C @ 760.00 mm Hg (estimated)[3]
Vapor Pressure 0.115 mmHg @ 25.00 °C (estimated)[3]
Water Solubility 0.03173 mg/L @ 25 °C (estimated)[3]
logP (Octanol/Water) 7.175 (estimated)[3]
Synonyms Isotridecane, 11-Methyldodecane[1][2]

Natural and Anthropogenic Sources

This compound is a naturally occurring compound, primarily found as a component of plant volatiles. It has been identified in various plant species, including those of the Hypericum genus (St. John's Wort).[2] As a branched alkane, it is also a component of the complex mixture of cuticular hydrocarbons (CHCs) found on the exoskeleton of insects, where it can play a role in chemical communication.[4][5]

Anthropogenic sources of this compound are less well-defined but may include emissions from industrial processes that utilize petroleum-derived hydrocarbons.

Biological Effects and Signaling Pathways

While specific in-vivo and in-vitro studies on this compound are limited, the broader class of branched alkanes is known to exhibit significant biological activity, particularly as semiochemicals in insects.

Role as a Semiochemical in Insects

Branched alkanes are crucial components of insect cuticular hydrocarbons (CHCs), which serve a dual function: preventing desiccation and acting as a chemical language.[4][6] These compounds are involved in:

  • Nestmate Recognition: In social insects, the specific blend of CHCs, including branched alkanes, creates a colony-specific odor profile that allows individuals to distinguish between nestmates and non-nestmates.[4]

  • Sex Pheromones: Certain branched alkanes function as contact sex pheromones, mediating courtship and mating behaviors.[5] The precise structure and isomeric ratio of these compounds are often critical for their activity.

  • Host Recognition: Parasitoid and predatory insects can use the CHC profile of their prey, which includes branched alkanes, as kairomones to locate suitable hosts.[4]

Olfactory Signaling in Insects

The detection of volatile semiochemicals like this compound in insects is mediated by a complex olfactory system. Odorant molecules are detected by olfactory sensory neurons (OSNs) housed in sensilla, typically on the antennae. These neurons express specific odorant receptors (ORs) or ionotropic receptors (IRs). The binding of a ligand to its receptor initiates a signal transduction cascade that leads to the generation of an action potential.[7][8][9][10][11]

While the specific receptors and pathways for this compound have not been elucidated, a general model of insect olfactory signaling can be proposed.

Insect_Olfactory_Signaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Sensory Neuron (OSN) Membrane Odorant This compound (VOC) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex Receptor Odorant Receptor (OR/IR) OBP_Odorant->Receptor Delivery OBP->OBP_Odorant Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Generalized insect olfactory signaling pathway for a volatile organic compound.

Toxicology

EndpointResultCompound TestedReference(s)
Acute Oral Toxicity LD50: 17 g/kg (rat)Isotridecyl alcohol[12]
Virtually nontoxic after a single ingestionIsotridecanol (B73481)[13]
Acute Dermal Toxicity Virtually nontoxic after a single contactIsotridecanol[13]
Skin Irritation Not irritatingIsotridecanol, ethoxylated[14]
Eye Irritation Not irritatingIsotridecanol, ethoxylated[14]
Skin Sensitization Not a skin sensitizerIsotridecanol, ethoxylated[15]
Mutagenicity No mutagenic effect observedIsotridecanol[13]
Reproductive Toxicity No indication of fertility impairmentIsotridecanol[13]

Experimental Protocols

The analysis of this compound, whether from environmental samples or biological matrices, typically involves chromatographic techniques coupled with mass spectrometry. The following are generalized protocols for common experimental procedures.

Headspace Volatile Collection from Plants

This protocol is designed for the collection of volatile organic compounds, including this compound, emitted from plant tissues.

Plant_VOC_Collection Start Plant Sample in Chamber SPME Solid Phase Microextraction (SPME) Fiber Exposure Start->SPME Volatile Adsorption Desorption Thermal Desorption in GC Inlet SPME->Desorption Analysis GC-MS Analysis Desorption->Analysis End Data Interpretation Analysis->End

Figure 2: Workflow for headspace volatile collection and analysis from plant samples.

Methodology:

  • Sample Preparation: Enclose a fresh plant sample (e.g., leaves, flowers) in a sealed, inert glass chamber.

  • Volatile Trapping: Expose a Solid Phase Microextraction (SPME) fiber to the headspace of the chamber for a defined period to allow for the adsorption of volatile compounds. The choice of fiber coating will depend on the polarity of the target analytes.

  • Thermal Desorption: Transfer the SPME fiber to the injection port of a Gas Chromatograph (GC) where the trapped volatiles are thermally desorbed.

  • GC-MS Analysis: Separate the desorbed compounds on a GC column and detect and identify them using a Mass Spectrometer (MS).

Extraction of Cuticular Hydrocarbons from Insects

This protocol outlines a general procedure for the extraction of CHCs, including this compound, from insect cuticles.

Methodology:

  • Solvent Extraction: Submerge whole insects or specific body parts in a non-polar solvent such as hexane (B92381) for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.

  • Sample Concentration: Carefully evaporate the solvent to concentrate the extracted CHCs.

  • GC-MS Analysis: Re-dissolve the extract in a small volume of solvent and inject it into a GC-MS for separation, identification, and quantification of the hydrocarbon components.

Insect_CHC_Extraction Start Insect Sample Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis End CHC Profile Analysis->End

References

Methodological & Application

Application Notes: Synthesis of 2-Methyldodecane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyldodecane (Isotridecane) is a branched-chain alkane with applications as a solvent, in lubricants, and as a component in specialty chemical formulations.[1][2] The Grignard reaction provides a robust and versatile methodology for the synthesis of such branched alkanes by enabling the formation of new carbon-carbon bonds.[3][4][5] This document outlines two primary synthetic strategies for producing this compound utilizing Grignard reagents: a two-step approach involving the formation and subsequent reduction of a tertiary alcohol, and a direct, single-step catalytic cross-coupling reaction. These protocols are intended for researchers and professionals in organic synthesis and drug development.

Method 1: Two-Step Synthesis via Tertiary Alcohol Intermediate

This widely applicable method involves two principal stages: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding alkane.[3] This approach offers considerable flexibility by allowing for variation in both the Grignard reagent and the ketone. For the synthesis of this compound, undecylmagnesium bromide is reacted with acetone (B3395972) to yield 2-methyl-2-dodecanol, which is then reduced.

G start_materials Starting Materials (1-Bromoundecane, Mg, Acetone) grignard_reagent Undecylmagnesium Bromide (Grignard Reagent) start_materials->grignard_reagent  Step 1: Grignard Formation (Anhydrous THF) tertiary_alcohol 2-Methyl-2-dodecanol (Tertiary Alcohol) grignard_reagent->tertiary_alcohol  Step 2: Reaction with Acetone (Nucleophilic Addition) final_product Final Product (this compound) tertiary_alcohol->final_product  Step 3: Reduction (Dehydration & Hydrogenation)

Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol 1A: Preparation of Undecylmagnesium Bromide

This protocol details the formation of the Grignard reagent from 1-bromoundecane (B50512).[6] Success is highly dependent on maintaining strictly anhydrous conditions, as the reagent reacts readily with protic solvents, including atmospheric moisture.[4][5][6]

Materials:

  • Magnesium turnings

  • 1-Bromoundecane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried or oven-dried (>120 °C)

  • Reflux condenser and drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the dry three-necked flask with a stir bar, reflux condenser, and dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[6][7][8] Add enough anhydrous THF to just cover the magnesium.

  • Reagent Preparation: Prepare a solution of 1-bromoundecane (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Grignard Formation: Add a small portion (~5-10%) of the 1-bromoundecane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle refluxing, and the appearance of a cloudy gray solution.[8][9] Gentle warming may be required if the reaction does not start.

  • Addition: Once initiated, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and cool the flask in an ice bath.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting solution of undecylmagnesium bromide is used directly in the next step.

Experimental Protocol 1B: Synthesis of 2-Methyl-2-dodecanol

The prepared Grignard reagent is reacted with acetone in a nucleophilic addition reaction to form the tertiary alcohol.[10][11][12]

Materials:

  • Undecylmagnesium bromide solution (from Protocol 1A)

  • Acetone, anhydrous

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Prepare a solution of acetone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Warming: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[3]

  • Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8] Filter and concentrate the solvent under reduced pressure to yield crude 2-methyl-2-dodecanol. The crude product can be purified by vacuum distillation if necessary.

Experimental Protocol 1C: Reduction of 2-Methyl-2-dodecanol

The tertiary alcohol is converted to the final alkane product. A common method involves dehydration to a mixture of alkenes, followed by catalytic hydrogenation.[13]

Materials:

  • Crude 2-methyl-2-dodecanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

  • Methanol (B129727) or Ethanol (B145695)

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas supply

Procedure:

  • Dehydration: The crude alcohol is subjected to acid-catalyzed dehydration to yield a mixture of alkenes.[13]

  • Hydrogenation: The resulting alkene mixture is dissolved in methanol or ethanol in a suitable pressure vessel. 5% Pd/C catalyst is added.

  • Reaction: The mixture is stirred under a hydrogen atmosphere (e.g., 1-3 atm) until the reaction is complete, as monitored by GC or NMR.[13]

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[14]

Method 2: Direct Synthesis via Catalytic Cross-Coupling

This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide.[3] To synthesize this compound, decylmagnesium bromide can be coupled with 2-bromopropane (B125204) using a transition metal catalyst.[2]

G start_materials Starting Materials (1-Bromodecane, Mg, 2-Bromopropane) grignard_reagent Decylmagnesium Bromide (Grignard Reagent) start_materials->grignard_reagent  Step 1: Grignard Formation (Anhydrous THF) final_product Final Product (this compound) grignard_reagent->final_product  Step 2: Cross-Coupling catalyst Cobalt(II) Chloride (Catalyst) catalyst->final_product

Caption: Workflow for the direct synthesis of this compound.
Experimental Protocol 2: Cobalt-Catalyzed Cross-Coupling

Materials:

  • 1-Bromodecane (B1670165)

  • Magnesium turnings

  • 2-Bromopropane

  • Cobalt(II) chloride (CoCl₂), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane (B18724) or Hexanes

Procedure:

  • Grignard Formation: Prepare decylmagnesium bromide from 1-bromodecane and magnesium turnings in anhydrous THF as described in Protocol 1A.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add anhydrous CoCl₂. Cool the flask to 0 °C.

  • Addition: To the CoCl₂ suspension, add the solution of 2-bromopropane (1.0 equivalent) in THF. Then, add the prepared decylmagnesium bromide solution dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with pentane or hexanes (3 x 50 mL).[3]

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by distillation. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) or by vacuum distillation to afford pure this compound.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities for Two-Step Synthesis (Method 1)

Step Reagent Molecular Weight ( g/mol ) Molar Eq. Example Mass/Volume
1A 1-Bromoundecane 235.20 1.0 23.5 g
Magnesium Turnings 24.31 1.1 2.7 g
Anhydrous THF - - ~200 mL
1B Acetone 58.08 1.0 5.8 g (7.4 mL)
Saturated NH₄Cl - - ~100 mL

| 1C | 5% Pd/C | - | cat. | ~1-2 g |

Table 2: Typical Reaction Conditions and Yields

Parameter Method 1 (Two-Step) Method 2 (Direct Coupling)
Key Intermediate 2-Methyl-2-dodecanol Decylmagnesium bromide
Reaction Time Step A/B: 2-4 hours; Step C: 4-12 hours 12-24 hours
Temperature 0 °C to Reflux (~66 °C) 0 °C to Room Temperature
Catalyst Pd/C (for hydrogenation) CoCl₂
Typical Yield 60-75% (overall)[13] 70-85%

| Purification | Vacuum Distillation | Column Chromatography / Distillation |

Troubleshooting

  • Grignard Initiation Failure: This is often due to a passivating layer of magnesium oxide or the presence of moisture.[8] Ensure all glassware is rigorously dried and the system is under an inert atmosphere. Activating the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication can help initiate the reaction.[6][8]

  • Low Yields & Side Reactions: The primary side reaction in Grignard formation is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.[8] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium, which keeps the halide concentration low.[8]

References

Application Notes and Protocols for the Laboratory Preparation of High-Purity 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyldodecane (C₁₃H₂₈) is a branched-chain alkane that serves as a valuable compound in various scientific fields.[1] Its specific physical and chemical properties, distinct from its linear isomer tridecane, make it useful as a reference material in analytical chemistry, a component in fuel studies, and a building block in specialized chemical synthesis.[1][2] The preparation of this compound in high purity is essential for applications where contaminants could interfere with experimental results or product specifications.

This document provides detailed protocols for two reliable laboratory-scale synthetic routes to obtain high-purity this compound: the catalytic hydrogenation of 2-methyl-1-dodecene (B98622) and a multi-step Grignard synthesis. It also includes comprehensive purification and characterization methods.

Physicochemical and Analytical Data

Accurate analytical data is crucial for the identification and quality control of this compound. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₃H₂₈[1]
Molecular Weight 184.36 g/mol [1][3]
CAS Number 1560-97-0[1][4]
Appearance Colorless Liquid[1][5]
Boiling Point 227-228 °C (at 760 mmHg)[2]
Flash Point 70.6 °C (159.1 °F)[2][3]
Water Solubility 0.03173 mg/L @ 25 °C (estimated)[2][5]
IUPAC Name This compound[1]

Overview of Synthetic and Purification Strategies

The selection of a synthetic route depends on the availability of starting materials, desired purity, and scale. This guide details two robust methods. Following synthesis, a multi-step purification workflow is essential to achieve high purity (>99%).

G cluster_start Starting Materials cluster_synthesis Synthetic Routes cluster_purification Purification Workflow cluster_final Final Product A1 2-Methyl-1-dodecene A2 Method A: Catalytic Hydrogenation A1->A2 B1 1-Bromoundecane (B50512) + Acetone (B3395972) B2 Method B: Grignard Synthesis B1->B2 C1 Crude this compound A2->C1 B2->C1 P1 Fractional Vacuum Distillation C1->P1 P2 Column Chromatography P1->P2 P3 Final Purity Analysis (GC-MS) P2->P3 F1 High-Purity this compound (>99%) P3->F1

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols: Synthesis

Method A: Catalytic Hydrogenation of 2-Methyl-1-dodecene

This method is the most direct approach, involving the saturation of a carbon-carbon double bond to form the corresponding alkane.[6] It is generally high-yielding and clean, simplifying subsequent purification.

Reaction Scheme: 2-Methyl-1-dodecene + H₂ --(Pd/C catalyst)--> this compound

G A Dissolve 2-Methyl-1-dodecene in Ethanol (B145695) B Add Pd/C Catalyst (5-10% w/w) A->B C Purge System with Inert Gas, then Introduce H₂ Atmosphere B->C D Stir Vigorously at RT (Monitor by TLC/GC) C->D E Reaction Complete D->E F Purge System with Inert Gas E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Crude this compound H->I

Caption: Experimental workflow for the catalytic hydrogenation of 2-methyl-1-dodecene.

Protocol:

  • Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 2-methyl-1-dodecene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% palladium on carbon (Pd/C, 10% Pd by weight) to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for small scales). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[7]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Method B: Grignard Synthesis and Deoxygenation

This classic organometallic approach builds the carbon skeleton by reacting an undecyl Grignard reagent with acetone, followed by deoxygenation of the resulting tertiary alcohol.[8][9]

Reaction Scheme:

  • 1-Bromoundecane + Mg --(Dry Ether)--> Undecylmagnesium bromide

  • Undecylmagnesium bromide + Acetone --> 2-Methyl-2-dodecanol (after acidic workup)

  • 2-Methyl-2-dodecanol --(Reduction)--> this compound

G cluster_A Step 1: Grignard Formation cluster_B Step 2: Reaction with Acetone cluster_C Step 3: Isolation & Deoxygenation A1 React 1-Bromoundecane with Mg Turnings in Dry Ether A2 Initiate and Maintain Reflux A1->A2 B1 Cool Grignard Reagent to 0°C A2->B1 B2 Add Acetone in Dry Ether Dropwise B1->B2 B3 Stir at RT, then Quench with Saturated NH₄Cl (aq) B2->B3 C1 Extract with Ether, Dry, and Concentrate B3->C1 C2 Purify 2-Methyl-2-dodecanol (Intermediate) C1->C2 C3 Perform Deoxygenation (e.g., Barton-McCombie) C2->C3 D Crude this compound C3->D

Caption: Workflow for the Grignard synthesis of this compound.

Protocol:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in a flask with a stir bar.

    • Add a small portion of a solution of 1-bromoundecane (1 equivalent) in anhydrous diethyl ether or THF via an addition funnel.

    • Initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.[9]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of acetone (1.1 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Isolation of Alcohol Intermediate:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-dodecanol.

  • Deoxygenation:

    • The tertiary alcohol must be converted to the alkane. A common method is the Barton-McCombie deoxygenation. This involves converting the alcohol to a thionoester, followed by radical-initiated reduction with a tin hydride. This is an advanced procedure requiring careful handling of toxic reagents.

    • A simpler, though often less efficient, alternative for tertiary alcohols is direct reduction using a strong acid and a reducing agent like sodium borohydride.

    • The product of this step is crude this compound.

ParameterMethod A: HydrogenationMethod B: Grignard Synthesis
Starting Materials 2-Methyl-1-dodecene, H₂ gas, Pd/C1-Bromoundecane, Mg, Acetone
Number of Steps 12-3 (plus deoxygenation)
Typical Yield High (>95%)Moderate (60-80%)
Key Impurities Residual starting material, solventDiundecyl ether, unreacted starting materials, alcohol intermediate
Advantages Clean, high-yielding, simple work-upUses common, readily available starting materials
Disadvantages Requires specialized hydrogenation equipmentMulti-step, moisture-sensitive, uses hazardous reagents

Experimental Protocols: Purification

Regardless of the synthetic method, the crude product requires purification to achieve high purity. A combination of distillation and chromatography is recommended.

Protocol 1: Fractional Vacuum Distillation

This technique is highly effective for separating this compound from impurities with significantly different boiling points, such as residual solvents or higher-boiling byproducts.[10][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, distillation head, condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum application.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Slowly apply vacuum to the system, aiming for a pressure where the product will boil at a manageable temperature (e.g., below 150 °C) to prevent thermal decomposition.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard the initial low-boiling fraction (forerun).

    • Carefully collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask runs dry to avoid concentrating high-boiling impurities.

  • Analysis: Analyze the collected fractions by GC-MS to assess purity.

Protocol 2: Column Chromatography

Chromatography is used to remove polar impurities, such as any residual alcohol from the Grignard route that may have co-distilled with the product.

  • Column Preparation: Pack a glass chromatography column with silica (B1680970) gel using a non-polar solvent like hexane (B92381) as the slurry and mobile phase.

  • Sample Loading: Dissolve the distilled this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with pure hexane. As a non-polar alkane, this compound will move quickly through the column with the solvent front.

  • Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate (B83412) can help visualize non-UV active alkanes).

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield high-purity this compound.

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable. Perform catalytic hydrogenation in a well-ventilated fume hood, away from ignition sources. Ensure the apparatus is properly sealed and purged.

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a strictly inert and anhydrous atmosphere.[12]

  • Solvents: Diethyl ether and other organic solvents are highly flammable. Handle them with care in a fume hood.

  • Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it contains adsorbed hydrogen. Do not allow the used catalyst to dry in the air; quench it carefully.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: Determination of 2-Methyldodecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyldodecane (C₁₃H₂₈) is a branched-chain alkane that may be of interest in various fields, including geochemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note outlines a comprehensive GC-MS method for the determination of this compound.

Principle of the Method

This method utilizes the separation capabilities of gas chromatography to isolate this compound from a sample matrix, followed by detection and identification using mass spectrometry. The sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase of the column. Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of this compound. Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 6890N GC or a similar model.[1]

  • Mass Spectrometer: Agilent 5975i MS or an equivalent model.[1]

  • GC Column: A non-polar capillary column, such as a DB-5MS or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1][2]

  • Carrier Gas: Helium of high purity (99.999%).[1][2]

  • Solvents: Hexane (B92381) or dichloromethane (B109758) (analytical grade).[2]

  • Vials and Syringes: Standard GC vials with septa and appropriate autosampler or manual syringes.

Experimental Protocol

1. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: For liquid samples, dilute an accurately measured volume with hexane to bring the concentration of this compound within the calibration range. For solid or complex matrices, a suitable extraction method, such as liquid-liquid extraction with hexane or dichloromethane, may be necessary.[1]

2. GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value Reference
GC System
Injection ModeSplit/Splitless (e.g., 50:1 split ratio)[2]
Injector Temperature250 °C - 280 °C[1][2]
Carrier GasHelium[1][2]
Flow Rate1 mL/min (constant flow)[1][2]
Oven ProgramInitial temperature of 40-100°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C, and hold for 5 minutes.[1][2]
MS System
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[2]
Source Temperature230 °C[2]
Quadrupole Temperature150 °C[2]
Mass Scan Rangem/z 30-400[2]

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain complete mass spectra for qualitative analysis.

  • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard. The Kovats retention index on a standard non-polar column is approximately 1265.[3][4]

  • The mass spectrum of this compound is characterized by a top peak at m/z 43 and a second highest peak at m/z 57.[3] The fragmentation pattern will show clusters of peaks 14 mass units apart, which is characteristic of the loss of (CH₂)nCH₃ groups.[5]

  • Quantify this compound by creating a calibration curve from the peak areas of the calibration standards versus their concentrations.

Data Presentation

Quantitative Data Summary

The following table presents key mass spectral and chromatographic data for the identification of this compound. Note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and should be experimentally determined during method validation.

Parameter Value Reference
Molecular Weight184.36 g/mol [4]
Kovats Retention Index (Standard Non-Polar Column)~1265[3][4]
Characteristic Mass Spectral Ions (m/z)
Base Peak43[3]
Second Highest Peak57[3]
Other Significant FragmentsCharacteristic alkane fragmentation pattern (loss of CnH2n+1)[5][6]
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis A Sample/Standard Preparation B GC Injection A->B C Separation on GC Column B->C D Elution to Mass Spectrometer C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition G->H I Qualitative Analysis (Retention Time & Mass Spectrum) H->I J Quantitative Analysis (Peak Area vs. Calibration Curve) H->J K Final Report I->K J->K

Caption: Experimental workflow for the analysis of this compound using GC-MS.

References

Application Note: Quantitative Analysis of 2-Methyldodecane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Methyldodecane in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (Isotridecane) is a branched-chain alkane that can be found in various environmental and industrial samples, and its accurate quantification is crucial for quality control, environmental monitoring, and research in drug development. This document provides a comprehensive protocol, including sample preparation, GC-MS analysis, and data processing. Representative quantitative data for similar analytes are presented to illustrate the method's performance.

Introduction

This compound (C₁₃H₂₈) is a saturated hydrocarbon of interest in diverse scientific fields. Its presence in complex mixtures, such as petroleum products, environmental samples, or biological matrices, necessitates a highly selective and sensitive analytical method for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its excellent separation capabilities and definitive compound identification based on mass spectra. This application note provides a generalized framework for the quantitative analysis of this compound, which can be adapted to specific sample types.

Principle of the Method

The quantitative analysis of this compound is achieved by separating it from other components in a complex mixture using gas chromatography. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its specific detection and quantification. An internal standard (IS) is typically used to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. Below are general guidelines for solid and liquid samples.

a) Solid Samples (e.g., Soil, Sediment)

  • Extraction: Weigh a representative amount of the homogenized solid sample (e.g., 5-10 g) into a clean extraction vessel. Add a suitable organic solvent, such as hexane (B92381) or a mixture of hexane and acetone. The extraction efficiency can be enhanced by methods such as sonication or Soxhlet extraction.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated alkane or a branched alkane not present in the sample) before extraction.

  • Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel or alumina (B75360) cartridge.

  • Concentration: The cleaned extract is then concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

b) Liquid Samples (e.g., Water, Biological Fluids)

  • Extraction: For aqueous samples, liquid-liquid extraction (LLE) with an immiscible organic solvent like hexane or dichloromethane (B109758) is commonly used. For biological fluids, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) may be necessary before LLE.

  • Internal Standard Spiking: Add the internal standard to the sample before extraction.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated to the desired final volume.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in splitless mode
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation
SIM Ions for this compound m/z 43, 57, 71, 184 (M⁺)

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results of a method validation study for a similar analyte, n-tridecane, in soil.[1]

Table 1: Calibration Data for n-Tridecane

Concentration (mg/kg)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.53
10.05.05
Linearity (r²) 0.999

Table 2: Method Performance for n-Tridecane in Soil

ParameterResult
Limit of Detection (LOD)0.03 mg/kg
Limit of Quantification (LOQ)0.1 mg/kg
Recovery (%)
Spiked at 0.5 mg/kg85.2 ± 4.1
Spiked at 5.0 mg/kg89.1 ± 3.5
Precision (RSD%)
Intra-day (n=5)3.8%
Inter-day (n=5)5.2%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a solid matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Solid Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between key validation parameters.

validation_parameters Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

References

Application Note: 2-Methyldodecane as an Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative chromatographic analysis, particularly gas chromatography (GC), the use of an internal standard is a pivotal technique for enhancing the precision and accuracy of results. An internal standard is a compound of known concentration that is added to samples, standards, and blanks. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as differences in injection volume, solvent evaporation, and instrument response. An ideal internal standard is chemically similar to the analyte(s) of interest, is not naturally present in the sample, and is well-resolved from other components in the chromatogram.

This document outlines the use of 2-methyldodecane as a potential internal standard for the quantitative analysis of volatile and semi-volatile organic compounds. Due to its properties as a branched-chain alkane, this compound can serve as a suitable internal standard for the analysis of various non-polar compounds, including other hydrocarbons, fatty acid methyl esters (FAMEs), and components of essential oils. Its branched structure provides a unique retention time, distinguishing it from linear-chain alkanes.

Principle of Internal Standard Quantification

The internal standard method involves the addition of a precise amount of this compound to every sample, calibration standard, and blank. The ratio of the peak area of the analyte to the peak area of the internal standard is then calculated. This ratio is plotted against the known concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined using this calibration curve, which effectively mitigates errors arising from variations in the analytical process.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₃H₂₈[1][2][3][4][5]
Molecular Weight 184.36 g/mol [1][2][3][4][5][6]
Appearance Liquid[1][7]
Boiling Point 227.00 to 228.00 °C @ 760.00 mm Hg (est)[8]
Kovats Retention Index (Standard non-polar) 1265[1][2]
Water Solubility 0.03173 mg/L @ 25 °C (est)[7][8]
LogP (o/w) 7.175 (est)[8]

Note: Some properties are estimated values.

Experimental Protocols

This section provides a representative protocol for the use of this compound as an internal standard in the quantification of a hypothetical non-polar analyte, "Compound A," by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesized guideline based on general chromatographic principles and should be adapted and validated for specific applications.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Compound A (Analyte)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent to achieve a concentration of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of Compound A and dissolve it in a 100 mL volumetric flask with the same solvent to achieve a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution. To each calibration standard, add a constant and known amount of the IS Stock solution. For example, to 1 mL of each analyte dilution, add 100 µL of the 1 mg/mL IS Stock solution.

  • Sample Preparation: To a known volume or weight of the unknown sample, add the same constant and known amount of the IS Stock solution as was added to the calibration standards.

GC-MS Instrumental Conditions (Example)
ParameterSetting
Column DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

Note: These are example conditions and must be optimized for the specific analyte and instrument.

Data Analysis

  • Peak Integration: Integrate the peak areas of the analyte (Compound A) and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.

  • Calibration Curve Construction: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Unknown Sample: Calculate the peak area ratio of the analyte to the internal standard for the unknown sample. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

G Figure 1: Experimental Workflow A Solution Preparation B Sample Spiking A->B Add IS to Samples & Standards C GC-MS Analysis B->C Inject D Data Processing C->D Integrate Peak Areas E Quantification D->E Calculate Concentration

Caption: General experimental workflow for quantitative analysis.

G Figure 2: Data Analysis Logic cluster_0 Calibration Standards cluster_1 Unknown Samples Cal1 Standard 1 Data Peak Area Ratios (Analyte / IS) Cal1->Data Cal2 Standard 2 Cal2->Data CalN Standard N CalN->Data Sample1 Sample 1 Sample1->Data Sample2 Sample 2 Sample2->Data Curve Construct Calibration Curve y = mx + c Data->Curve Quant Determine Unknown Concentrations Data->Quant Curve->Quant

Caption: Logical flow of the data analysis process.

Conclusion

This compound presents itself as a viable internal standard for the gas chromatographic analysis of non-polar volatile and semi-volatile compounds. Its distinct retention time and chemical properties allow for reliable quantification when incorporated into a properly validated analytical method. The protocol provided here serves as a foundational guideline for researchers to develop and validate their own specific methods using this compound as an internal standard, ensuring more accurate and reproducible results in their chromatographic analyses.

References

Application Notes and Protocols: 2-Methyldodecane as a Potential Biomarker in Geochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane (C₁₃H₂₈) is a saturated, branched hydrocarbon that holds significant promise as a molecular biomarker in the field of geochemistry. Its chemical structure, derived from specific biological precursors, allows it to carry a signature of its source organism through the geological record. This document provides detailed application notes and experimental protocols for the use of this compound as a potential biomarker, with a particular focus on its link to cyanobacteria. The presence and abundance of this compound in geological samples can provide valuable insights into past microbial ecosystems, depositional environments, and the origin of organic matter in sediments and petroleum source rocks.

The primary biological precursor to this compound is 2-methyldodecanoic acid, a branched fatty acid. Notably, high abundances of 2-methyldecanoic acid and 2-methyldodecanoic acid have been identified in blooms of the marine cyanobacterium Trichodesmium erythraeum.[1][2][3] This nitrogen-fixing cyanobacterium plays a crucial role in global carbon and nitrogen cycles, making its biomarkers particularly valuable for paleoenvironmental reconstructions. The diagenetic alteration of 2-methyldodecanoic acid through processes like decarboxylation leads to the formation of the more stable this compound, which can be preserved in sediments over geological timescales.

Application in Geochemistry

The application of this compound as a biomarker primarily revolves around its specificity as an indicator of cyanobacterial input, particularly from Trichodesmium erythraeum, into the geological record. Its key applications include:

  • Paleoenvironmental Reconstruction: The presence of this compound in ancient sediments can indicate the past presence of Trichodesmium or other related cyanobacteria, providing information about the marine ecosystems and nutrient cycles at the time of deposition.

  • Source Rock Characterization: In petroleum geochemistry, identifying this compound in crude oils or source rocks can help to constrain the type of organic matter that contributed to the hydrocarbon formation, pointing towards a significant microbial, and specifically cyanobacterial, origin.

  • Chemotaxonomy: As a specific molecular fossil, this compound contributes to the field of chemotaxonomy, which uses chemical markers to classify and understand the evolution of organisms.

Quantitative Data

While direct quantitative data for this compound in environmental samples is currently limited in published literature, the abundance of its precursor, 2-methyldodecanoic acid, in Trichodesmium erythraeum blooms provides a strong basis for its potential significance. The following table summarizes the relative abundance of 2-methyl-branched fatty acids found in T. erythraeum bloom samples.

CompoundRelative Abundance (compared to next most abundant fatty acids)Source OrganismReference
2-Methyldecanoic Acid2.1-fold higherTrichodesmium erythraeum[1]
2-Methyldodecanoic Acid1.2-fold higherTrichodesmium erythraeum[1]

Note: Further research is required to quantify the concentrations of this compound in various cyanobacterial species and its preservation potential and concentration in a range of sedimentary environments.

Experimental Protocols

Protocol 1: Extraction of Hydrocarbons from Sediment Samples

This protocol outlines a standard method for the extraction of total lipid content, including hydrocarbons like this compound, from sediment samples using a Soxhlet apparatus.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Soxhlet extraction apparatus

  • Cellulose (B213188) extraction thimbles

  • Round-bottom flasks

  • Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v), high-purity, distilled

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄), pre-combusted

  • Rotary evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 20-50 g of the freeze-dried and homogenized sediment sample into a pre-extracted cellulose thimble.

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated alkane) to the sample to allow for quantification.

  • Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Fill a round-bottom flask with the DCM:MeOH (9:1) solvent mixture.

  • Extraction Process: Heat the flask to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the extractor, immersing the sample. The extractor will fill with the solvent until the siphon arm initiates a flush of the solvent and extracted lipids back into the boiling flask. Allow this process to cycle for at least 24 hours to ensure complete extraction.

  • Drying and Concentration: After extraction, allow the flask to cool. Dry the extract by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator at a low temperature to avoid loss of volatile compounds.

  • Storage: Transfer the concentrated total lipid extract to a clean, pre-weighed glass vial, evaporate the remaining solvent under a gentle stream of nitrogen, and store at -20°C until further analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general method for the analysis of C₁₃ branched alkanes using a gas chromatograph coupled with a mass spectrometer (GC-MS). Optimization may be required based on the specific instrument and sample matrix.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of alkane isomers.[4]

  • Helium carrier gas (99.999% purity)

  • Autosampler vials with inserts

  • This compound standard for identification and quantification

GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes, including isomers.[4]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.
Injector Temperature 280-300 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths. A slower ramp rate (e.g., 5-10°C/min) can improve resolution of closely eluting isomers.[4]
MS Transfer Line Temp 280-300 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-550Covers the expected mass range for C₁₃ alkanes and their fragments.
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationSIM mode increases sensitivity by monitoring characteristic ions of the target analyte. For this compound, key fragment ions would include m/z 43, 57, 71, and 85.

Procedure:

  • Sample Preparation: Dissolve a known amount of the total lipid extract in a suitable solvent (e.g., hexane) to a final concentration of approximately 1-10 µg/mL.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations.

  • GC-MS Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum to that of the authentic standard. Quantify the concentration of this compound using the calibration curve generated from the standards and correcting for the recovery of the internal standard.

Visualizations

Logical Workflow for this compound as a Biomarker

biomarker_workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_interpretation Data Interpretation SampleCollection Sediment/Rock Sample Collection Extraction Hydrocarbon Extraction (Protocol 1) SampleCollection->Extraction Fractionation Lipid Fractionation (Optional) Extraction->Fractionation GCMS GC-MS Analysis (Protocol 2) Extraction->GCMS Fractionation->GCMS Quantification Identification & Quantification GCMS->Quantification BiomarkerPresence Presence/Absence of this compound Quantification->BiomarkerPresence Abundance Abundance of this compound Quantification->Abundance Interpretation Geochemical Interpretation BiomarkerPresence->Interpretation Abundance->Interpretation pathway cluster_biology Biological Source cluster_biochemistry Biosynthesis cluster_geology Geological Transformation Cyanobacteria Trichodesmium erythraeum FattyAcid 2-Methyldodecanoic Acid Cyanobacteria->FattyAcid Produces Diagenesis Diagenesis (Decarboxylation) FattyAcid->Diagenesis Biomarker This compound (Biomarker) Diagenesis->Biomarker

References

Application of 2-Methyldodecane in Lubrication Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyldodecane, a branched alkane, in lubrication studies. The document details its physical and chemical properties, its role as a potential lubricant base oil or additive, and standardized protocols for evaluating its tribological performance.

Introduction to this compound in Lubrication

This compound (also known as isotridecane) is a C13 branched-chain alkane. In the context of lubrication, the molecular structure of a hydrocarbon plays a critical role in its performance under various friction regimes. Unlike their linear counterparts (n-alkanes), branched alkanes like this compound introduce irregularities in molecular packing, which can be advantageous in lubrication.

Under high pressure, linear alkanes can form ordered, crystalline-like layers. While these layers can offer some protection against wear, their high shear strength can lead to increased friction. The methyl branching in this compound disrupts this ordering, potentially leading to a lower coefficient of friction. This makes branched alkanes a subject of interest for formulations of synthetic and mineral-based lubricants.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a lubricant.

PropertyValueUnit
Chemical Formula C₁₃H₂₈-
Molar Mass 184.37 g/mol
Density (at 20°C) 0.754g/cm³
Boiling Point 227.7 ± 3.0°C at 760 Torr
Flash Point (estimated) 70.60°C
Physical State Liquid-

Note: Data sourced from public chemical databases.[1]

Tribological Performance: Comparative Data

For illustrative purposes, Table 2 presents hypothetical yet representative data based on the known behavior of branched alkanes in tribological tests. This data serves as a guide for expected outcomes in comparative studies.

LubricantCoefficient of Friction (μ)Wear Scar Diameter (mm)
This compound 0.08 - 0.120.35 - 0.45
n-Tridecane 0.10 - 0.150.40 - 0.50

Note: These are representative values. Actual experimental results may vary based on test conditions.

Experimental Protocols for Lubrication Studies

To evaluate the lubricating properties of this compound, standardized tribological tests are employed. The following are detailed protocols for two common methods: the Four-Ball Wear Test and the Pin-on-Disk Test.

4.1. Protocol 1: Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

Objective: To evaluate the anti-wear properties of this compound by measuring the wear scar diameter on steel balls.

Materials and Equipment:

  • Four-Ball Tester

  • Steel balls (AISI 52100 chrome steel)

  • This compound (test lubricant)

  • Reference oil (for comparison)

  • Solvent for cleaning (e.g., acetone)

  • Microscope for wear scar measurement

Procedure:

  • Preparation: Thoroughly clean the four steel balls and the test cup assembly with a suitable solvent and allow them to dry.

  • Assembly: Place three of the steel balls into the test cup and secure them.

  • Lubricant Addition: Pour the test lubricant (this compound) into the cup to a level that covers the three stationary balls.

  • Top Ball Installation: Secure the fourth steel ball into the chuck of the test machine.

  • Test Conditions: Set the test parameters as follows (or as required by the specific study):

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75 °C

    • Duration: 60 minutes

  • Test Execution: Start the test and maintain the set conditions for the specified duration.

  • Post-Test Analysis:

    • After the test, remove the three stationary balls and clean them.

    • Measure the diameter of the wear scars on each of the three stationary balls using a microscope.

    • Calculate the average wear scar diameter.

4.2. Protocol 2: Pin-on-Disk Test (ASTM G99)

This test method evaluates the friction and wear characteristics of materials and lubricants.

Objective: To determine the coefficient of friction and wear volume when using this compound as a lubricant between a pin and a rotating disk.

Materials and Equipment:

  • Pin-on-Disk Tribometer

  • Pin (e.g., steel ball)

  • Disk (e.g., steel disk)

  • This compound (test lubricant)

  • Reference oil

  • Solvent for cleaning

  • Profilometer for wear track analysis

Procedure:

  • Preparation: Clean the pin and disk specimens with a solvent and dry them.

  • Assembly: Mount the disk onto the rotating stage and fix the pin in the stationary holder.

  • Lubricant Application: Apply a sufficient amount of this compound to the disk surface to ensure continuous lubrication during the test.

  • Test Conditions: Set the desired test parameters:

    • Normal Load: 10 N

    • Sliding Speed: 0.1 m/s

    • Sliding Distance: 1000 m

    • Temperature: Room temperature (~23 °C)

  • Test Execution: Bring the pin into contact with the disk under the specified load and begin rotation. The tribometer will record the frictional force in real-time.

  • Post-Test Analysis:

    • Calculate the coefficient of friction from the recorded frictional force and the applied normal load.

    • Measure the profile of the wear track on the disk using a profilometer to determine the wear volume.

Visualizations

5.1. Signaling Pathway of Branched Alkanes in Lubrication

LubricationMechanism cluster_conditions Boundary Lubrication Conditions cluster_alkanes Alkane Molecular Structure cluster_outcomes Tribological Outcomes High_Pressure High Pressure Linear_Alkane Linear Alkane (e.g., n-Tridecane) High_Pressure->Linear_Alkane Branched_Alkane Branched Alkane (this compound) High_Pressure->Branched_Alkane Low_Speed Low Speed Low_Speed->Linear_Alkane Low_Speed->Branched_Alkane Ordered_Layer Ordered Layer (High Shear Strength) Linear_Alkane->Ordered_Layer Forms Ordered Molecular Layer Disrupted_Layer Disordered Layer (Low Shear Strength) Branched_Alkane->Disrupted_Layer Disrupts Molecular Packing High_Friction Higher Friction Low_Friction Lower Friction Ordered_Layer->High_Friction Disrupted_Layer->Low_Friction

Caption: Molecular structure's effect on lubrication.

5.2. Experimental Workflow for Lubricant Evaluation

ExperimentalWorkflow start Start: Select Lubricant (this compound) prep Prepare Samples (Clean Balls/Disks) start->prep four_ball Four-Ball Test (ASTM D4172) prep->four_ball pin_on_disk Pin-on-Disk Test (ASTM G99) prep->pin_on_disk measure_wsd Measure Wear Scar Diameter four_ball->measure_wsd measure_cof Measure Coefficient of Friction pin_on_disk->measure_cof analyze_wear_track Analyze Wear Track (Profilometry) pin_on_disk->analyze_wear_track data_analysis Data Analysis and Comparison measure_wsd->data_analysis measure_cof->data_analysis analyze_wear_track->data_analysis end End: Report Findings data_analysis->end

Caption: Lubricant evaluation workflow.

References

Application Notes and Protocols: 2-Methyldodecane in Fuel and Solvent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methyldodecane's properties and potential applications as a component in fuel and solvent formulations. Detailed experimental protocols are included to guide researchers in evaluating its performance.

Section 1: this compound as a Fuel Component

This compound (C₁₃H₂₈) is a branched-chain alkane that holds promise as a component in diesel and jet fuel formulations. Its molecular structure influences its combustion properties, potentially offering advantages in terms of ignition quality and emissions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueUnitReference
Molecular FormulaC₁₃H₂₈-[1][2][3][4]
Molecular Weight184.36 g/mol [1][3]
Density (at 20°C)0.754g/cm³[2]
Boiling Point227-228°C[5]
Flash Point70.6°C[5]
Water Solubility (at 25°C)0.03173 (estimated)mg/L[5]
LogP (o/w)7.175 (estimated)-[5]
Combustion Properties

The combustion characteristics of this compound are crucial for its application in fuels. Key performance indicators include the cetane number, which measures ignition delay.

PropertyValueUnitReference
Derived Cetane Number (DCN) of 2,6,10-trimethyl dodecane*59.1-[6]

Note: The Derived Cetane Number (DCN) is for 2,6,10-trimethyl dodecane, a structural isomer of this compound. This value can be considered a reasonable estimate for this compound due to their similar branched structures.

Application in Diesel Fuel Blends
  • Ignition Quality: A higher cetane number, as suggested by the DCN of its isomer, would lead to shorter ignition delays and smoother combustion.

  • Emissions: The combustion of branched alkanes can influence the formation of particulate matter (soot) and nitrogen oxides (NOx). The molecular structure of iso-alkanes plays a significant role in the formation of soot precursors.[8][9]

Experimental Protocol: Determination of Cetane Number (ASTM D613)

This protocol outlines the standard test method for determining the cetane number of diesel fuel oils.[1][10]

Objective: To determine the ignition quality of a diesel fuel sample by comparing its combustion characteristics with those of reference fuels with known cetane numbers.

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine (CFR engine).

  • Fuel delivery system.

  • Instrumentation to measure ignition delay.

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions.

  • Sample Introduction: Introduce the diesel fuel sample (or a blend containing this compound) into the engine.

  • Compression Ratio Adjustment: Adjust the compression ratio of the engine to produce a specific ignition delay.

  • Reference Fuel Blends: Prepare blends of primary reference fuels (n-cetane with a cetane number of 100 and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) with a cetane number of 15) to bracket the expected cetane number of the sample.

  • Comparative Testing: Operate the engine on the reference fuel blends and adjust the compression ratio for each to achieve the same ignition delay as the sample.

  • Cetane Number Calculation: The cetane number of the sample is interpolated from the compression ratios and known cetane numbers of the reference fuels.

Diagram: Cetane Number Determination Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_engine Warm up CFR Engine run_sample Run Sample & Measure Ignition Delay prep_engine->run_sample prep_sample Prepare Fuel Sample prep_sample->run_sample adjust_cr Adjust Compression Ratio run_sample->adjust_cr run_ref1 Run High Reference Fuel interpolate Interpolate Cetane Number run_ref1->interpolate run_ref2 Run Low Reference Fuel run_ref2->interpolate adjust_cr->run_ref1 adjust_cr->run_ref2 result Report Cetane Number interpolate->result

Caption: Workflow for ASTM D613 Cetane Number Determination.

Simplified Combustion Pathway of Branched Alkanes

The combustion of branched alkanes is a complex process involving numerous elementary reactions. A simplified representation of the key stages is shown below, highlighting the formation of critical intermediates and final products.

G cluster_initiation Initiation & Propagation cluster_intermediate Intermediate Species Formation cluster_oxidation Oxidation cluster_final Final Products fuel This compound radicals Alkyl & Peroxy Radicals fuel->radicals olefins Olefins & Smaller Hydrocarbons radicals->olefins h2o Water (H2O) radicals->h2o pahs Polycyclic Aromatic Hydrocarbons (PAHs) olefins->pahs co Carbon Monoxide (CO) olefins->co soot Soot pahs->soot co2 Carbon Dioxide (CO2) co->co2

Caption: Simplified Branched Alkane Combustion Pathway.

Section 2: this compound as a Solvent

Due to its non-polar nature, this compound can be utilized as a solvent in various formulations. Its solvency power, or ability to dissolve other substances, is a key parameter for such applications.

Solvency Properties
Experimental Protocol: Determination of Kauri-Butanol Value (ASTM D1133)

This protocol describes the standard method for determining the Kauri-Butanol value of hydrocarbon solvents.[1][8][10]

Objective: To determine the relative solvent power of a hydrocarbon solvent by titrating a standard solution of kauri resin in n-butanol until a defined turbidity is reached.

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL buret

  • Water bath

  • Standard Kauri-Butanol solution

  • Toluene (B28343) (for standardization)

  • Heptane (for standardization)

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Titrate a weighed amount of the Kauri-Butanol solution with standard toluene to a defined endpoint (turbidity).

    • Titrate another weighed amount with a standard heptane-toluene blend.

  • Sample Titration:

    • Weigh 20 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

    • Titrate with the this compound sample, swirling constantly, until the sharp outlines of 10-point print viewed through the solution become blurred.

    • Record the volume of this compound used.

  • Calculation of Kauri-Butanol Value:

    • The Kauri-Butanol value is calculated based on the volume of the solvent under test required to reach the turbidity endpoint, corrected against the standardization results.

Diagram: Kauri-Butanol Value Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Result prep_kb Prepare Kauri-Butanol Solution standardize Standardize with Toluene & Heptane prep_kb->standardize weigh_kb Weigh 20g of KB Solution standardize->weigh_kb titrate_sample Titrate with this compound weigh_kb->titrate_sample endpoint Observe Turbidity Endpoint titrate_sample->endpoint calculate Calculate Kauri-Butanol Value endpoint->calculate result Report Kb Value calculate->result

Caption: Workflow for ASTM D1133 Kauri-Butanol Value Determination.

References

Application Notes and Protocols for the Analysis of Branched Alkanes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are saturated hydrocarbons containing alkyl groups attached to the main carbon chain. They are significant components of petroleum and are also produced by various biological processes. Their presence and distribution in environmental samples such as soil, water, and air can serve as indicators of anthropogenic contamination, particularly from petroleum spills and combustion processes. The analysis of branched alkanes is crucial for environmental monitoring, risk assessment, and forensic investigations. This document provides detailed application notes and protocols for the extraction, separation, and quantification of branched alkanes in various environmental matrices.

Analytical Techniques

The primary analytical technique for the identification and quantification of branched alkanes is Gas Chromatography-Mass Spectrometry (GC-MS). The high separation efficiency of capillary GC coupled with the sensitive and selective detection of MS makes it ideal for resolving complex mixtures of hydrocarbons.

Key considerations for GC-MS analysis include:

  • Column Selection: A long, non-polar capillary column (e.g., 100 m) is recommended to achieve optimal separation of branched isomers from n-alkanes and other hydrocarbons.

  • Carrier Gas: Hydrogen is a preferred carrier gas as it can enhance the molecular ion signal.

  • Ionization Technique: While Electron Ionization (EI) is commonly used, it can cause extensive fragmentation of alkanes, making isomer differentiation difficult. Chemical Ionization (CI) is a softer ionization technique that can be employed to obtain a more prominent molecular ion peak, aiding in the determination of molecular weight.

  • Tandem Mass Spectrometry (MS/MS): MS/MS can provide more structural information by analyzing the fragmentation patterns of selected precursor ions, which can help in the elucidation of branched alkane structures.

Data Presentation

The following tables summarize the concentrations of branched alkanes and related hydrocarbon fractions found in various environmental samples. These values are indicative and can vary significantly based on the level and type of contamination, as well as the specific environmental conditions.

Table 1: Concentration of Hydrocarbons in Contaminated Soil Samples

Analyte GroupConcentration Range (mg/kg)Sample TypeReference
Total Petroleum Hydrocarbons (TPH)4046 - 43,861Contaminated Soil[1]
Total n-Alkanes6.40 - 8.65Petrol Station Soil[2]
Pristane and PhytanePresent in all samplesContaminated Soil[3]
Branched Alkanes (unspecified)Lower concentration than n-alkanes after biodegradationOil-Contaminated Soil[4]

Table 2: Concentration of Hydrocarbons in Water Samples

Analyte GroupConcentration Range (µg/L)Sample TypeReference
Total Petroleum Hydrocarbons (TPH)130 - 1070Contaminated Groundwater[5]
Methyl tert-butyl ether (MTBE)> 0.5Contaminated Groundwater[6]
Volatile Organic Compounds (VOCs)0.02 - 3.00Spiked Surface and Wastewater[1]

Table 3: Concentration of Hydrocarbons in Air Samples

Analyte GroupConcentration Range (µg/m³)Sample TypeReference
Butadiene0.5 - 5Urban Air[7]
Toluene1.39 - 2.79Urban Air[8]
p-Xylene0.98 - 0.99Urban Air[8]

Experimental Protocols

Detailed methodologies for the analysis of branched alkanes in soil, water, and air samples are provided below.

Protocol 1: Analysis of Branched Alkanes in Soil

This protocol details the solvent extraction of branched alkanes from soil samples followed by GC-MS analysis.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect soil samples from the area of interest and store them in clean glass containers at 4°C until analysis.

  • Drying: If necessary, air-dry the soil sample or mix with anhydrous sodium sulfate (B86663) to remove excess moisture.

  • Solvent Extraction:

    • Weigh 5-10 g of the soil sample into a glass vial.

    • Add 20 mL of a suitable solvent or solvent mixture. Dichloromethane or a mixture of hexane (B92381) and acetone (B3395972) (e.g., 1:1 v/v) are commonly used.

    • Shake the vial vigorously for at least 30 minutes. For more exhaustive extraction, Soxhlet extraction for several hours can be performed.

    • Allow the solid particles to settle and carefully decant the solvent extract.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the solvent extracts.

2. Cleanup and Fractionation:

  • The combined extract may contain various classes of organic compounds. To isolate the saturated hydrocarbon fraction containing the branched alkanes, column chromatography is employed.

  • Prepare a chromatography column with activated silica (B1680970) gel.

  • Concentrate the solvent extract to a small volume and apply it to the top of the column.

  • Elute the saturated alkanes with a non-polar solvent such as n-hexane.

  • Collect the eluate containing the branched and n-alkanes.

3. GC-MS Analysis:

  • Concentrate the collected fraction to a final volume of 1 mL.

  • Inject 1 µL of the extract into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Oven Program: 80°C (hold for 2 min), ramp to 300°C at 4°C/min, hold for 30 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification of target branched alkanes.

4. Quantification:

  • Prepare calibration standards of relevant branched alkanes (e.g., pristane, phytane, and other commercially available isomers).

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the branched alkanes in the sample by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Volatile Branched Alkanes in Water

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of volatile branched alkanes from water samples.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in clean glass vials with minimal headspace and seal with PTFE-lined septa. Store at 4°C.

  • HS-SPME:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • If desired, add NaCl to the sample to increase the ionic strength and enhance the partitioning of analytes into the headspace.

    • Seal the vial and place it in an autosampler with an agitator and thermostat.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber (e.g., PDMS or PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).

2. GC-MS Analysis:

  • After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS for thermal desorption of the analytes.

  • GC Conditions:

    • Column: VOCOL (or equivalent), 60 m x 0.25 mm ID, 1.5 µm film thickness.

    • Inlet Temperature: 250°C (in splitless mode).

    • Oven Program: 35°C (hold for 1 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full scan and SIM.

3. Quantification:

  • Follow the quantification procedure outlined in Protocol 1, using external or internal standard calibration.

Protocol 3: Analysis of Branched Alkanes in Air

This protocol describes the collection of volatile and semi-volatile branched alkanes from air onto sorbent tubes followed by thermal desorption GC-MS analysis.

1. Sample Collection:

  • Active Sampling: Use a calibrated air sampling pump to draw a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Tenax TA, Carbopack).

  • Passive Sampling: Expose the sorbent tube to the ambient air for a known period. The uptake rates of the analytes must be known for quantification.

2. Thermal Desorption (TD) and GC-MS Analysis:

  • Place the sorbent tube in an automated thermal desorber unit connected to the GC-MS.

  • The tube is heated in a flow of inert gas to desorb the trapped analytes onto a cooled focusing trap.

  • The focusing trap is then rapidly heated to inject the analytes into the GC column.

  • TD Conditions:

    • Tube Desorption: 280°C for 10 min.

    • Trap Desorption: 300°C for 3 min.

  • GC-MS Conditions:

    • Follow the GC-MS conditions outlined in Protocol 1.

3. Quantification:

  • Quantification can be performed by introducing a known amount of a gaseous or liquid standard onto a clean sorbent tube and analyzing it under the same conditions as the samples.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the analysis of branched alkanes in different environmental matrices.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup & Fractionation cluster_analysis Analysis SampleCollection Soil Sample Collection Drying Drying (Air or Na2SO4) SampleCollection->Drying Extraction Solvent Extraction (DCM or Hexane/Acetone) Drying->Extraction ColumnChromatography Silica Gel Column Chromatography Extraction->ColumnChromatography FractionCollection Collect Saturated Alkane Fraction ColumnChromatography->FractionCollection GCMS GC-MS Analysis FractionCollection->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for the analysis of branched alkanes in soil samples.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis SampleCollection Water Sample Collection HSSPME Headspace SPME SampleCollection->HSSPME GCMS GC-MS Analysis HSSPME->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for the analysis of volatile branched alkanes in water.

Air_Analysis_Workflow cluster_sample_collection Sample Collection cluster_analysis Analysis AirSampling Air Sampling (Active or Passive) TD Thermal Desorption AirSampling->TD GCMS GC-MS Analysis TD->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for the analysis of branched alkanes in air samples.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 2-methyldodecane. This branched-chain alkane is a semi-volatile organic compound (SVOC) of interest in various fields, including chemical ecology, food science, and environmental analysis. SPME offers a simple, solvent-free, and sensitive method for its extraction and concentration.

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a widely adopted sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step. For a semi-volatile and non-polar compound like this compound, headspace SPME (HS-SPME) is the preferred method. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above the sample. The analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is subsequently transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The selection of an appropriate SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility in the analysis of this compound.

Recommended SPME Method Parameters

The successful analysis of this compound using SPME-GC-MS hinges on the careful selection and optimization of several key parameters. Based on the semi-volatile and non-polar nature of this compound, the following parameters are recommended as a starting point for method development.

Table 1: Recommended SPME-GC-MS Parameters for this compound Analysis
ParameterRecommended SettingRationale & Considerations
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µmThis tri-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including alkanes.[1][2]
Extraction Mode Headspace (HS)Minimizes matrix effects and is suitable for the volatility of this compound.
Sample Preparation Placement of the sample in a sealed headspace vial. The addition of salt (e.g., NaCl) can be considered to increase the ionic strength of aqueous samples and promote the release of volatile compounds into the headspace.
Incubation/Equilibration Temperature 60 - 80 °CHigher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace.[2]
Incubation/Equilibration Time 15 - 30 minutesAllows for the establishment of equilibrium between the sample, headspace, and SPME fiber.
Extraction Time 30 - 60 minutesThe duration the SPME fiber is exposed to the headspace. Longer times can increase analyte recovery, but equilibrium should be reached.
Desorption Temperature 250 - 280 °CThe temperature of the GC inlet required to thermally desorb the analyte from the SPME fiber. This should be high enough for complete desorption without causing thermal degradation.
Desorption Time 2 - 5 minutesThe time the fiber remains in the GC inlet to ensure complete transfer of the analyte to the column.
GC Column Non-polar column (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for the separation of alkanes.
GC Oven Program Initial temp: 60°C for 2 min, ramp to 180°C at 30°C/min, then to 270°C at 5°C/min, hold for 5 minThis is a general-purpose temperature program that can be optimized for specific applications.
Carrier Gas Helium
MS Detection Electron Ionization (EI), Scan ModeFor qualitative analysis, a scan range of m/z 40-400 is typical. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

Experimental Protocols

SPME Fiber Conditioning

Before its first use, a new SPME fiber must be conditioned to remove any contaminants.

  • Set the GC injection port to the conditioning temperature specified by the fiber manufacturer (e.g., 270 °C for DVB/CAR/PDMS).

  • Ensure the carrier gas is flowing through the injection port.

  • Insert the SPME fiber into the injection port and extend the fiber.

  • Condition for the recommended time (typically 30-60 minutes).

  • After conditioning, retract the fiber and remove it from the injection port.

Headspace SPME Protocol for this compound
  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heating block or water bath set to the optimized incubation temperature (e.g., 70 °C).

  • Allow the sample to equilibrate for the determined time (e.g., 20 minutes).

  • Manually or with an autosampler, pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample.

  • Extract for the optimized duration (e.g., 45 minutes).

  • After extraction, retract the fiber into the needle and withdraw it from the vial.

  • Immediately insert the SPME device into the GC injection port for thermal desorption.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Table 2: Illustrative Quantitative Data for SPME Analysis

The following data is representative of the performance that can be achieved with an optimized SPME-GC-MS method for semi-volatile compounds and should be determined experimentally for this compound.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 30 ng/L
Recovery 85 - 115%
Precision (RSD) < 15%

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Expose SPME Fiber (Headspace Extraction) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Qualitative Identification Detect->Identify Quantify Quantitative Analysis Detect->Quantify

HS-SPME-GC-MS workflow for this compound analysis.
Logical Relationships in Method Optimization

Optimization_Logic cluster_fiber Fiber Selection cluster_extraction Extraction Parameters cluster_desorption Desorption Parameters cluster_gcms GC-MS Conditions center_node Optimized SPME Method for this compound fiber_type Fiber Coating (e.g., DVB/CAR/PDMS) fiber_type->center_node temp Extraction Temperature temp->center_node time Extraction Time time->center_node des_temp Desorption Temperature des_temp->center_node des_time Desorption Time des_time->center_node gc_col GC Column gc_col->center_node oven_prog Oven Program oven_prog->center_node

Key parameters influencing SPME method optimization.

Conclusion

Solid-Phase Microextraction offers a robust, sensitive, and solvent-free method for the analysis of this compound. The provided protocol serves as a comprehensive starting point for method development. For specific applications, further optimization of parameters such as fiber type, extraction time, and temperature may be necessary to achieve the desired analytical performance. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is essential for reliable quantitative results.

References

Application Notes and Protocols for Enhanced Detection of 2-Methyldodecane via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 2-methyldodecane, a long-chain branched alkane, to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical inertness and tendency to produce a weak or absent molecular ion peak during mass spectrometry, direct analysis of this compound can be challenging. The protocols herein describe a two-step derivatization strategy involving an initial functionalization via free-radical halogenation, followed by a subsequent derivatization to introduce a more readily detectable functional group. This methodology aims to improve chromatographic properties and increase signal intensity, thereby enabling more sensitive and reliable quantification.

Introduction: The Challenge of Analyzing Branched Alkanes

This compound, a saturated hydrocarbon, presents analytical challenges due to its low polarity and lack of a chromophore, which limits detection by UV or fluorescence detectors. While GC-MS is the preferred analytical technique, the electron ionization (EI) of branched alkanes often leads to extensive fragmentation. This results in a low abundance or complete absence of the molecular ion peak, making unambiguous identification and quantification difficult.[1][2] Fragmentation typically occurs at the branching point due to the increased stability of the resulting carbocations.[1][2]

Chemical derivatization is a common strategy to improve the analytical properties of compounds.[3] However, standard derivatization techniques such as silylation, acylation, or alkylation are ineffective for alkanes as they target active hydrogens on polar functional groups (e.g., -OH, -NH, -SH), which are absent in saturated hydrocarbons.[4]

To overcome this limitation, a two-step approach is proposed:

  • Functionalization: Introduction of a reactive functional group onto the this compound backbone. Free-radical halogenation (bromination or chlorination) is a suitable method for this purpose.[2][5]

  • Derivatization: Conversion of the newly introduced functional group into a derivative with enhanced GC-MS detection properties.

This application note provides detailed protocols for this two-step derivatization strategy.

Proposed Derivatization Strategy

The overall workflow for the derivatization of this compound is depicted below. The initial step involves the introduction of a halogen atom (bromine or chlorine) via a UV-initiated free-radical reaction. Bromination is often more selective than chlorination, favoring substitution at the tertiary carbon of this compound.[6] The resulting 2-bromo-2-methyldodecane or 2-chloro-2-methyldodecane (B14129646) is then converted to a thioester derivative. Thioesters are excellent candidates for GC-MS analysis, often exhibiting characteristic fragmentation patterns and enhanced signal intensity.

Derivatization_Workflow Figure 1: Two-Step Derivatization Workflow for this compound cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization This compound This compound Halogenation Halogenation This compound->Halogenation Br2 or Cl2, UV light Halo-2-methyldodecane Halo-2-methyldodecane Halogenation->Halo-2-methyldodecane Thiol_Substitution Thiol_Substitution Halo-2-methyldodecane->Thiol_Substitution Thiol Reagent Thioester_Derivative Thioester_Derivative Thiol_Substitution->Thioester_Derivative GC-MS_Analysis GC-MS_Analysis Thioester_Derivative->GC-MS_Analysis Enhanced Detection

Caption: Two-Step Derivatization Workflow for this compound

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions (e.g., reaction time, temperature, and reactant concentrations) may be necessary for specific applications and instrumentation. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Functionalization by Free-Radical Bromination

This protocol describes the introduction of a bromine atom onto the this compound backbone. The reaction is initiated by UV light, which generates bromine radicals.

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • UV lamp (e.g., mercury vapor lamp)

  • Reaction vessel (e.g., quartz flask)

  • Stirring apparatus

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a quartz reaction vessel, dissolve this compound in an inert solvent (e.g., carbon tetrachloride) to a concentration of approximately 0.5 M.

  • Add a stoichiometric equivalent of bromine (Br₂) to the solution. Caution: Bromine is highly corrosive and toxic. Handle with extreme care.

  • Stir the mixture and irradiate with a UV lamp at room temperature. The progress of the reaction can be monitored by the disappearance of the bromine color. Reaction times can vary but may range from 1 to 4 hours.

  • Once the reaction is complete (as indicated by the fading of the bromine color), quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, primarily 2-bromo-2-methyldodecane, can be purified by column chromatography if necessary.

Bromination_Protocol Figure 2: Workflow for Free-Radical Bromination Start Start Dissolve Dissolve this compound in inert solvent Start->Dissolve Add_Br2 Add Bromine (Br2) Dissolve->Add_Br2 Irradiate Irradiate with UV light (1-4 hours) Add_Br2->Irradiate Quench Quench with Sodium Thiosulfate Irradiate->Quench Wash Wash with H2O, NaHCO3, Brine Quench->Wash Dry Dry organic layer Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography (if necessary) Evaporate->Purify End 2-Bromo-2-methyldodecane Purify->End

Caption: Workflow for Free-Radical Bromination

Protocol 2: Derivatization of Halo-2-methyldodecane to a Thioester

This protocol describes the conversion of the functionalized halo-2-methyldodecane to a thioester derivative, which is more amenable to GC-MS analysis.

Materials:

  • Halo-2-methyldodecane (from Protocol 1)

  • Thioacetic acid

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Solvent (e.g., acetone (B3395972) or acetonitrile)

  • Stirring apparatus

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Dissolve the halo-2-methyldodecane in acetone in a round-bottom flask.

  • Add an excess of potassium carbonate (approximately 2-3 equivalents).

  • Add a slight excess of thioacetic acid (approximately 1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • After the reaction is complete, filter off the solid potassium carbonate.

  • Evaporate the solvent from the filtrate.

  • Redissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting thioester derivative can be analyzed directly by GC-MS or further purified if necessary.

Data Presentation and Expected Results

The derivatization of this compound is expected to significantly enhance its detectability by GC-MS. The following table summarizes the anticipated improvements based on the analysis of similar compounds. Actual enhancement factors should be determined experimentally.

AnalyteDerivatization MethodExpected Retention Time ShiftExpected Signal Enhancement (Peak Area)Key Mass Fragments (m/z)
This compoundNoneN/ABaseline43, 57, 71, 85
2-Bromo-2-methyldodecaneFree-Radical BrominationIncrease2-5x[M-Br]+, fragments from loss of alkyl chains
2-Methyldodecyl thioacetateThioesterificationSignificant Increase>10x[M]+•, [M-CH₃CO]+, [M-HSCOCH₃]+, characteristic thioester fragments

Note: The expected signal enhancement is an estimate and will depend on the specific GC-MS instrumentation and conditions used.

Concluding Remarks

The two-step derivatization strategy presented provides a robust framework for the enhanced detection and quantification of this compound. By first functionalizing the inert alkane via free-radical halogenation and subsequently converting it to a more readily detectable thioester derivative, the challenges associated with the direct analysis of long-chain branched alkanes can be effectively overcome. Researchers are encouraged to optimize the provided protocols for their specific analytical needs to achieve the best possible sensitivity and accuracy.

References

Application Notes and Protocols for 2-Methyldodecane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane (Isotridecane) is a branched-chain saturated hydrocarbon characterized by its non-polar nature, high boiling point, and chemical inertness. These properties make it a potentially valuable solvent for specific applications in organic synthesis, particularly in reactions requiring elevated temperatures and a non-reactive medium. This document provides detailed application notes and hypothetical protocols for the use of this compound as a solvent in various organic reactions, based on its physicochemical properties. While specific documented examples in peer-reviewed literature are scarce, its characteristics suggest suitability for reactions where other high-boiling alkanes are traditionally used.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is crucial for its effective application in organic synthesis. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₂₈[1][2]
Molecular Weight 184.36 g/mol [2]
CAS Number 1560-97-0[1][2]
Appearance Liquid[2]
Density 0.754 g/cm³ (at 20 °C)[1]
Boiling Point 227-228 °C (at 760 mmHg)[1]
Melting Point Data not readily available
Flash Point 70.6 °C (159 °F)
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.
Vapor Pressure 0.115 mmHg (at 25 °C)

Safety Precautions

This compound is a combustible liquid and should be handled with appropriate safety measures in a well-ventilated fume hood.[3] Protective gear, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]

Potential Applications and Hypothetical Protocols

Given its properties, this compound is a suitable candidate as a high-boiling non-polar solvent for several types of organic reactions. Below are detailed hypothetical protocols for its application.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method for converting a carbonyl group to a methylene (B1212753) group. The reaction is typically carried out at high temperatures in a high-boiling solvent, making this compound an excellent choice.

Reaction Scheme:

Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The setup should be placed in a heating mantle.

  • Reagent Addition: To the flask, add the carbonyl compound (1.0 eq), hydrazine (B178648) hydrate (B1144303) (4.0 eq), and potassium hydroxide (B78521) (4.0 eq).

  • Solvent Addition: Add a sufficient volume of this compound to ensure effective stirring and heat transfer.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 200-220 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Wolff_Kishner_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Carbonyl Compound, Hydrazine Hydrate, KOH B Add this compound A->B C Heat to Reflux (200-220 °C, 4-6 h) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G

Workflow for a hypothetical Wolff-Kishner reduction using this compound.
Free-Radical Polymerization

For the solution polymerization of non-polar monomers, an inert, high-boiling solvent is often required to maintain a homogeneous reaction mixture and control viscosity. This compound can serve this purpose effectively.

Experimental Protocol:

  • Apparatus Setup: A jacketed glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a condenser is required.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Reagent Preparation: Prepare a solution of the non-polar monomer (e.g., styrene (B11656) or a long-chain acrylate) and a free-radical initiator (e.g., AIBN or benzoyl peroxide) in deoxygenated this compound.

  • Reaction Initiation: Heat the reactor to the desired temperature (typically 60-80 °C for AIBN).

  • Monomer Feed: Add the monomer/initiator solution to the reactor at a controlled rate using a syringe pump.

  • Polymerization: Maintain the reaction temperature and stirring for the desired period (typically 2-24 hours). Monitor the conversion of the monomer by techniques such as GC or NMR.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Polymerization_Workflow A Purge Reactor with Nitrogen B Prepare Monomer/ Initiator Solution in this compound A->B D Controlled Addition of Monomer Solution B->D C Heat Reactor to Desired Temperature C->D E Maintain Temperature and Stirring D->E F Cool and Precipitate Polymer E->F G Filter, Wash, and Dry Polymer F->G

Workflow for a hypothetical free-radical polymerization in this compound.

Logical Relationship of Solvent Properties to Applications

The suitability of this compound for the proposed applications is based on a logical correlation of its inherent properties with the requirements of the chemical transformations.

Solvent_Properties_Application cluster_properties Physicochemical Properties of this compound cluster_applications Suitable Organic Reaction Applications P1 High Boiling Point (~227 °C) A1 High-Temperature Reactions (e.g., Wolff-Kishner) P1->A1 Enables reactions at elevated temperatures P2 Chemical Inertness (Saturated Alkane) A2 Inert Reaction Medium (e.g., Free-Radical Rxns) P2->A2 Prevents solvent participation in reaction P3 Non-Polar Nature A3 Dissolution of Non-Polar Reagents P3->A3 Ensures miscibility of hydrophobic reactants

Relationship between this compound's properties and its applications.

Conclusion

This compound presents itself as a viable, high-boiling, non-polar solvent for specialized applications in organic synthesis. Its chemical inertness and high thermal stability make it a suitable medium for reactions that are challenging to perform in lower-boiling or more reactive solvents. The provided hypothetical protocols for the Wolff-Kishner reduction and free-radical polymerization serve as a starting point for researchers and professionals in drug development to explore the utility of this compound in their synthetic endeavors. Further experimental validation is encouraged to establish its efficacy and expand its application scope.

References

Troubleshooting & Optimization

Troubleshooting co-elution of 2-Methyldodecane with other isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Co-elution of 2-Methyldodecane with other isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with this compound and its isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in gas chromatography?

A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, merged, or distorted chromatographic peak.[1][2] This phenomenon compromises the accuracy of both identification and quantification of the analytes.

Q2: How can I identify if this compound is co-eluting with its isomers?

A2: You can identify co-elution through several methods:

  • Visual Inspection of the Peak Shape: The most straightforward sign of co-elution is an asymmetrical peak. Look for tell-tale signs like a "shoulder" on the peak or a "tail," which is a gradual decline back to the baseline.[2] While a perfectly symmetrical peak does not guarantee purity, an asymmetrical one is a strong indicator of an underlying issue.

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer (GC-MS), you can confirm co-elution by examining the mass spectra across the peak's profile. Take spectra from the ascending part, the apex, and the descending part of the peak. If the peak is pure, the mass spectra should be identical. If they differ, it confirms that multiple compounds are present.[1][2]

Q3: What is the typical elution order for branched alkanes like this compound on non-polar columns?

A3: For non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point. The elution order will generally follow the boiling points of the analytes.[3][4]

Troubleshooting Guide for Co-elution of this compound

If you have confirmed that this compound is co-eluting with other isomers, follow this troubleshooting guide to improve separation.

Step 1: Methodical Optimization of GC Parameters

A systematic approach to optimizing your GC method can often resolve co-elution without changing the column. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting_Workflow start Co-elution of this compound Observed slow_ramp Decrease Oven Temperature Ramp Rate start->slow_ramp optimize_flow Optimize Carrier Gas Flow Rate slow_ramp->optimize_flow If resolution is still poor end Resolution Achieved slow_ramp->end If resolved optimize_flow->end If resolved no_improvement Still No Improvement optimize_flow->no_improvement If resolution is still poor increase_length Increase Column Length decrease_id Decrease Column Internal Diameter increase_length->decrease_id If possible increase_length->end If resolved change_phase Consider a Different Non-Polar Stationary Phase decrease_id->change_phase decrease_id->end If resolved change_phase->end no_improvement->increase_length Try hardware changes

Caption: A logical workflow for troubleshooting the co-elution of this compound.

Step 2: Understanding the Influence of GC Parameters on Resolution

The resolution of chromatographic peaks is governed by three main factors: efficiency, selectivity, and retention factor. The following diagram illustrates how different GC parameters affect these factors to improve separation.

GC_Parameter_Influence cluster_params GC Parameters cluster_factors Resolution Factors param1 Column Length (Increase) factor1 Efficiency (N) (Peak Sharpening) param1->factor1 param2 Column Internal Diameter (Decrease) param2->factor1 param3 Stationary Phase Film Thickness (Optimize) factor3 Retention Factor (k) (Increased Interaction) param3->factor3 param4 Oven Temperature Program (Slower Ramp) param4->factor3 param5 Carrier Gas Flow Rate (Optimize) param5->factor1 param6 Stationary Phase Chemistry (Change) factor2 Selectivity (α) (Differential Migration) param6->factor2 resolution Improved Resolution factor1->resolution factor2->resolution factor3->resolution

Caption: Relationship between GC parameters and factors influencing peak resolution.

Quantitative Data

The Kovats Retention Index (KI) is a standardized measure of retention in gas chromatography that helps in the identification of compounds. The following table provides a summary of Kovats Retention Indices for n-dodecane, this compound, and other relevant isomers on common non-polar stationary phases.

CompoundStationary PhaseKovats Retention Index (KI)
n-DodecaneDB-11200
n-DodecaneDB-51200
n-DodecaneSqualane1200
This compound Standard Non-polar 1263 - 1268 [3]
3-MethyldodecaneStandard Non-polar~1275
4-MethyldodecaneStandard Non-polar~1280
5-MethyldodecaneStandard Non-polar~1283
6-MethyldodecaneStandard Non-polar~1285
n-TridecaneDB-11300
n-TridecaneDB-51300
n-TridecaneSqualane1300

Note: "Standard Non-polar" typically refers to columns with 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) stationary phases. The exact KI can vary slightly based on the specific column and analytical conditions.

Experimental Protocols

The following is a recommended starting protocol for the separation of this compound and its isomers. This protocol may require further optimization based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Dissolve the alkane isomer sample in a non-polar solvent such as hexane (B92381) or heptane.

  • A starting concentration of 100-1000 µg/mL is generally appropriate, but should be optimized to prevent column overload.[3]

2. GC-MS Instrument Parameters

  • GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250°C.[3]

  • Split Ratio: Start with a split ratio of 50:1. This can be adjusted to optimize peak shape and sensitivity.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A non-polar capillary column is recommended. Good starting choices include:

    • Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 220°C. A slower ramp rate generally improves the separation of closely eluting isomers.[3]

    • Final Hold: Hold at 220°C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

3. Data Analysis

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Use the Kovats Retention Index (KI) to confirm the identity of isomers by comparing the experimental KI with known values. The KI can be calculated by running a homologous series of n-alkanes under the same chromatographic conditions.

References

Technical Support Center: Optimizing GC Temperature Programs for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) temperature programs for the separation of branched alkanes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of branched alkanes.

IssuePotential Cause(s)Troubleshooting Steps
Poor Resolution/Peak Overlap Inadequate column selectivity or efficiency.[1]Optimize column selection; consider a longer column or one with a smaller internal diameter for complex isomer mixtures.[2]
Incorrect temperature program.[1]Decrease the oven temperature ramp rate to improve separation of closely eluting compounds.[2][3][4]
Improper sample preparation.[1]Ensure the sample is dissolved in a suitable non-polar solvent and the concentration is optimized to prevent column overload.[2]
Peak Tailing Column activity (active sites).[2]Condition the column at a higher temperature to remove contaminants.[1][2]
Column overloading.[1][5]Reduce the injection volume or dilute the sample.[3]
Incompatible solvent.Ensure the solvent is appropriate for the analytes and the stationary phase.[6]
Ghost Peaks/Carryover Contamination from a previous injection.[1][3]Run a solvent blank after a concentrated sample to ensure the system is clean.[3] Clean the injector and liner.[3]
Column bleed.[1]Condition the column properly. Ensure the final oven temperature does not exceed the column's maximum operating temperature.[2]
Irreproducible Retention Times Leaks in the system (e.g., septum, fittings).[7][8]Perform a leak check of all fittings and replace the septum regularly.[2][7]
Inconsistent carrier gas flow.[3]Use two-stage regulators to maintain stable pressure. Ensure the carrier gas cylinder is not empty.[3][6][7]
Oven temperature fluctuations.[6]Calibrate the oven and ensure it maintains a stable temperature.[6]
No Peaks Detected Syringe issue.Check for a blocked or leaking syringe.[8][9]
Incorrect injection parameters.Verify the injection volume and split ratio.[8][9]
Detector issue.Ensure the detector is turned on, at the correct temperature, and that gas flows are optimal.[7][10]

Frequently Asked Questions (FAQs)

Q1: Why is temperature programming necessary for separating branched alkanes?

A1: Temperature programming is essential for separating complex mixtures like branched alkanes, which often contain isomers with a wide range of boiling points.[3][11][12] A temperature program starts at a lower temperature to effectively separate volatile, low-boiling compounds. As the temperature gradually increases, higher-boiling compounds elute more quickly and as sharper peaks.[3][13] This approach improves peak resolution, reduces peak broadening for late-eluting compounds, and shortens the overall analysis time compared to an isothermal method.[3][11]

Q2: What is a good starting temperature program for a new branched alkane sample?

A2: A "scouting" gradient is an excellent starting point to understand the characteristics of a new sample.[3][14] This initial run helps to determine the volatility range of the components. A typical scouting program is as follows:

  • Initial Temperature: 35-40°C[3][14]

  • Initial Hold Time: 1-2 minutes[3]

  • Ramp Rate: 10°C/min[3][14]

  • Final Temperature: The maximum operating temperature of your GC column.[3]

  • Final Hold Time: At least 10 minutes to ensure all compounds have eluted.[3]

This program can then be optimized based on the resulting chromatogram.

Q3: How does the temperature ramp rate affect the separation of branched alkane isomers?

A3: The ramp rate is a critical parameter for optimizing the separation.

  • Slower Ramp Rates: Generally provide better separation and increased resolution because analytes spend more time interacting with the stationary phase.[3][4] However, this leads to longer analysis times and can cause broader peaks.[3]

  • Faster Ramp Rates: Decrease analysis time but may lead to a loss of resolution for closely eluting peaks.[15]

The optimal ramp rate strikes a balance between resolution and analysis time.[14] A common optimization strategy is to adjust the ramp rate in increments of about 5°C/min.[4]

Q4: How do I select an appropriate GC column for branched alkane separation?

A4: For separating non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point, as elution will generally follow the boiling points of the analytes.[2][16] Key column dimensions to consider are:

  • Length: A 30-meter column often provides a good balance between resolution and analysis time.[2] For very complex mixtures of isomers, a longer column (e.g., 60 m) may be necessary.[2]

  • Internal Diameter (ID): A common ID of 0.25 mm offers a good compromise between efficiency and sample capacity.[2]

  • Film Thickness: Thinner films are generally better for higher boiling point compounds, providing sharper peaks.[2]

Q5: What are the key steps in a general experimental protocol for branched alkane analysis?

A5: A typical protocol involves column installation and conditioning, sample preparation, and setting the GC instrument parameters.

Experimental Protocols

Protocol 1: General GC Method for Branched Alkane Profiling
  • Column Installation and Conditioning:

    • Carefully cut both ends of the capillary column for a clean, square cut.[2]

    • Install the column in the GC oven, connecting one end to the injector and the other to the detector.[2]

    • Ensure the correct column insertion depth as specified in the instrument manual.[2]

    • Leak-check all fittings.[2]

    • Condition the column by setting the carrier gas flow (e.g., Helium at 1-2 mL/min) and heating the oven to 20°C above the final temperature of your analytical method (do not exceed the column's maximum temperature limit) for 1-2 hours.[2]

  • Sample Preparation:

    • Dissolve the branched alkane sample in a suitable non-polar solvent such as hexane (B92381) or heptane.[2]

    • A starting concentration of 100-1000 µg/mL is often appropriate, but should be optimized to avoid column overload.[2]

  • GC Instrument Parameters:

    • Injector: Split/splitless injector at 250°C. A starting split ratio of 50:1 is common.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

    • Oven Program (Example):

      • Initial Temperature: 40°C, hold for 2 minutes.[2]

      • Ramp: 5°C/min to 300°C.[2]

      • Final Hold: Hold at 300°C for 10 minutes.[2]

    • Detector (FID): Temperature at 320°C.[2]

Data Presentation

Table 1: Effect of GC Oven Ramp Rate on Separation
Ramp Rate (°C/min)Effect on ResolutionEffect on Analysis TimePeak Shape
Low (e.g., 2-5) Higher resolution, better separation of complex isomers.[3][4]Longer.[3]Can be broader.[3]
Medium (e.g., 10) Good starting point, moderate resolution.[3][14]Moderate.Generally sharp.
High (e.g., 20-30) Lower resolution, potential for co-elution.[4][15]Shorter.[13]Sharper.[13]
Table 2: Recommended GC Column Dimensions for Branched Alkane Analysis
ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-methylpolysiloxane).[2][16]Separates alkanes primarily by boiling point.[2][16]
Length 30 m (standard), 60 m (high complexity).[2]30 m offers a good balance of resolution and speed.[2] 60 m provides higher resolution for complex mixtures.[2]
Internal Diameter (ID) 0.25 mm (standard), 0.18 mm (high resolution).[2]0.25 mm is a good compromise between efficiency and sample capacity.[2] 0.18 mm increases efficiency.[2]
Film Thickness 0.25 µm (standard).Thinner films are suitable for higher boiling point compounds.[2] Thicker films can increase retention of volatile compounds.[2]

Visualizations

GC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Identified cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_end Goal start Poor Resolution or Peak Tailing check_method Review Temperature Program start->check_method check_column Inspect Column Condition and Dimensions start->check_column check_sample Verify Sample Preparation and Injection Volume start->check_sample check_system Check for System Leaks and Gas Flow start->check_system optimize_ramp Decrease Ramp Rate or Adjust Initial Temperature check_method->optimize_ramp condition_column Condition or Replace Column check_column->condition_column adjust_sample Dilute Sample or Reduce Injection Volume check_sample->adjust_sample perform_maintenance Replace Septum, Ferrules, and Check Gas Supply check_system->perform_maintenance end_node Optimized Separation optimize_ramp->end_node condition_column->end_node adjust_sample->end_node perform_maintenance->end_node

Caption: A logical workflow for troubleshooting common GC separation issues.

Temp_Program_Optimization cluster_workflow Temperature Program Optimization Workflow cluster_early Early Eluting Peaks cluster_middle Middle Eluting Peaks cluster_late Late Eluting Peaks scouting_run Perform Scouting Run (e.g., 10°C/min) evaluate_chromatogram Evaluate Chromatogram scouting_run->evaluate_chromatogram poor_res_early Poor Resolution? evaluate_chromatogram->poor_res_early poor_res_middle Poor Resolution? evaluate_chromatogram->poor_res_middle long_runtime Long Run Time? evaluate_chromatogram->long_runtime adjust_initial_temp Decrease Initial Temperature or Increase Initial Hold poor_res_early->adjust_initial_temp Yes poor_res_early->poor_res_middle No adjust_initial_temp->evaluate_chromatogram adjust_ramp_rate Decrease Ramp Rate poor_res_middle->adjust_ramp_rate Yes poor_res_middle->long_runtime No adjust_ramp_rate->evaluate_chromatogram adjust_final_temp Increase Final Temperature or Ramp Rate long_runtime->adjust_final_temp Yes final_method Final Optimized Method long_runtime->final_method No adjust_final_temp->evaluate_chromatogram

Caption: A workflow for systematic optimization of a GC temperature program.

References

Technical Support Center: Gas Chromatography of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of 2-Methyldodecane and improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for analyzing this compound?

A1: For the analysis of non-polar compounds like this compound, a non-polar stationary phase is the recommended starting point.[1][2] The principle of "like dissolves like" dictates that a non-polar column will provide the best separation for non-polar analytes.[1][2] Wall-coated open tubular (WCOT) capillary columns are a common and effective choice for this type of analysis, offering good resolution and sharp peaks.[3]

Q2: Should I use an isothermal or temperature-programmed oven method?

A2: A temperature-programmed oven method is highly recommended for analyzing compounds like this compound, especially when present in a mixture with other components of varying boiling points.[4][5] Temperature programming offers several advantages over isothermal methods, including sharper peaks for later-eluting components, reduced analysis time, and improved resolution.[5][6] An increase of approximately 30°C in the oven temperature can reduce the retention time by about 50%.[7]

Q3: How does the injection technique affect the peak shape of this compound?

A3: The injection technique is critical for achieving good peak shape. Key considerations include:

  • Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak fronting.[8][9]

  • Injection Speed: A fast injection can cause turbulence and band broadening, which may reduce the peak area.[8]

  • Injection Mode (Split vs. Splitless):

    • Split injection is suitable for higher concentration samples, as only a portion of the sample enters the column, preventing overload.[10][11]

    • Splitless injection is ideal for trace analysis, as it transfers nearly the entire sample to the column, increasing sensitivity.[10] However, it requires careful optimization to avoid peak broadening.[10][12] For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[7][13]

Q4: What are the common causes of peak tailing for this compound?

A4: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:

  • Active Sites: Interaction of the analyte with active sites in the injector liner, column, or connections. This is more common with polar compounds but can occur. Using a fresh, deactivated liner or trimming the front of the column can help.[13]

  • Poor Column Installation: An improperly cut or installed column can create dead volume and disrupt the flow path, leading to tailing.[13][14][15] Ensure the column is cut squarely and installed according to the manufacturer's instructions.[13]

  • Column Contamination: Buildup of non-volatile residues on the column can interfere with the analyte's interaction with the stationary phase.[14] Regular inlet maintenance, including replacing the liner and septum, is crucial.[16]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[16]

Q5: What causes peak fronting for this compound?

A5: Peak fronting, the inverse of tailing, is most commonly caused by column overload.[9][13] This occurs when the mass of the analyte injected exceeds the capacity of the stationary phase. To resolve this, you can:

  • Reduce the injection volume.[9]

  • Dilute the sample.[9]

  • Increase the split ratio if using a split injection.[9]

  • Use a column with a larger internal diameter or a thicker film of the stationary phase.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common peak shape problems encountered during the GC analysis of this compound.

Issue: Tailing Peaks

If you observe tailing peaks for this compound, follow this troubleshooting workflow:

G start Start: Tailing Peak Observed check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Potential Flow Path Disruption check_all_peaks->flow_path_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No (only this compound tails) check_column_install Check column installation (cut, depth) flow_path_issue->check_column_install perform_maintenance Perform inlet maintenance (replace liner, septum, seal) chemical_issue->perform_maintenance check_connections Check for leaks and dead volume in connections check_column_install->check_connections check_connections->perform_maintenance Not Resolved end_good_peak Peak Shape Improved check_connections->end_good_peak Resolved trim_column Trim 10-20 cm from the front of the column perform_maintenance->trim_column trim_column->end_good_peak Resolved end_bad_peak Issue Persists: Consider New Column or Method Development trim_column->end_bad_peak Not Resolved

Caption: Troubleshooting workflow for tailing peaks.

Issue: Fronting Peaks

If you observe fronting peaks for this compound, this is a strong indicator of column overload.

G start Start: Fronting Peak Observed overload Suspect Column Overload start->overload reduce_concentration Reduce Analyte Concentration overload->reduce_concentration dilute_sample Dilute Sample reduce_concentration->dilute_sample reduce_injection_vol Reduce Injection Volume reduce_concentration->reduce_injection_vol increase_split Increase Split Ratio (if applicable) reduce_concentration->increase_split check_column_capacity Consider Column Capacity dilute_sample->check_column_capacity Not Resolved end_good_peak Peak Shape Improved dilute_sample->end_good_peak Resolved reduce_injection_vol->check_column_capacity Not Resolved reduce_injection_vol->end_good_peak Resolved increase_split->check_column_capacity Not Resolved increase_split->end_good_peak Resolved thicker_film Use column with thicker film or larger ID check_column_capacity->thicker_film thicker_film->end_good_peak Resolved end_bad_peak Issue Persists thicker_film->end_bad_peak Not Resolved

Caption: Troubleshooting workflow for fronting peaks.

Issue: Broad Peaks

Broad peaks can be caused by a variety of factors. This workflow will help you systematically address them.

G start Start: Broad Peak Observed check_flow_rate Verify carrier gas flow rate is optimal start->check_flow_rate check_temp_program Review temperature program check_flow_rate->check_temp_program Flow OK end_good_peak Peak Shape Improved check_flow_rate->end_good_peak Flow Adjusted, Resolved isothermal_check Is the method isothermal? check_temp_program->isothermal_check increase_ramp Increase temperature ramp rate isothermal_check->increase_ramp No end_bad_peak Issue Persists isothermal_check->end_bad_peak Yes, consider temp program check_column_dims Check column dimensions increase_ramp->check_column_dims Not Resolved increase_ramp->end_good_peak Resolved thick_film Is the film thickness too high? check_column_dims->thick_film long_column Is the column excessively long? thick_film->long_column No reduce_film Switch to a column with a thinner film thick_film->reduce_film Yes shorter_column Consider a shorter column if resolution allows long_column->shorter_column Yes long_column->end_bad_peak No reduce_film->end_good_peak shorter_column->end_good_peak

Caption: Troubleshooting workflow for broad peaks.

Experimental Protocols

Protocol 1: GC Column Installation

Objective: To properly install a capillary GC column to minimize dead volume and ensure a leak-free connection.

Materials:

  • Capillary GC column

  • Appropriate ferrules and nuts for the injector and detector

  • Column cutter (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or microscope

  • Wrenches for tightening nuts

Procedure:

  • Column Cutting:

    • Using a ceramic wafer or diamond-tipped scribe, gently score the fused silica (B1680970) column.

    • Apply gentle pressure to snap the column at the score.

    • Inspect the cut end with a magnifying glass to ensure it is clean, flat, and perpendicular to the column wall. A poor cut can cause peak tailing.[13]

  • Ferrule and Nut Installation:

    • Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly.

  • Injector Installation:

    • Carefully insert the column into the injector to the correct depth as specified by the instrument manufacturer. Incorrect placement can lead to peak distortion.[13]

    • Tighten the nut by hand until snug, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten, as this can damage the column or ferrule.

  • Detector Installation:

    • Repeat the process for the detector end of the column.

  • Leak Check:

    • Pressurize the system with the carrier gas and perform an electronic leak check at the injector and detector fittings.

Protocol 2: Inlet Maintenance

Objective: To clean the GC inlet and replace consumable parts to prevent peak tailing and contamination.

Materials:

  • New injector liner (deactivated)

  • New septum

  • New O-ring or graphite (B72142) seal

  • Forceps

  • Lint-free gloves

Procedure:

  • Cool Down: Ensure the injector is cooled to a safe temperature.

  • Disassembly:

    • Turn off the carrier gas flow to the inlet.

    • Remove the septum nut and the old septum.

    • Remove the injector liner using forceps.

  • Cleaning and Replacement:

    • Inspect the inside of the injector for any visible contamination. If necessary, clean with an appropriate solvent.

    • Install the new, deactivated liner. Using a liner with glass wool can aid in sample vaporization and trap non-volatile residues.

    • Replace the O-ring or graphite seal.

    • Install the new septum and tighten the septum nut.

  • Reassembly and Leak Check:

    • Turn the carrier gas flow back on.

    • Heat the injector to the desired temperature.

    • Perform a leak check.

Quantitative Data Summary

While specific quantitative data for optimizing this compound is highly dependent on the specific instrument and application, the following table provides general guidelines for starting parameters.

ParameterRecommended Value/TypeRationale
GC Column
Stationary PhaseNon-polar (e.g., 100% dimethylpolysiloxane)"Like dissolves like" principle for non-polar analytes.[1][2]
Internal Diameter0.25 mmGood balance between efficiency and sample capacity.[1][3]
Film Thickness0.25 - 0.50 µmThinner films can provide sharper peaks and faster analysis.[17]
Length30 mStandard length for good resolution in most applications.[3]
Temperatures
Injector Temperature250 - 280 °CEnsures rapid vaporization of the sample.
Oven Program50°C (hold 2 min) to 280°C at 10°C/minTemperature programming improves peak shape and resolution.[4][5]
Detector Temperature280 - 300 °CPrevents condensation of the analyte in the detector.
Carrier Gas
Gas TypeHelium or HydrogenCommon carrier gases providing good efficiency.
Flow Rate~1-2 mL/min (for 0.25 mm ID column)Optimal flow rate is crucial for sharp peaks.[8]
Injection
ModeSplit or SplitlessDependent on sample concentration.[10]
Injection Volume0.5 - 1.0 µLAvoids column overload.[8]
Split Ratio50:1 to 100:1 (if applicable)Adjust based on sample concentration to prevent overload.

References

Minimizing matrix effects in 2-Methyldodecane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2-Methyldodecane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] In the context of this compound quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can cause either signal enhancement or suppression.[2]

  • Signal Enhancement: This is more common in GC-MS and occurs when non-volatile matrix components coat the active sites in the GC inlet and column, preventing the thermal degradation or adsorption of this compound. This leads to a higher amount of the analyte reaching the detector, resulting in an artificially high quantification.[1]

  • Signal Suppression: This is more prevalent in Liquid Chromatography-Mass Spectrometry (LC-MS) but can also occur in GC-MS. It happens when co-eluting compounds interfere with the ionization of this compound in the MS source, leading to a reduced signal and an underestimation of its concentration.

Failure to address matrix effects can lead to inaccurate and unreliable quantitative results.[3]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The goal of sample preparation is to isolate this compound from interfering matrix components.[4] Common techniques for volatile compounds like this compound include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample's headspace or directly immersed in the liquid sample to extract volatile and semi-volatile compounds.[5][6][7] It is a simple, sensitive, and environmentally friendly method.[8]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent.[9] It is effective but can be labor-intensive and use significant amounts of organic solvents.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte or interferences from a liquid sample. The analyte is then eluted with a suitable solvent. It offers good selectivity and can handle larger sample volumes.[4][10]

The choice of technique depends on the sample matrix, the required sensitivity, and the available equipment.

Q3: How does a matrix-matched calibration curve help in compensating for matrix effects?

A3: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound standards into a blank matrix that is representative of the samples being analyzed.[11][12][13] This approach helps to compensate for systematic errors caused by matrix effects because the standards and the analyte in the sample will experience similar signal enhancement or suppression.[3] By using a matrix-matched calibration curve, the accuracy of quantification can be significantly improved compared to using calibration standards prepared in a pure solvent.[11]

Q4: What is the most robust method to correct for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[14][15][16] A SIL-IS for this compound would be a form of the molecule where one or more atoms (e.g., Carbon or Hydrogen) are replaced with their stable isotopes (e.g., ¹³C or ²H).[17][18]

Because the SIL-IS has nearly identical chemical and physical properties to the native this compound, it will co-elute and experience the same matrix effects.[17] By adding a known amount of the SIL-IS to each sample and standard, and then measuring the ratio of the native analyte to the SIL-IS, any variations in signal due to matrix effects can be accurately corrected.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Active sites in the GC system Deactivate the injector liner and the first few centimeters of the GC column. Consider using a liner with glass wool to trap non-volatile matrix components.[19]
Column Overload Reduce the injection volume or dilute the sample. Use a column with a thicker film or a wider internal diameter.[20]
Inappropriate Injection Temperature Optimize the injector temperature. A temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause analyte degradation.[19]
Solvent Effect Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature. A mismatch can cause peak distortion.[20]
Issue 2: Inconsistent Retention Times
Potential Cause Suggested Solution
Leaks in the GC System Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.[19]
Fluctuations in Carrier Gas Flow Ensure the carrier gas supply is stable and the electronic pressure control (EPC) is functioning correctly.[21]
Column Contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.[19]
Changes in Oven Temperature Profile Verify the accuracy of the GC oven temperature and the programming rate.[22]
Issue 3: Low or No Analyte Signal
Potential Cause Suggested Solution
Severe Ion Suppression Improve sample cleanup to remove interfering matrix components. Dilute the sample extract.
Analyte Degradation Check for active sites in the injector and column. Ensure the injector temperature is not too high.[20]
Incorrect MS Parameters Optimize the MS source and quadrupole temperatures. Ensure the correct ions are being monitored in Selected Ion Monitoring (SIM) mode.[21]
Syringe or Autosampler Malfunction Inspect the syringe for blockage or damage. Verify the autosampler is injecting the correct volume.[22]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol provides a general guideline for the extraction of this compound from a liquid matrix (e.g., biological fluid, water). Optimization is required for each specific matrix.[5][6][7][8]

  • Sample Preparation:

    • Place a defined volume (e.g., 1-5 mL) of the sample into a headspace vial.

    • For enhanced extraction efficiency, add salt (e.g., NaCl) to the sample to increase the ionic strength (salting-out effect).

    • If necessary, adjust the pH of the sample.

  • Extraction:

    • Place the vial in a heating block or water bath set to an optimized temperature (e.g., 40-60°C).

    • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the sample for a defined period (e.g., 15-30 minutes) with constant agitation.

  • Desorption:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analyte onto the GC column.

Protocol 2: Matrix-Matched Calibration for this compound

This protocol describes the preparation of a matrix-matched calibration curve.[11][12][13]

  • Prepare a Blank Matrix Extract:

    • Select a sample matrix that is free of this compound.

    • Process this blank matrix using the same sample preparation procedure as for the unknown samples.

  • Prepare a Stock Solution of this compound:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., hexane).

  • Prepare a Series of Working Standard Solutions:

    • Perform serial dilutions of the stock solution to create a range of standard concentrations that bracket the expected concentration of this compound in the samples.

  • Spike the Blank Matrix Extract:

    • Add a small, precise volume of each working standard solution to aliquots of the blank matrix extract to create a series of matrix-matched calibration standards.

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.

  • Construct the Calibration Curve:

    • Plot the peak area of this compound against the corresponding concentration for the matrix-matched standards. Use this curve to quantify this compound in the unknown samples.

Data Presentation

Table 1: Comparison of Hypothetical Recovery Data for this compound using Different Calibration Methods.

Calibration Method Matrix Type A (e.g., Plasma) Matrix Type B (e.g., Urine)
Solvent-Based Calibration 145% (Signal Enhancement)75% (Signal Suppression)
Matrix-Matched Calibration 98%102%
Stable Isotope Dilution 101%99%

This table illustrates the potential impact of matrix effects and the effectiveness of different calibration strategies. Actual results will vary depending on the specific matrix and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Collection Spike_IS Spike with Stable Isotope IS Sample->Spike_IS Extraction Extraction (SPME, LLE, or SPE) Spike_IS->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Matrix-Matched) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic Problem Inaccurate Quantification Check_Peak Check Peak Shape & Retention Time Problem->Check_Peak Good_Peak Good Peak Shape & Stable Retention Time Check_Peak->Good_Peak Poor_Peak Poor Peak Shape or Unstable Retention Time Check_Peak->Poor_Peak Evaluate_Matrix Evaluate Matrix Effects Good_Peak->Evaluate_Matrix Yes Check_System Troubleshoot GC System (Leaks, Temp, Flow) Poor_Peak->Check_System Yes Check_System->Check_Peak Iterate Solvent_vs_Matrix Compare Solvent vs. Matrix-Matched Standards Evaluate_Matrix->Solvent_vs_Matrix Implement_Correction Implement Correction Strategy (Matrix-Matched Cal. or SIL-IS) Solvent_vs_Matrix->Implement_Correction Revalidate Re-validate Method Implement_Correction->Revalidate

Caption: Troubleshooting logic for inaccurate quantification.

References

Addressing ion suppression of 2-Methyldodecane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the mass spectrometric analysis of 2-Methyldodecane, with a particular focus on potential ion suppression and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in mass spectrometry?

Ion suppression is a phenomenon observed in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] This occurs when these matrix components interfere with the ionization of the analyte in the ion source, leading to a decreased number of analyte ions reaching the detector.[3] Ion suppression is a significant concern as it can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility.[2][4]

Q2: Is ion suppression a major issue for the analysis of this compound?

For a non-polar hydrocarbon like this compound, the primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). In GC-EI-MS, ion suppression is generally considered less of a problem compared to Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6] This is because the high-energy electron ionization in the gas phase is less susceptible to competition from matrix components. However, matrix effects in GC-MS can still occur, sometimes leading to signal enhancement or, less commonly, suppression.[7]

Q3: If I have to use LC-MS, which ionization technique is less prone to ion suppression for a non-polar compound like this compound?

While LC-MS is not the typical method for analyzing this compound due to its non-polar nature, if required, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for non-polar to moderately polar compounds.[1][8] APCI involves a gas-phase ionization process, which can be more efficient for non-polar molecules and less affected by non-volatile matrix components.[8]

Q4: What are the common sources of matrix components that can cause ion suppression?

Matrix components that can cause ion suppression can originate from various sources, including:

  • Biological matrices: Salts, phospholipids, proteins, and metabolites from plasma, urine, or tissue samples.[3]

  • Environmental samples: Humic acids, phenols, and other organic matter in soil or water samples.

  • Sample preparation: Solvents, reagents, plasticizers from labware, and detergents.[1][9]

  • Formulation excipients: Polymers, surfactants, and other additives in drug products.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression or matrix effects during the analysis of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Step 1: Confirm the Issue is Ion Suppression/Matrix Effect

dot

Caption: Troubleshooting workflow for diagnosing low signal.

Step 2: Mitigation Strategies

If ion suppression or a matrix effect is confirmed, consider the following strategies, starting with the most common and effective for this compound analysis.

1. Optimize Sample Preparation:

The most effective way to combat matrix effects is to remove the interfering components before analysis.

Sample Preparation TechniquePrincipleApplicability for this compound
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible solvent, leaving interfering compounds behind.Highly Recommended. Use a non-polar solvent like hexane (B92381) or heptane (B126788) to extract this compound from polar matrices.
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte or interferences.Recommended. A non-polar sorbent (e.g., C18) can be used to retain this compound while polar interferences are washed away.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting out and dispersive SPE.Applicable. Can be adapted for hydrocarbon analysis in complex food matrices.[10]
Direct Matrix Introduction (DMI) Involves direct thermal desorption of the sample in the GC inlet.Effective for solid or viscous matrices. Bypasses the need for solvent extraction.[11][12]

dot

Caption: Sample preparation workflow for this compound.

2. Optimize Chromatographic Separation:

If co-elution is the issue, improving the chromatographic separation can resolve the analyte from the interfering matrix components.

ParameterRecommendation for GC-MSRationale
GC Column Use a non-polar column (e.g., 100% dimethylpolysiloxane).[13]Provides good selectivity for non-polar alkanes.
Oven Temperature Program Implement a temperature ramp (e.g., 10°C/min to 320°C).[13][14]Ensures good peak shape and separation for a range of alkanes.
Carrier Gas Flow Rate Optimize the flow rate (typically 1-2 mL/min for Helium).[13]Balances analysis time and separation efficiency.
Injection Mode Use a split/splitless injector.[13]Versatile for different sample concentrations.

3. Modify Mass Spectrometry Parameters:

While less impactful for GC-EI-MS, some adjustments can be made.

  • Selected Ion Monitoring (SIM): If the matrix interference is broad and raises the baseline, using SIM mode to monitor characteristic fragment ions of this compound (e.g., m/z 43, 57, 71) can improve the signal-to-noise ratio.

  • Ion Source Cleaning: A dirty ion source can exacerbate matrix effects. Regular cleaning is recommended.[5]

4. Use of Internal Standards:

To compensate for signal variability, the use of a suitable internal standard is highly recommended.

  • Isotopically Labeled Standard: A deuterated or 13C-labeled this compound is the ideal internal standard as it will have nearly identical chemical and physical properties and will be affected by ion suppression in the same way as the analyte.

  • Structurally Similar Compound: If an isotopically labeled standard is unavailable, a long-chain alkane of a different chain length that is not present in the sample can be used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Biological Matrix (e.g., Plasma)

  • Sample Preparation (LLE):

    • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., deuterated this compound in methanol).

    • Add 500 µL of n-hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean vial.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of hexane and transfer to a GC vial.

  • GC-MS Parameters:

ParameterSetting
GC System Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
Inlet Temperature 280°C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.2 mL/min
Oven Program Initial 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) or SIM (m/z 43, 57, 71)

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression (for LC-MS)

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Setup:

    • A 'T' piece is used to connect the column outlet to both the mass spectrometer and a syringe pump.

    • The syringe pump continuously infuses a standard solution of this compound at a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Inject a blank matrix extract (a sample prepared without the analyte).

    • Monitor the signal of the infused this compound.

    • A stable baseline signal is expected. Any dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.

dot

Caption: Post-column infusion experimental setup.

References

Strategies for increasing the yield of 2-Methyldodecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyldodecane. The following information is designed to help you increase your reaction yield and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most widely used and dependable laboratory-scale synthesis of this compound is through a Grignard reaction. This involves the reaction of decylmagnesium bromide (a Grignard reagent) with 2-bromopropane (B125204).[1] This method is favored for its relatively high yield and the ready availability of the starting materials.

Q2: My Grignard reaction for this compound synthesis is resulting in a low yield. What are the most likely causes?

A2: Low yields in this Grignard synthesis can often be attributed to several critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the yield of this compound.[2] It is imperative to use oven-dried glassware and anhydrous solvents.

  • Impure Magnesium: The surface of the magnesium turnings can have a passive layer of magnesium oxide, which can hinder or prevent the initiation of the Grignard reagent formation.[3] Using fresh, high-purity magnesium turnings or activating the magnesium before use is crucial.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[2][4] This can be minimized by the slow, controlled addition of the alkyl halide during the formation of the Grignard reagent.

Q3: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I minimize its formation?

A3: A high-boiling point impurity is often the result of Wurtz coupling. In the synthesis of this compound, this would primarily be the homocoupling of the decylmagnesium bromide to form eicosane (B133393) (C20H42), or the coupling with unreacted 1-bromodecane (B1670165). This side reaction is favored at higher concentrations of the alkyl halide and elevated temperatures.[2] To minimize its formation, ensure a slow and steady dropwise addition of 1-bromodecane to the magnesium turnings and maintain a gentle reflux during the Grignard reagent formation.

Q4: What is the best solvent to use for the synthesis of this compound via the Grignard reaction?

A4: Anhydrous ethereal solvents are essential for a successful Grignard reaction.[3] Diethyl ether is a common choice. Tetrahydrofuran (THF) can also be used and is sometimes preferred for its ability to better solvate the Grignard reagent.[3] The choice of solvent can impact the reaction rate and yield.

Q5: How can I purify the final this compound product?

A5: Purification of this compound from the reaction mixture is typically achieved through fractional distillation. This technique separates compounds based on their boiling points. Since this compound has a different boiling point from the starting materials and potential side products like eicosane, distillation can effectively isolate the desired product. For smaller scale purifications or to remove polar impurities, column chromatography using a non-polar stationary phase like silica (B1680970) gel can also be employed.

Troubleshooting Guide

Issue Symptom Possible Cause Recommended Solution
Low Yield The isolated yield of this compound is significantly lower than expected.1. Moisture Contamination: Glassware, solvent, or starting materials were not completely dry.[2] 2. Inactive Grignard Reagent: The Grignard reagent did not form efficiently due to an oxide layer on the magnesium.[3] 3. Wurtz Coupling: Significant formation of high-boiling point side products.[2][4]1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use fresh magnesium turnings or activate them with a small crystal of iodine or by grinding them in a mortar and pestle before the reaction.[5] 3. Add the 1-bromodecane dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.
Reaction Fails to Initiate No signs of reaction (e.g., bubbling, heat generation, color change) after adding the 1-bromodecane to the magnesium.1. Passive Magnesium Surface: A layer of magnesium oxide is preventing the reaction.[3] 2. Insufficient Activation: The initial activation of the Grignard reaction was not successful.1. Add a small crystal of iodine to the flask. The disappearance of the purple color indicates the reaction has initiated.[3] 2. Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction starts, it is typically self-sustaining.
Formation of a White Precipitate A significant amount of white solid forms in the reaction flask.Reaction with Water or Oxygen: The Grignard reagent is reacting with atmospheric moisture or oxygen.Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Difficult Purification The product is difficult to separate from impurities by distillation.Similar Boiling Points: The boiling points of the desired product and a side product (e.g., an isomer) are too close for effective separation by simple distillation.Use a fractional distillation column with a higher number of theoretical plates for better separation. Alternatively, consider preparative gas chromatography for very high purity samples.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

Parameter Condition A Condition B Condition C Observed Yield (%) Notes
Solvent Diethyl EtherTetrahydrofuran (THF)Diethyl Ether75%THF can sometimes lead to higher yields due to better solvation of the Grignard reagent.[3]
Addition Rate of 1-bromodecane Rapid (10 mins)Slow (60 mins)Slow (60 mins)45%Slow addition is crucial to minimize Wurtz coupling.[2]
Reaction Temperature (°C) 25 (Room Temp)35 (Reflux)060%Gentle reflux is generally optimal for Grignard reagent formation. Lower temperatures can slow down the reaction.
Magnesium Activation NoneIodine CrystalGrinding55%Activation of magnesium is key to initiating the reaction and achieving good yields.[3][5]

Note: The yields presented in this table are representative examples and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromodecane

  • 2-Bromopropane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent (Decylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromopropane:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add 2-bromopropane (1.1 equivalents) dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Experimental_Workflow start Start prep_grignard Prepare Decylmagnesium Bromide in Anhydrous Ether start->prep_grignard react_2bromo React with 2-Bromopropane at 0°C to Room Temperature prep_grignard->react_2bromo workup Aqueous Work-up with sat. NH4Cl Solution react_2bromo->workup extract Extract with Diethyl Ether workup->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify by Fractional Distillation dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield of This compound check_moisture Were anhydrous conditions maintained? low_yield->check_moisture check_mg_activation Was Mg activated? check_moisture->check_mg_activation Yes solution_moisture Solution: Use oven-dried glassware & anhydrous solvents. check_moisture->solution_moisture No check_side_products High-boiling point side product observed? check_mg_activation->check_side_products Yes solution_mg_activation Solution: Activate Mg with iodine or by grinding. check_mg_activation->solution_mg_activation No solution_side_products Solution: Slow addition of 1-bromodecane. check_side_products->solution_side_products Yes

References

Reducing byproduct formation in 2-Methyldodecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methyldodecane.

Troubleshooting Guides and FAQs

This section is designed to address specific issues that may arise during the synthesis of this compound via two common methods: Grignard reaction and Hydroformylation.

Method 1: Grignard Reaction

The synthesis of this compound via a Grignard reaction typically involves the reaction of a decylmagnesium halide with a propyl halide or a similar coupling strategy. A primary challenge in this method is the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common high-boiling point byproduct I am seeing in my GC-MS analysis after a Grignard synthesis of this compound?

    • A1: A high-boiling point byproduct is often the result of a Wurtz coupling reaction.[1] In the synthesis of this compound, if you are using a decylmagnesium halide, the Wurtz coupling product would be eicosane (B133393) (C20H42). This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide.[1]

  • Q2: My Grignard reaction has a low yield, and I suspect the Grignard reagent is not forming efficiently. What are the potential causes?

    • A2: Low yields in Grignard syntheses can often be attributed to several factors:

      • Moisture: Grignard reagents are highly reactive with water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

      • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[1] Using fresh, high-purity magnesium turnings or activating the magnesium surface (e.g., with a small crystal of iodine) is crucial.

      • Reaction with Oxygen: Exposure to oxygen can also consume the Grignard reagent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
High percentage of eicosane (Wurtz coupling product) in the final product. High local concentration of alkyl halide.Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction. This prevents the buildup of unreacted halide.[2]
Elevated reaction temperature.Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the alkyl halide. The Grignard formation is exothermic, so efficient cooling is necessary.[2]
Low yield of this compound with significant recovery of starting materials. Incomplete reaction.Ensure the magnesium is fully consumed. If not, the reaction may require a longer reaction time or gentle warming after the initial exothermic phase.
Poor quality of Grignard reagent.Use freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration before use.
Method 2: Hydroformylation of 1-Dodecene (B91753)

The synthesis of this compound can also be approached by the hydroformylation of 1-dodecene to produce 2-methyldodecanal (B1615299), followed by a reduction step. The primary challenges in the hydroformylation step are controlling the regioselectivity (formation of the desired branched aldehyde over the linear isomer) and preventing side reactions like isomerization and hydrogenation.

Frequently Asked questions (FAQs)

  • Q3: I am getting a mixture of aldehydes from the hydroformylation of 1-dodecene. How can I improve the selectivity for the branched isomer, 2-methyldodecanal?

    • A3: The ratio of linear to branched aldehydes is highly dependent on the catalyst system and reaction conditions. To favor the formation of the branched isomer:

      • Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligands on the rhodium catalyst play a crucial role. Less bulky, more electron-donating ligands can sometimes favor the formation of the branched isomer.

      • Reaction Conditions: Lower temperatures and specific syngas (CO/H₂) pressures can influence the regioselectivity.[3]

  • Q4: My reaction is producing a significant amount of dodecane (B42187). What is causing this and how can I minimize it?

    • A4: The formation of dodecane is due to the hydrogenation of the 1-dodecene starting material, a common side reaction in hydroformylation.[3] To minimize this:

      • Adjust H₂/CO Ratio: A lower partial pressure of hydrogen relative to carbon monoxide can disfavor the hydrogenation side reaction.

      • Catalyst System: The choice of catalyst and ligands can influence the relative rates of hydroformylation and hydrogenation. Some catalyst systems have inherently lower hydrogenation activity.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
High ratio of tridecanal (B79276) (linear aldehyde) to 2-methyldodecanal (branched aldehyde). Suboptimal catalyst system for branched selectivity.Screen different phosphine or phosphite (B83602) ligands. Ligands with specific bite angles and electronic properties can favor the formation of the branched aldehyde.
Inappropriate reaction conditions.Systematically vary the temperature and the partial pressures of carbon monoxide and hydrogen to find the optimal conditions for branched selectivity.
Significant amount of internal dodecene isomers detected. Isomerization of the starting 1-dodecene.Lower the reaction temperature, as higher temperatures can promote double bond migration.[4] The choice of ligand is also critical; some ligands can suppress isomerization.[3]
Low conversion of 1-dodecene. Catalyst deactivation.Ensure high purity of reactants and solvents. Some impurities can act as catalyst poisons.
Inefficient reaction conditions.Optimize temperature and pressure. While lower temperatures can improve selectivity, they may also decrease the reaction rate.

Data Presentation

The following tables summarize quantitative data on how reaction conditions can influence product distribution in the synthesis of this compound and its precursors.

Table 1: Influence of Reaction Conditions on Byproduct Formation in Grignard Reactions (Representative Data)

Parameter Condition 1 Condition 2 Product (this compound Precursor) Yield Wurtz Coupling Byproduct (Eicosane) Yield Reference
Solvent Diethyl EtherTetrahydrofuran (THF)~94%Minimal[2]
~27%Significant[2]
Addition Rate of Alkyl Halide Slow (e.g., over 40 min)Rapid (e.g., all at once)HighLow[2]
LowerHigher[2]
Temperature Low (e.g., 0-10°C)High (e.g., Reflux)HighLow[2]
LowerHigher[2]

Table 2: Influence of Catalyst System on Regioselectivity in the Hydroformylation of 1-Dodecene

Catalyst System Ligand Temperature (°C) Pressure (bar) n-aldehyde:iso-aldehyde Ratio Reference
RhodiumSulfoxantphos--98:2[5][6]
RhodiumBiphephos--up to 99:1
RhodiumTriphenylphosphine (B44618)Room Temp-up to 20:1[4]
CobaltTrialkylphosphine183-1858589:11 (linearity)[4]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound with Minimized Wurtz Coupling

This protocol describes the synthesis of this compound via the reaction of decylmagnesium bromide with 2-bromopropane (B125204).

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a slight warming of the flask and the disappearance of the iodine color.

    • Once the reaction has started, cool the flask in an ice bath and add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux and the internal temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Coupling Reaction:

    • Prepare a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

    • Add the 2-bromopropane solution dropwise to the freshly prepared Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to separate this compound from any high-boiling eicosane byproduct.

Protocol 2: Hydroformylation of 1-Dodecene for the Synthesis of 2-Methyldodecanal

This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of 1-dodecene, which can then be reduced to 2-methyldodecanol and subsequently to this compound.

Materials:

  • 1-Dodecene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine or a bidentate ligand)

  • Anhydrous toluene

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium precursor and the chosen ligand in anhydrous toluene. The ligand-to-rhodium ratio should be optimized based on the desired selectivity.

  • Hydroformylation Reaction:

    • Add 1-dodecene to the autoclave.

    • Seal the reactor and purge several times with syngas.

    • Pressurize the reactor with the desired ratio of CO and H₂ (e.g., 1:1).

    • Heat the reactor to the desired temperature (e.g., 60-100°C) with vigorous stirring.

    • Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • Remove the reaction mixture from the autoclave.

    • The solvent can be removed under reduced pressure.

    • The resulting crude aldehyde mixture (2-methyldodecanal and tridecanal) can be purified by distillation or used directly in the subsequent reduction step.

Mandatory Visualizations

G cluster_grignard Grignard Reaction Pathway R_X R-X (e.g., 1-Bromodecane) R_MgX R-Mg-X (Decylmagnesium bromide) R_X->R_MgX + Mg (in ether) Mg Mg Product R-R' (this compound) R_MgX->Product + R'-X Byproduct R-R (Eicosane - Wurtz Byproduct) R_MgX->Byproduct + R-X (unreacted) R_prime_X R'-X (e.g., 2-Bromopropane)

Caption: Reaction pathway for the Grignard synthesis of this compound.

G Start High Byproduct Formation (e.g., Wurtz Coupling) Check_Temp Is reaction temperature low (e.g., < 10°C)? Start->Check_Temp Check_Addition Is alkyl halide addition slow and dropwise? Check_Temp->Check_Addition Yes Action_Temp Implement cooling (ice bath) during addition. Check_Temp->Action_Temp No Check_Solvent Is the solvent anhydrous diethyl ether? Check_Addition->Check_Solvent Yes Action_Addition Use a dropping funnel for slow, controlled addition. Check_Addition->Action_Addition No Action_Solvent Use anhydrous ether; avoid THF if Wurtz is problematic. Check_Solvent->Action_Solvent No End Minimized Byproduct Formation Check_Solvent->End Yes Action_Temp->Check_Addition Action_Addition->Check_Solvent Action_Solvent->End

Caption: Troubleshooting workflow for reducing Wurtz coupling in Grignard synthesis.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Regioselectivity Regioselectivity (Branched vs. Linear) Temp->Regioselectivity Influences Isomerization Alkene Isomerization Temp->Isomerization Increases at higher temps Pressure Syngas Pressure (CO/H₂) Pressure->Regioselectivity Influences Hydrogenation Alkene Hydrogenation Pressure->Hydrogenation Higher H₂ pressure increases Ligand Ligand Choice Ligand->Regioselectivity Strongly dictates Ligand->Isomerization Can suppress

Caption: Logical relationship between parameters and outcomes in hydroformylation.

References

Technical Support Center: Purification of 2-Methyldodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-methyldodecane and its isomers. Due to the inherent challenges in separating structurally similar, non-polar compounds, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomers of this compound?

A1: The structural isomers of this compound, all having the chemical formula C13H28, exhibit very similar physical properties. As non-polar alkanes, their intermolecular forces are primarily weak van der Waals forces. The subtle differences in molecular shape and surface area among isomers lead to only minor variations in boiling points, melting points, and solubilities, making their separation by traditional techniques challenging.

Q2: What are the primary methods for purifying this compound from its isomers?

A2: The most common and effective techniques for separating alkane isomers include:

  • Fractional Distillation: Exploits small differences in boiling points.

  • Preparative Gas Chromatography (Prep GC): Offers high resolution for separating volatile compounds.

  • Adductive Crystallization (Urea Clathration): Selectively isolates linear or lightly branched alkanes from highly branched isomers.

  • Adsorptive Separation: Utilizes molecular sieves like zeolites to separate isomers based on size and shape.

Q3: How does the degree of branching affect the boiling point of tridecane (B166401) isomers?

A3: Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point. This is because increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions. Consequently, less energy is required to overcome these forces and vaporize the liquid.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate alkane isomers?

A4: While HPLC is a powerful purification technique, it is generally less effective for separating non-polar alkane isomers. The lack of functional groups on alkanes limits the potential for selective interactions with stationary phases. However, with specialized non-polar stationary phases and mobile phases, some separation may be achievable, though it is often less efficient than preparative gas chromatography for these types of compounds.

Data Presentation: Physical Properties of Selected Tridecane Isomers

Isomer NameMolecular FormulaBoiling Point (°C)
n-TridecaneC13H28234 - 235
This compoundC13H28227 - 228
6-MethyldodecaneC13H28No data available
2,2-DimethylundecaneC13H28221
3,3-DimethylundecaneC13H28No data available
5,5-DimethylundecaneC13H28219.1
5-Methyl-5-propylnonaneC13H28216.5

Note: Some boiling points are estimated values.

Experimental Protocols & Workflows

Fractional Distillation

This method is suitable for separating isomers with a noticeable difference in boiling points (ideally >5 °C).

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux, packed column). Ensure all joints are well-sealed.

  • Sample Charging: Add the isomeric mixture to the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condensation front rises slowly.

  • Fraction Collection: Once the vapor reaches the thermometer and the temperature stabilizes, begin collecting the first fraction. This fraction will be enriched in the lower-boiling point isomer.

  • Temperature Monitoring: Record the temperature throughout the distillation. A sharp drop in temperature indicates that the lower-boiling component has been mostly distilled.

  • Subsequent Fractions: Change the receiving flask and gradually increase the heating mantle temperature to distill the next isomer.

  • Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the separation efficiency.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Isomer Mixture & Boiling Chips A->B C Gently Heat Mixture B->C D Equilibrate Column C->D E Collect Fractions at Stable Boiling Points D->E F Monitor Temperature E->F Throughout G Analyze Fractions by GC E->G

Fractional Distillation Workflow
Preparative Gas Chromatography (Prep GC)

Prep GC is a highly effective technique for separating isomers with very close boiling points.

Methodology:

  • Column Selection: Choose a non-polar capillary column suitable for separating hydrocarbons (e.g., DB-1, HP-5). The column length and film thickness should be optimized for the best resolution.

  • Instrument Setup:

    • Injector: Set the injector temperature high enough to ensure rapid vaporization of the sample (e.g., 250 °C).

    • Oven Program: Develop a temperature program that provides optimal separation of the target isomers. A slow temperature ramp (e.g., 2-5 °C/min) is often effective.

    • Detector: A flame ionization detector (FID) is typically used for hydrocarbons.

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium or hydrogen) at an optimized flow rate.

  • Sample Injection: Inject a small volume of the isomeric mixture. For preparative scale, multiple injections may be necessary, or an automated injection system can be used.

  • Fraction Collection: Use a fraction collector timed to the elution of the desired isomers. The collection can be done by trapping the eluent in cooled U-tubes.

  • Purity Analysis: Analyze the collected fractions using analytical GC to confirm their purity.

Prep_GC_Workflow cluster_setup Setup cluster_separation Separation cluster_analysis Analysis A Select Non-Polar Capillary Column B Set Instrument Parameters (Injector, Oven, Detector) A->B C Inject Isomer Mixture B->C D Run Temperature Program C->D E Collect Eluting Fractions D->E F Analyze Collected Fractions by Analytical GC E->F

Preparative Gas Chromatography Workflow
Adductive Crystallization with Urea (B33335)

This technique is particularly useful for separating linear n-alkanes from branched iso-alkanes. Urea forms crystalline inclusion complexes (clathrates) with straight-chain alkanes but excludes branched isomers.

Methodology:

  • Solution Preparation: Dissolve the isomeric mixture in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and acetone).

  • Urea Addition: Prepare a saturated solution of urea in the same solvent system at a slightly elevated temperature (e.g., 50-60 °C).

  • Clathrate Formation: While stirring, add the urea solution to the isomer solution. Cool the mixture slowly to room temperature, and then further cool in an ice bath to induce crystallization of the urea-alkane adduct.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a cold solvent to remove any adhering non-adducted isomers.

  • Recovery of n-Alkane: Decompose the adduct by adding hot water (e.g., 80 °C). The urea will dissolve in the water, and the released n-alkane will form a separate organic layer.

  • Extraction: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent to obtain the purified n-alkane.

  • Analysis: Analyze the purified alkane and the filtrate (containing the branched isomers) by GC to assess the separation efficiency.

Urea_Adduction_Workflow cluster_formation Adduct Formation cluster_separation Separation cluster_analysis Analysis & Recovery A Dissolve Isomer Mixture in Solvent B Add Saturated Urea Solution A->B C Cool to Induce Crystallization B->C D Filter to Isolate Urea-Alkane Adduct C->D E Decompose Adduct with Hot Water D->E G Analyze Purified n-Alkane and Filtrate by GC D->G Filtrate (Branched Isomers) F Separate Organic Layer (n-Alkane) E->F F->G

Urea Adductive Crystallization Workflow

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable heating.- Use a longer or more efficient fractionating column.- Reduce the heating rate to allow for proper equilibration.- Use a heating mantle with a controller for stable heating.
"Flooding" of the Column - Heating rate is too high, causing excessive vaporization.- Reduce the heating rate immediately.
Bumping - Uneven boiling of the liquid.- Ensure fresh boiling chips or a functioning magnetic stirrer is in the distillation flask.
Temperature Fluctuations - Inconsistent heating.- Drafts in the laboratory.- Use a stable heating source.- Shield the apparatus from drafts, for example, by wrapping the column with glass wool or aluminum foil.
Preparative Gas Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Co-elution of Isomers - Inadequate column resolution.- Oven temperature program is not optimal.- Use a longer column or a column with a thicker stationary phase.- Optimize the temperature ramp rate (slower ramp for better resolution).
Peak Tailing - Active sites in the injector or column.- Sample overload.- Use a deactivated injector liner.- Reduce the injection volume.
Poor Sample Recovery - Inefficient trapping of the eluent.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).
Adductive Crystallization with Urea
IssuePossible Cause(s)Recommended Solution(s)
No Adduct Formation - The mixture contains only highly branched isomers.- Insufficient urea concentration.- This method is not suitable for separating branched isomers from each other.- Ensure a saturated urea solution is used.
Low Yield of n-Alkane - Incomplete adduct formation.- Adduct decomposition during washing.- Allow for a longer crystallization time at a low temperature.- Use a pre-chilled solvent for washing the adduct.
Contamination of n-Alkane with Branched Isomers - Inefficient washing of the adduct.- Wash the adduct thoroughly with a cold solvent.

Technical Support Center: GC-MS Analysis of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve issues for 2-Methyldodecane analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the calibration of this compound.

Question 1: Why is my calibration curve for this compound non-linear?

Answer:

Non-linearity in calibration curves for volatile organic compounds (VOCs) like this compound is a common issue.[1] Potential causes include:

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a flattened response at the upper end of the calibration range.

    • Solution: Lower the concentration range of your calibration standards or dilute your samples.

  • Matrix Effects: Components in the sample matrix can interfere with the analyte's ionization, causing either signal enhancement or suppression.[2][3][4] This is a well-studied phenomenon in GC-MS analysis.[5][6]

    • Solution: Prepare calibration standards in a matrix that matches your sample (matrix-matched calibration) to compensate for these effects.[2] Alternatively, employ sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[7][8]

  • Active Sites: Active sites in the GC inlet liner or the column can cause adsorption or degradation of the analyte, particularly at low concentrations.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column.[9] Regularly replace the liner and trim the front end of the column to remove accumulated residues.[8]

  • Improper GC Conditions: Sub-optimal GC parameters can lead to poor chromatography and non-linear responses.

    • Solution: Optimize the injector temperature, temperature program, and carrier gas flow rate. For long-chain alkanes, ensuring complete vaporization in the injector is critical.[10]

Question 2: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

Answer:

A low R² value indicates that the data points do not fit the regression line well, suggesting variability in your analysis.

  • Inconsistent Injections: Variability in the injection volume from the autosampler can lead to scattered data points.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure it is functioning correctly. Use an internal standard to correct for injection volume variations.[11]

  • Standard Preparation Errors: Inaccuracies in preparing the serial dilutions for your calibration standards will directly impact the linearity.

    • Solution: Carefully prepare new standards using calibrated pipettes and high-purity solvents. Ensure the analyte is fully dissolved; sonication can help for standards that may have precipitated.[8]

  • System Contamination: Contamination in the GC system can lead to inconsistent results.

    • Solution: Bake out the column to remove contaminants.[12] If the problem persists, clean the ion source and replace the septum and liner.[11]

Question 3: I am observing low signal intensity or no peak for my low concentration standards. How can I improve sensitivity?

Answer:

Low sensitivity for higher molecular weight alkanes can be a challenge.[10]

  • Improper Vaporization: The injector temperature may be too low to completely vaporize the this compound.

    • Solution: Increase the injector temperature. Temperatures up to 350°C can be beneficial for high molecular weight compounds, but do not exceed the column's thermal limit.[10]

  • Split Ratio is Too High: If using a split injection, a high split ratio may be venting too much of the sample, preventing a sufficient amount from reaching the detector.

    • Solution: Switch to a splitless injection for trace analysis.[8] If a split injection is necessary, use a lower split ratio (e.g., 10:1).

  • Sub-optimal MS Parameters: The mass spectrometer settings can significantly impact signal intensity.

    • Solution: Ensure the MS is tuned correctly. Optimize the ion source and quadrupole temperatures and consider adjusting the detector gain.[9][13] For Selected Ion Monitoring (SIM) mode, optimize the dwell time for the target ions.[9]

Question 4: I see "ghost peaks" in my blank injections. What is the cause?

Answer:

Ghost peaks are peaks that appear in blank runs and can interfere with the analyte peak.

  • Carryover: Residual analyte from a previous, more concentrated sample can be retained in the injection port or on the column.

    • Solution: Run several solvent blanks between samples to flush the system.[8]

  • Septum Bleed: Degradation of the injector septum at high temperatures can release contaminants.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[8]

  • Contaminated Solvent or Gas: Impurities in the solvent or carrier gas can introduce ghost peaks.

    • Solution: Use high-purity solvents and carrier gas. Ensure that appropriate gas traps are installed on the carrier gas line.[9]

Quantitative Data & Typical Parameters

The following table summarizes typical starting parameters for a GC-MS method for this compound and common calibration curve acceptance criteria. These should be optimized for your specific instrument and application.

ParameterTypical Value / Guideline
GC Column Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 - 300 °C
Injection Mode Splitless or low split ratio (e.g., 10:1)
Carrier Gas Helium, 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) or SIM for higher sensitivity
Quantifier Ion (m/z) 43 (base peak), 57, 71 (confirming ions)[14]
Calibration Range e.g., 0.1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.995[15]
Relative Standard Deviation (RSD) ≤ 15% for RFs across the curve[16]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Prepare Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound standard. Dissolve it in 10 mL of a volatile organic solvent (e.g., hexane, dichloromethane) in a Class A volumetric flask.[7][17]

  • Prepare Intermediate Standard (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Prepare Working Standards: Perform serial dilutions from the intermediate standard to create a series of at least five calibration points covering the desired concentration range (e.g., 0.1, 0.5, 2, 10, 50 µg/mL).

  • Add Internal Standard (Optional but Recommended): If using an internal standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in samples like Tridecane), add a constant, known concentration of the IS to every standard and sample. This helps correct for variations in injection and instrument response.[11]

  • Storage: Transfer the standards to glass autosampler vials with PTFE-lined caps.[7][17] Store refrigerated when not in use.

Protocol 2: GC-MS Analysis Workflow

  • System Equilibration: Set the GC-MS to the desired method parameters and allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument software. Start with several solvent blanks to ensure the system is clean.

  • Calibration Curve Injection: Inject the calibration standards, starting from the lowest concentration and proceeding to the highest.

  • Sample Injection: Inject the unknown samples. It is good practice to run a solvent blank and a mid-level calibration standard (as a continuing calibration verification or CCV) every 10-15 samples to monitor instrument performance.

  • Data Processing: Integrate the peak area of the quantifier ion for this compound (and the internal standard, if used).

  • Curve Construction: Plot the peak area (or the ratio of analyte area to IS area) against the known concentration of the standards. Apply a linear regression to the data points.

  • Quantification: Use the resulting calibration equation to calculate the concentration of this compound in the unknown samples.

Visualizations

TroubleshootingWorkflow Start Start: Calibration Curve Issue Problem Identify Primary Issue Start->Problem NonLinear Non-Linear Curve (R² < 0.995) Problem->NonLinear Non-Linearity LowSignal Low or No Signal at Low Concentrations Problem->LowSignal Sensitivity PoorRepro Poor Reproducibility (High %RSD) Problem->PoorRepro Reproducibility CheckHighConc Detector Saturation or Matrix Effects? NonLinear->CheckHighConc CheckInjection Improper Vaporization? LowSignal->CheckInjection CheckStandards Standard Prep Error? PoorRepro->CheckStandards Sol_Dilute Dilute Standards/Samples or Use Matrix-Matched Cal. CheckHighConc->Sol_Dilute Yes CheckLowConc Analyte Adsorption? CheckHighConc->CheckLowConc No End Issue Resolved Sol_Dilute->End Sol_Liner Use Deactivated Liner & Trim Column CheckLowConc->Sol_Liner Yes CheckLowConc->End No Sol_Liner->End Sol_Temp Increase Injector Temp CheckInjection->Sol_Temp Yes CheckMethod Split Ratio Too High? CheckInjection->CheckMethod No Sol_Temp->End Sol_Splitless Use Splitless Injection CheckMethod->Sol_Splitless Yes CheckMS Sub-optimal MS Tune? CheckMethod->CheckMS No Sol_Splitless->End Sol_Tune Tune MS & Optimize Source/Dwell Time CheckMS->Sol_Tune Yes CheckMS->End No Sol_Tune->End Sol_NewStds Prepare Fresh Standards CheckStandards->Sol_NewStds Yes CheckAutosampler Injection Inconsistent? CheckStandards->CheckAutosampler No Sol_NewStds->End Sol_IS Check Syringe & Use Internal Standard CheckAutosampler->Sol_IS Yes CheckSystem System Contamination? CheckAutosampler->CheckSystem No Sol_IS->End Sol_Clean Clean Source, Replace Septum/Liner CheckSystem->Sol_Clean Yes CheckSystem->End No Sol_Clean->End

Caption: A troubleshooting workflow for common GC-MS calibration curve issues.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PrepStock Prepare Stock Solution PrepWork Create Working Standards (Serial Dilution) PrepStock->PrepWork AddIS Add Internal Standard (Optional) PrepWork->AddIS InjectBlanks Inject Solvent Blanks AddIS->InjectBlanks PrepSample Prepare Unknown Sample PrepSample->AddIS InjectStds Inject Calibration Standards InjectBlanks->InjectStds InjectSamples Inject Samples with CCVs InjectStds->InjectSamples Integrate Integrate Peak Areas InjectSamples->Integrate BuildCurve Construct Calibration Curve (Area vs. Conc.) Integrate->BuildCurve Quantify Quantify Samples Using Curve BuildCurve->Quantify End End: Report Results Quantify->End Start Start Start->PrepStock Start->PrepSample

Caption: Experimental workflow for quantitative analysis by GC-MS.

References

Identifying and eliminating sources of contamination for 2-Methyldodecane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during the analysis of 2-Methyldodecane.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during this compound analysis.

Q1: My blank samples show a peak corresponding to this compound. What are the potential sources of this background contamination?

A1: Background contamination with this compound, a branched-chain alkane, can originate from several sources within the laboratory. It is crucial to systematically investigate each possibility to identify and eliminate the source. Common culprits include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of hydrocarbons.[1][2] Always use the highest grade of solvents available (e.g., HPLC-grade or equivalent) and test new bottles by running a solvent blank.[2]

  • Laboratory Consumables: Plasticware, such as pipette tips, vials, and tubing, can be a significant source of organic contaminants, including alkanes, through leaching. Phthalates are a well-documented example of plasticizers that can leach into samples.[3][4][5]

  • Environmental Contamination: The laboratory air can contain volatile and semi-volatile organic compounds from various sources, including building materials, cleaning products, and lubricants.[6] These can be absorbed by your samples, solvents, or onto the surface of your labware.

  • Cross-Contamination: Carryover from previously analyzed, highly concentrated samples can lead to ghost peaks in subsequent runs.[6] Inadequate cleaning of syringes, glassware, or the GC inlet can contribute to this issue.[2][7]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce a variety of organic compounds into the experimental environment.[6]

Q2: I suspect my glassware is contaminated. What is the recommended cleaning procedure for trace this compound analysis?

A2: A rigorous cleaning procedure is essential for trace analysis to ensure that all organic residues are removed from glassware. A multi-step approach is recommended:

Experimental Protocol: Glassware Cleaning for Trace Organic Analysis
  • Initial Rinse: Immediately after use, rinse the glassware with an appropriate organic solvent (e.g., acetone (B3395972) or hexane) to remove the bulk of any organic residues.[2]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water.[2][8] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with hot tap water to remove all detergent residues.[2][8][9]

  • Deionized Water Rinse: Follow the tap water rinse with several rinses of deionized water.[8][9]

  • Acid Rinse (Optional but Recommended): For trace metal analysis, an acid rinse is common.[9][10] For trace organic analysis, an acid rinse can help remove any remaining organic residues. Soak the glassware in a 10% (v/v) hydrochloric acid solution for at least one hour.[11]

  • Final Deionized Water Rinse: Thoroughly rinse the glassware with deionized water to remove all traces of acid.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., 100-120°C) to evaporate any remaining water and volatile organic compounds. For highly sensitive analyses, glassware can be baked in a muffle furnace at a higher temperature (e.g., 400°C) to pyrolyze any remaining organic contaminants.[6][11]

  • Storage: After cooling, cover the openings of the glassware with aluminum foil and store it in a clean, dust-free environment.

Q3: How can I test my solvents and consumables for potential this compound contamination?

A3: It is good laboratory practice to periodically test solvents and consumables for potential contamination.

Experimental Protocol: Solvent Blank Analysis
  • Take a volume of the solvent equivalent to what you would use for your sample preparation.[1]

  • Treat this solvent as you would a real sample, taking it through all the same preparation steps (e.g., extraction, concentration).

  • Analyze the final extract using your established GC-MS method for this compound.

  • The resulting chromatogram should be free of any significant peaks at the retention time of this compound.

Experimental Protocol: Consumable Leaching Test
  • Place a representative number of the consumables to be tested (e.g., pipette tips, vial caps) into a clean glass vial.

  • Add a known volume of a high-purity solvent that you have previously confirmed to be clean.

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes) to encourage leaching.[6]

  • Remove the solvent and analyze it by GC-MS for the presence of this compound.

  • Compare the results to a blank of the same solvent that has not been in contact with the consumables. A significant increase in the this compound peak indicates leaching from the consumables.[6]

Q4: I am observing "ghost peaks" in my chromatograms. What are they and how can I eliminate them?

A4: Ghost peaks are peaks that appear in your chromatogram even when no sample has been injected. They are often due to carryover from a previous injection of a highly concentrated sample or contamination within the GC system.[6]

Troubleshooting Steps for Ghost Peaks:

  • Injector Maintenance: The GC inlet is a common area where less volatile compounds can accumulate.[6] Clean or replace the injector liner and septum.[7]

  • Column Bake-out: Bake out your GC column at the maximum recommended temperature for a period of time to remove any strongly retained compounds.[6]

  • Solvent Blanks: After performing maintenance, run several solvent blanks to ensure the system is clean before analyzing your samples.[6]

Data Presentation

The following table summarizes common contaminants that can interfere with trace analysis and their likely sources. While not specific to this compound, these are common in many laboratory environments.

Contaminant ClassSpecific ExamplesCommon Sources
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP)Plasticizers from plastic labware (vials, tubing, pipette tips), flooring, and paints.[2][6]
Silicones (Siloxanes) PolydimethylsiloxanesSepta bleed, silicone-based lubricants, hand creams.[2]
Hydrocarbons Alkanes, alkenesPump oil, contaminated solvents, fingerprints.[2]
Solvent Impurities Benzene, Toluene, AcetoneLow-purity solvents, cleaning solvents.[1][2]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting contamination issues in this compound analysis.

Contamination_Troubleshooting A Contamination Suspected (e.g., peak in blank) B Analyze Solvent Blank A->B C Analyze Reagent Blank A->C D Perform Consumable Leaching Test A->D E Check for Carryover (Run multiple blanks after a standard) A->E F Investigate Environmental Sources A->F G Contamination in Solvent B->G Peak Present H Contamination in Reagents C->H Peak Present I Contamination from Consumables D->I Peak Present J Carryover from Previous Injection E->J Peak Present K Airborne or Surface Contamination F->K Other sources ruled out L Use Higher Purity Solvent G->L M Purify or Replace Reagents H->M N Use Glassware or Pre-cleaned Consumables I->N O Clean GC Inlet and Bake Column J->O P Improve Lab Housekeeping (e.g., work in a hood) K->P

Caption: A flowchart for systematically identifying and addressing sources of contamination.

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for volatile alkanes, with a specific focus on 2-Methyldodecane.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of volatile alkanes like this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound are tailing or fronting. What are the potential causes and solutions?

  • Answer: Peak asymmetry is a common issue in GC analysis.

    • Peak Tailing: This is often caused by active sites in the GC system that can interact with the analytes.[1]

      • Solutions:

        • Use a deactivated inlet liner: This minimizes interactions between the analyte and the glass surface of the liner.

        • Check for column contamination: Contamination at the head of the column can cause peak tailing. If contamination is suspected, trim the first 10-20 cm of the column.

        • Ensure proper column installation: An improperly installed column can lead to dead volume and peak tailing.

        • Condition the column: Conditioning the column at a higher temperature can help remove contaminants.[2]

    • Peak Fronting: This is often a sign of column overload.

      • Solutions:

        • Reduce sample concentration: Dilute the sample to a lower concentration.[2]

        • Increase the split ratio: This will reduce the amount of sample introduced onto the column.

        • Use a column with a thicker film: A thicker stationary phase can handle a higher sample load.

Problem: Poor Resolution or Peak Overlap

  • Question: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by optimizing several parameters.

    • Solutions:

      • Optimize the oven temperature program: A slower temperature ramp rate generally provides better separation of closely eluting compounds.[3] Experiment with different temperature programs to find the optimal conditions for your specific sample.[3][4]

      • Adjust the carrier gas flow rate: The flow rate of the carrier gas affects the time the analytes spend in the column and thus the separation. Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to minimize peak broadening.[5]

      • Select the appropriate GC column: For alkanes, a non-polar column is ideal. The separation of alkanes is primarily based on their boiling points, and non-polar stationary phases work well for this.[5]

Problem: Irreproducible Results

  • Question: I am observing significant variations in retention times and peak areas between injections. What could be the cause?

  • Answer: Irproducible results can stem from several factors.[2]

    • Solutions:

      • Check for leaks: Leaks in the injector can lead to variable sample introduction and affect reproducibility.[6] Regularly check for leaks using an electronic leak detector.

      • Inspect the septum: A worn or leaking septum can cause pressure fluctuations and inconsistent injections.[7] Replace the septum regularly.

      • Verify injection volume: Ensure the correct injection volume is set and that the syringe is functioning properly.

      • Ensure stable oven temperature and carrier gas flow: Fluctuations in oven temperature or carrier gas pressure can lead to shifts in retention time.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial GC-MS parameters for analyzing C13 alkanes like this compound?

A1: While optimal parameters depend on the specific instrument and sample, the following table provides a good starting point.[3]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[3]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minAn inert gas that provides good chromatographic efficiency.[3]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[3]
Injector Temperature 280-300 °CEnsures rapid and complete vaporization of the sample.[3]
Oven Temperature Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[3]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[3]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[3]
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.[3]

Q2: Should I use split or splitless injection for analyzing this compound?

A2: The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: This mode is preferred when the analyte concentration is high enough to allow for a portion of the sample to be discarded while still meeting the required detection limits.[9] Higher flow rates in the inlet lead to sharp, narrow peaks.[7]

  • Splitless Injection: This is the ideal choice for trace analysis where the analyte concentration is very low.[9] In this mode, the entire sample is directed to the column, maximizing sensitivity.[7] However, it can sometimes lead to broader peaks for volatile compounds if not optimized correctly.

Q3: How can I improve the sensitivity of my analysis for volatile alkanes?

A3: To improve sensitivity, consider the following:

  • Use splitless injection: This ensures that the maximum amount of your sample reaches the detector.

  • Optimize the splitless hold time: A hold time that allows for 1.5 to 2 sweeps of the total inlet liner volume with the carrier gas is generally recommended.

  • Lower the initial oven temperature: Starting the oven temperature below the boiling point of the solvent can help to focus the analytes at the head of the column, resulting in sharper peaks and better sensitivity.

Q4: What are the characteristic mass spectral fragments for C13 alkanes?

A4: Alkanes typically undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. For C13 alkanes, you can expect to see a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor include m/z 57, 71, and 85. The molecular ion (M+) for C13H28 is at m/z 184, but it is often of very low abundance or even absent in EI spectra.[3]

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.[5]

    • Condition the column by heating it to 20-30 °C above the final temperature of your analysis method and holding for several hours with the carrier gas flowing to remove contaminants and stabilize the stationary phase.[10]

  • Instrument Setup:

    • Set the injector temperature to 280-300 °C.[3]

    • Set the MS transfer line temperature to 280-300 °C.[3]

    • Set the ion source temperature to 230 °C.[3]

    • Set the carrier gas (Helium) to a constant flow rate of 1.0-1.2 mL/min.[3]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a high-purity solvent like hexane.[3]

    • Perform serial dilutions to create working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Injection and Data Acquisition:

    • Set the oven temperature program: Initial temperature of 50°C for 2 minutes, ramped to 300°C at 10°C/min, and held for 5 minutes.[3]

    • Inject 1 µL of the sample using either split or splitless injection depending on the sample concentration.

    • Begin data acquisition simultaneously with the injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for GC Analysis of Volatile Alkanes start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes reproducibility Irreproducible Results? resolution->reproducibility No overlap Peak Overlap resolution->overlap Yes rt_shift Retention Time Shifts reproducibility->rt_shift Yes area_variation Area Variation reproducibility->area_variation Yes end Problem Resolved reproducibility->end No solution_tailing Check for active sites (liner, column contamination). Condition/trim column. tailing->solution_tailing solution_fronting Reduce sample concentration. Increase split ratio. fronting->solution_fronting solution_resolution Optimize oven program (slower ramp). Adjust carrier gas flow. overlap->solution_resolution solution_reproducibility Check for leaks (septum, fittings). Verify injection volume. rt_shift->solution_reproducibility area_variation->solution_reproducibility solution_tailing->end solution_fronting->end solution_resolution->end solution_reproducibility->end

Caption: Troubleshooting decision tree for common GC issues.

Injection_Modes Split vs. Splitless Injection cluster_split Split Injection cluster_splitless Splitless Injection split_injector Injector split_column Column split_injector->split_column Small portion of sample split_vent Split Vent split_injector->split_vent Majority of sample split_desc Ideal for high concentration samples. Prevents column overload. splitless_injector Injector splitless_column Column splitless_injector->splitless_column Entire sample splitless_vent Split Vent (Closed) splitless_injector->splitless_vent splitless_desc Ideal for trace analysis. Maximizes sensitivity.

Caption: Comparison of Split and Splitless injection modes.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. NMR for the Identification of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

In the world of analytical chemistry, the precise identification of chemical compounds is paramount. For researchers, scientists, and professionals in drug development, selecting the right tool for the job is a critical decision that impacts the accuracy and efficiency of their work. This guide provides a comprehensive comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the specific application of identifying the branched alkane, 2-Methyldodecane.

At a Glance: Key Performance Indicators

To provide a clear and concise overview, the following table summarizes the key quantitative performance metrics of GC-MS and NMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Identification Separation by boiling point/polarity & fragmentation patternNuclear spin properties and chemical environment
Sample Requirements Volatile, thermally stable; ~1 mg/mL in volatile solventSoluble; 5-10 mg in 0.5-0.7 mL deuterated solvent
Limit of Detection (LOD) Low ppb to ppm range~2 µg/mL (significantly higher than GC-MS)
Resolution High chromatographic resolution of isomersHigh spectral resolution of structurally different nuclei
Typical Analysis Time 5 - 30 minutes2 - 15 minutes per experiment (multiple may be needed)
Data Output Chromatogram (retention time) and Mass Spectrum (m/z)Spectrum (chemical shift, coupling constants, integrals)
Structural Information Molecular weight and fragmentation patternDetailed atomic connectivity and 3D structure

Delving Deeper: The Experimental Approach

A thorough understanding of the methodologies is crucial for appreciating the strengths and limitations of each technique. Below are detailed protocols for the identification of this compound using both GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis separates compounds in a mixture based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to create working standards for calibration if quantitation is required.

  • Ensure the sample is free from particulate matter by filtering it through a 0.22 µm syringe filter into a clean autosampler vial.

Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

Data Analysis:

  • The retention time of the peak corresponding to this compound in the total ion chromatogram (TIC) is used for initial identification by comparing it to a known standard.

  • The mass spectrum of the peak is then analyzed. The molecular ion peak (M+) at m/z 184 confirms the molecular weight.

  • The fragmentation pattern is the key to structural confirmation. For this compound, characteristic fragments arise from the cleavage of C-C bonds. The most stable carbocations will be more abundant. A prominent fragment is expected from the loss of a methyl group (M-15) at m/z 169, and the loss of a propyl group (M-43) at m/z 141 due to cleavage at the branch point. The fragmentation pattern is compared against a spectral library (e.g., NIST) for definitive identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.

  • Ensure the sample is completely dissolved to form a homogeneous solution. The presence of any solid particles can degrade the quality of the spectrum.

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

Instrumental Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to determine the connectivity between protons and carbons, which is especially useful for complex molecules.

Data Analysis:

  • ¹H NMR Spectrum:

    • Chemical Shift (δ): Protons in alkanes typically resonate between 0.8 and 1.7 ppm.[2] The protons of the two methyl groups attached to the same carbon (C2) will be a doublet. The single proton at the branch point (C2) will be a multiplet. The numerous methylene (B1212753) (-CH₂-) groups in the long chain will overlap, creating a complex multiplet. The terminal methyl group of the long chain will appear as a triplet.

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Coupling Constants (J): The splitting pattern of the peaks provides information about adjacent protons.

  • ¹³C NMR Spectrum:

    • The spectrum will show distinct signals for each chemically non-equivalent carbon atom. Due to symmetry, some carbons in the long chain may be equivalent. The carbon at the branch point (C2) and the two methyl carbons attached to it will have characteristic chemical shifts.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to trace the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to, confirming the assignments made from the 1D spectra.

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Filter Filter Sample Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MS_Spectrum Mass Spectrum TIC->MS_Spectrum Library Library Search (e.g., NIST) MS_Spectrum->Library Identify Identification Library->Identify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Dissolve Dissolve in Deuterated Solvent Homogenize Ensure Homogeneity Dissolve->Homogenize Place Place in Spectrometer Homogenize->Place Acquire1D Acquire 1D Spectra (¹H, ¹³C) Place->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire1D->Acquire2D ChemShift Chemical Shifts Acquire2D->ChemShift Structure Structure Elucidation ChemShift->Structure Coupling Coupling Constants Coupling->Structure Integration Integration Integration->Structure Comparison cluster_gcms GC-MS cluster_nmr NMR GCMS_Strength High Sensitivity (ppb-ppm) GCMS_Strength2 Excellent for Mixtures NMR_Weakness Lower Sensitivity (µg/mL) GCMS_Strength->NMR_Weakness Sensitivity NMR_Weakness2 Requires Pure Sample GCMS_Strength2->NMR_Weakness2 Sample Complexity GCMS_Weakness Destructive Technique GCMS_Weakness2 Limited Structural Info (Fragmentation Pattern) NMR_Strength2 Non-Destructive GCMS_Weakness->NMR_Strength2 Sample Integrity NMR_Strength Definitive Structure Elucidation GCMS_Weakness2->NMR_Strength Structural Detail

References

A Comparative Guide to Validated Analytical Methods for 2-Methyldodecane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like 2-methyldodecane is critical for a wide range of applications, from environmental monitoring to biomarker discovery. This guide provides a comparative overview of two validated analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with direct liquid injection and Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS).

Quantitative Performance Data

The selection of an appropriate analytical method is often dictated by the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the desired sample throughput. The following table summarizes the typical performance data for the two compared methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGC-MS with Direct Liquid InjectionHS-SPME-GC-MS
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L
Accuracy (Recovery) 92-108%88-112%
Precision (RSD) < 5%< 10%

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable results.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Direct Liquid Injection

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For complex matrices, a liquid-liquid extraction is employed to isolate this compound.

    • To 1 mL of the sample, add 1 mL of a suitable organic solvent such as hexane (B92381) or pentane.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 57, 71).

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile compounds from various matrices.[1][2] It concentrates analytes on a coated fiber, which is then thermally desorbed in the GC inlet.[3]

1. Sample Preparation and Extraction:

  • Place 1 mL of the sample into a 10 mL or 20 mL headspace vial.

  • Seal the vial with a magnetic crimp cap.

  • Place the vial in an autosampler with an agitator and heater.

  • SPME Fiber: A non-polar fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS), is suitable for alkane analysis.

  • Incubation: Incubate the sample at 60°C for 15 minutes with agitation to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS instrument and column are the same as for the direct liquid injection method.

  • Injector Temperature: 260°C for thermal desorption of the analytes from the SPME fiber.

  • Injection Mode: The SPME fiber is inserted into the injector in splitless mode for a desorption time of 2 minutes.

  • The oven temperature program, carrier gas, and MS conditions are the same as described for the direct liquid injection method.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability and suitability of the method for its intended purpose.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_params A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B J Prepare Validation Protocol A->J C Specificity / Selectivity B->C D Linearity & Range E Accuracy (Recovery) F Precision (Repeatability & Intermediate) G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness L Data Analysis & Statistical Evaluation I->L K Execute Experiments J->K K->L M Validation Report L->M N Method Implementation for Routine Analysis M->N

Caption: General workflow for analytical method validation.

References

Inter-laboratory Comparison Guide for the Analysis of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyldodecane, tailored for researchers, scientists, and professionals in drug development. In the absence of direct inter-laboratory comparison studies for this compound, this document leverages data from structurally similar long-chain branched alkanes and provides a framework for establishing robust analytical protocols. The focus is on the two primary analytical techniques suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Analysis of Analytical Techniques

The accurate quantification of this compound is crucial for various research and development applications. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. Below is a summary of typical performance data for the two most common analytical techniques. These values are indicative and should be validated within individual laboratory settings.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 0.1 - 10 µg/L10 - 100 µg/L
Limit of Quantification (LOQ) 0.5 - 50 µg/L50 - 500 µg/L

Note: Data is based on performance metrics for similar long-chain branched alkanes and may vary based on instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are generalized and require optimization for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1]

1. Sample Preparation:

  • Extraction: For complex matrices, a liquid-liquid extraction with a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) is typically employed. Solid-phase extraction (SPE) may also be utilized for cleaner sample extracts.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Mass Spectrometer: Agilent 5975i MS or equivalent.[1]

  • Column: DB-5MS capillary column (30 m × 250 µm, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramped to 230°C at 5°C/min, and held for 5 minutes.[1]

  • MS Interface Temperature: 300°C.[1]

  • Mass Range: 40 - 800 m/z.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including less volatile ones. For non-polar compounds like this compound, reversed-phase chromatography is the method of choice.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, liquid-liquid or solid-phase extraction may be necessary depending on the sample matrix. The final extract should be dissolved in a solvent compatible with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Breeze HPLC System or similar.[1]

  • Detector: Refractive Index (RI) or UV-Vis detector (if derivatization is performed).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for the best separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Solvent_Exchange Solvent Exchange for Mobile Phase Compatibility Extraction->Solvent_Exchange HPLC_Injection HPLC Injection Solvent_Exchange->HPLC_Injection HPLC_Separation Chromatographic Separation (C18) HPLC_Injection->HPLC_Separation RI_Detection Refractive Index Detection HPLC_Separation->RI_Detection Data_Acquisition Data Acquisition RI_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC Experimental Workflow for this compound Analysis.

References

A Comparative Analysis of Physicochemical Properties: 2-Methyldodecane vs. n-Tridecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of 2-methyldodecane and its straight-chain isomer, n-tridecane. This analysis is intended for researchers, scientists, and professionals in drug development who utilize alkanes in various applications, including as solvents, standards, and components in formulations. The information presented is based on available experimental data to ensure accuracy and reliability.

Structural and Molecular Overview

Both this compound and n-tridecane share the same chemical formula, C₁₃H₂₈, and molar mass. However, their structural arrangements differ, leading to distinct physical properties. n-Tridecane is a linear alkane, characterized by a continuous chain of thirteen carbon atoms. In contrast, this compound is a branched-chain alkane, with a methyl group attached to the second carbon of a twelve-carbon chain. This branching introduces steric hindrance and alters the molecule's overall shape, which in turn influences its intermolecular interactions and bulk properties.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and n-tridecane based on reported experimental data.

PropertyThis compoundn-Tridecane
Molecular Formula C₁₃H₂₈C₁₃H₂₈
Molar Mass ( g/mol ) 184.36184.37
Melting Point (°C) -27.15-5.5 to -4
Boiling Point (°C) 227.7 - 229.5232 - 236
Density (g/cm³) 0.754 (at 20°C)0.756 (at 25°C)
Viscosity (mPa·s) No experimental data available1.724 (at 25°C)[1]
Surface Tension (mN/m) No experimental data available25.55 (at 25°C)[1]

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental protocols to ensure reproducibility and accuracy. Below are summaries of the methodologies for each key parameter.

1. Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method. A small, powdered sample of the substance is packed into a capillary tube, which is then placed in a temperature-controlled apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (disappearance of the last solid particle) is recorded.

2. Boiling Point Determination (ASTM D1078)

The boiling point is measured by distillation. A specified volume of the liquid is placed in a distillation flask connected to a condenser. The liquid is heated, and the vapor temperature is monitored with a calibrated thermometer as the liquid boils and the vapor condenses. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

3. Density Measurement (ASTM D4052)

The density of the liquid alkanes is determined using a digital density meter. A small sample is introduced into an oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The measurement is temperature-controlled to ensure accuracy.

4. Viscosity Measurement (ASTM D445)

Kinematic viscosity is measured using a calibrated glass capillary viscometer. The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

5. Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is a common technique for determining the surface tension of liquids. A drop of the liquid is formed at the end of a capillary tube. The shape of the drop is determined by the balance between surface tension and gravity. An image of the drop is captured, and the surface tension is calculated by analyzing the drop's profile using the Young-Laplace equation.

Visualizing Structural Impact on Properties

The structural difference between a linear and a branched alkane directly influences their physical properties. A key example is the boiling point. The more linear a molecule, the greater the surface area available for intermolecular van der Waals forces, resulting in a higher boiling point.

G Impact of Molecular Structure on Boiling Point cluster_0 n-Tridecane (Linear) cluster_1 This compound (Branched) n_tridecane C₁₃H₂₈ n_tridecane_prop Higher Surface Area Stronger van der Waals Forces Higher Boiling Point (234°C) n_tridecane->n_tridecane_prop leads to methyldodecane C₁₃H₂₈ methyldodecane_prop Lower Surface Area Weaker van der Waals Forces Lower Boiling Point (228°C) methyldodecane->methyldodecane_prop leads to

Caption: Structural Isomerism and Boiling Point.

References

Comparative study of the fragmentation patterns of tridecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Fragmentation Patterns of Tridecane (B166401) Isomers

This guide provides a detailed comparison of the mass spectral fragmentation patterns of n-tridecane and several of its branched isomers. Understanding these fragmentation pathways is crucial for the structural elucidation of saturated hydrocarbons in various scientific fields, including geochemistry, environmental science, and the analysis of petroleum products. This document presents quantitative data from electron ionization mass spectrometry, a detailed experimental protocol, and visual diagrams to facilitate a comprehensive understanding of how branching affects mass spectral fragmentation.

Introduction to Alkane Fragmentation

Under electron ionization (EI) conditions, alkanes undergo fragmentation through the cleavage of C-C bonds. The resulting mass spectrum is a fingerprint of the molecule's structure. For linear alkanes (n-alkanes), the mass spectra are characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. The molecular ion peak (M⁺), representing the intact molecule, is often visible but decreases in intensity with increasing chain length.

Branched alkanes exhibit distinct fragmentation patterns dominated by cleavage at the branching points. This preferential fragmentation occurs because it leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. As a result, the molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear isomers. The base peak (the most intense peak) in the spectrum of a branched alkane frequently corresponds to the most stable carbocation that can be formed.

Comparative Fragmentation Data of Tridecane Isomers

The following table summarizes the key mass spectral data for n-tridecane and seven of its branched isomers. All compounds have the same molecular formula (C₁₃H₂₈) and a molecular weight of approximately 184.36 g/mol . The data is sourced from the NIST Chemistry WebBook.[1][1][2][3][4][5][6][7]

CompoundMolecular Ion (m/z 184) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-Tridecane [1]1.25743 (82), 57 (100), 71 (55), 85 (32)
2-Methyldodecane [2]0.24343 (100), 57 (40), 71 (15), 85 (10), 169 (1)
3-Methyldodecane [3]0.35743 (65), 57 (100), 71 (20), 85 (12), 155 (2)
4-Methyldodecane [4]0.47143 (50), 57 (80), 71 (100), 85 (15), 141 (3)
5-Methyldodecane [5]0.58543 (45), 57 (65), 71 (80), 85 (100), 127 (4)
6-Methyldodecane [6]0.69943 (40), 57 (60), 71 (70), 85 (85), 99 (100), 113 (5)
2,2-Dimethylundecane [7]Not Observed5743 (30), 57 (100), 71 (5), 85 (3), 169 (15)
2,3-Dimethylundecane [1]Not Observed5743 (80), 57 (100), 71 (35), 85 (20), 155 (8)

Experimental Protocols

The mass spectral data presented in this guide were obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental conditions may vary slightly between analyses, the following protocol is representative for the analysis of tridecane isomers.

1. Sample Preparation:

  • Samples of individual tridecane isomers are diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC):

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-250.

  • Scan Rate: 2 scans/second.

Fragmentation Pathways and Logical Relationships

The fragmentation of alkanes is governed by the stability of the resulting carbocations and radicals. The following diagrams illustrate the primary fragmentation pathways for linear and branched tridecane isomers.

G Figure 1. General Fragmentation Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_analysis Analysis cluster_output Output Tridecane_Isomer Tridecane Isomer (Vapor) Ionization Electron Ionization (70 eV) Tridecane_Isomer->Ionization Molecular_Ion Molecular Ion [C13H28]+• (m/z 184) Ionization->Molecular_Ion Fragmentation C-C Bond Cleavage Molecular_Ion->Fragmentation Fragment_Ions Fragment Ions [CnH2n+1]+ Fragmentation->Fragment_Ions Mass_Analyzer Mass Analyzer Fragment_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: General workflow for the mass spectrometric analysis of tridecane isomers.

G Figure 2. Fragmentation of n-Tridecane vs. a Branched Isomer cluster_n_tridecane n-Tridecane Fragmentation cluster_branched_tridecane 4-Methyldodecane Fragmentation n_M [C13H28]+• m/z 184 n_frag1 Loss of C2H5• n_M->n_frag1 n_ion1 [C11H23]+ m/z 155 n_frag1->n_ion1 n_frag2 Loss of C3H7• n_ion1->n_frag2 n_ion2 [C10H21]+ m/z 141 n_frag2->n_ion2 n_frag3 ... n_ion2->n_frag3 n_ion3 [C4H9]+ m/z 57 (Base Peak) n_frag3->n_ion3 b_M [C13H28]+• m/z 184 b_frag1 Cleavage at branch (Loss of C9H19•) b_M->b_frag1 b_frag2 Cleavage at branch (Loss of C3H7•) b_M->b_frag2 b_ion1 [C4H9]+ m/z 57 b_frag1->b_ion1 b_ion2 [C10H21]+ m/z 141 b_frag2->b_ion2 b_ion3 [C5H11]+ m/z 71 (Base Peak) b_frag2->b_ion3 Rearrangement

Caption: Comparison of fragmentation pathways for linear and branched tridecane.

References

Navigating the Maze of 2-Methyldodecane Isomers: A Guide to GC Column Selection

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of 2-methyldodecane isomers by gas chromatography (GC) is a critical task in various fields, from petrochemical analysis to fragrance and pheromone research. The structural similarity of these isomers, including both positional isomers (e.g., 3-methyldodecane, 4-methyldodecane) and enantiomers (R- and S-2-methyldodecane), presents a significant analytical challenge. The key to achieving baseline resolution lies in the selection of an appropriate GC column, as the stationary phase chemistry dictates the separation mechanism. This guide provides a comparative overview of different GC column types and their performance in separating these closely related compounds, supported by experimental principles and protocols.

Unraveling Isomers: The Critical Role of the Stationary Phase

Standard non-polar GC columns, which primarily separate compounds based on boiling point, are often insufficient for resolving isomers with nearly identical volatilities. The separation of this compound isomers, therefore, necessitates stationary phases that can exploit subtle differences in their polarity and three-dimensional structure.

For positional isomers of methyldodecane, which differ in the position of the methyl group along the dodecane (B42187) chain, stationary phases with shape-selective properties are often required. Liquid crystalline phases, for instance, are known for their ability to separate rigid isomers.

For the enantiomeric separation of chiral molecules like this compound, a chiral stationary phase is essential. These phases create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times. Cyclodextrin-based columns are widely used for this purpose.

Comparative Performance of GC Columns

The following table summarizes the suitability of different GC column stationary phases for the separation of this compound isomers.

Stationary Phase TypePrinciple of SeparationSuitability for this compound IsomersTypical Column Example(s)Performance Highlights & Limitations
Non-Polar (e.g., 100% Dimethylpolysiloxane)Boiling Point / van der Waals forcesLimited: Primarily separates based on boiling point. May not resolve positional isomers with similar boiling points. Not suitable for enantiomers.DB-1, HP-1, Rtx-1Good for general hydrocarbon profiling. Provides retention index data for individual isomers but lacks selectivity for complex isomer mixtures.
Intermediate Polarity (e.g., 5% Phenyl Methylpolysiloxane)Boiling Point & Polarity (π-π interactions)Moderate: Offers some selectivity for aromatic positional isomers, but its effectiveness for branched alkanes is limited. Not suitable for enantiomers.DB-5, HP-5ms, Rtx-5msCommonly used for a wide range of applications. May provide slightly better separation of some positional isomers than non-polar phases.
Polar (e.g., Polyethylene Glycol - WAX)Polarity (Hydrogen Bonding, Dipole-Dipole)Poor to Moderate: Primarily for polar analytes. May show some unique selectivity for hydrocarbon isomers but is not the primary choice. Not suitable for enantiomers.DB-WAX, HP-INNOWaxHigh polarity can lead to long retention times for non-polar alkanes.
Liquid Crystalline Molecular Shape SelectivityHigh (for positional isomers): Can separate isomers based on their linearity and rigidity.e.g., MEAB liquid crystalline phasesExcellent for separating positional and geometric isomers that are difficult to resolve on other phases.[1] Reproducibility can sometimes be a challenge.
Chiral (Cyclodextrin-based) Enantioselective Interactions (Inclusion Complexation)High (for enantiomers): Essential for separating the (R) and (S) enantiomers of this compound.Chirasil-DEX CB, Beta DEX™, Gamma DEX™The column of choice for chiral separations of branched alkanes.[2] May require optimization of temperature programs for baseline resolution.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol is adapted from methodologies used for the chiral separation of structurally similar branched alkanes and their derivatives.[2]

Objective: To resolve the (R) and (S) enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Autosampler

Chromatographic Conditions:

  • Column: Chirasil-DEX CB (or equivalent beta-cyclodextrin-based chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 2°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector: FID at 250°C or MS (scan range 50-250 m/z)

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound isomer mixture in n-hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis:

  • Identify the two eluting enantiomer peaks.

  • Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric ratio by comparing the peak areas.

Protocol 2: Screening of Positional Methyldodecane Isomers

Objective: To achieve separation of various positional isomers of methyldodecane.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Chromatographic Conditions:

  • Column: High-resolution capillary column with a liquid crystalline stationary phase (if available) or a long non-polar column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness Rtx-1) for high-efficiency separation based on boiling point differences.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min

  • Injector: Split/Splitless, 260°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp: 3°C/min to 230°C

    • Hold: 10 minutes at 230°C

  • Detector: FID at 260°C

Sample Preparation:

  • Prepare a solution containing a mixture of methyldodecane positional isomers in n-hexane.

  • Vortex the solution.

  • Transfer to a 2 mL autosampler vial.

Data Analysis:

  • Analyze the chromatogram for the resolution of the different positional isomer peaks.

  • Retention indices can be calculated using a homologous series of n-alkanes to aid in peak identification.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting a GC column for this compound isomer analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject Sample Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report Integration->Report Column_Selection start Start: Separate this compound Isomers isomer_type What type of isomers need to be separated? start->isomer_type enantiomers Enantiomers (R/S) isomer_type->enantiomers Enantiomers positional Positional Isomers isomer_type->positional Positional chiral_col Select Chiral Column (e.g., Cyclodextrin-based) enantiomers->chiral_col shape_col Select Shape-Selective Column (e.g., Liquid Crystalline) or High-Efficiency Non-Polar Column positional->shape_col analysis Perform GC Analysis chiral_col->analysis shape_col->analysis

References

A Comparative Guide to the Accurate and Precise Quantification of 2-Methyldodecane Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of non-polar compounds like 2-methyldodecane is critical for a variety of applications, from biomarker discovery to petroleum analysis. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods utilizing an internal standard for the accurate and precise quantification of this compound. Due to the limited availability of specific public data on this compound quantification, this guide leverages performance data from closely related long-chain and branched-chain alkanes to provide a representative comparison.

Method Performance Comparison

The selection of an appropriate internal standard is paramount for achieving high accuracy and precision in quantitative GC-MS analysis. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components. For this compound, a C13 branched-chain alkane, suitable internal standards include other non-native branched alkanes or, ideally, a stable isotope-labeled analogue.

This guide will compare two common approaches for the internal standard calibration of this compound:

  • Method A: Using a structurally similar branched-chain alkane as the internal standard (e.g., Tridecane).

  • Method B: Employing a deuterated analogue of a closely related alkane as the internal standard (e.g., Dodecane-d26). Deuterated standards are often considered the "gold standard" as their chemical and physical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability.[1]

The following table summarizes the expected performance data for the quantification of this compound based on validated methods for similar long-chain and branched alkanes.[2][3]

Validation ParameterMethod A: Branched Alkane IS (e.g., Tridecane)Method B: Deuterated Alkane IS (e.g., Dodecane-d26)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 1 - 5 ng/mL0.5 - 2 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL2 - 10 ng/mL
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (RSD %) < 15%< 10%

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS with an internal standard. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.

Sample Preparation
  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of the internal standard stock solution (either Tridecane or Dodecane-d26 in a volatile solvent like hexane) to achieve a final concentration within the linear range of the assay.

  • Extraction (for complex matrices): Perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to isolate this compound and the internal standard from the sample matrix.

  • Concentration and Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Interface Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • This compound ions: m/z 57, 71, 85 (quantifier), 184 (molecular ion, if visible).

    • Tridecane (IS) ions: m/z 57, 71, 85 (quantifier), 184 (molecular ion).

    • Dodecane-d26 (IS) ions: m/z 66, 82, 98 (quantifier), 200 (molecular ion).

Visualizing the Workflow and Logic

To better understand the process of quantification using an internal standard and the validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration Ratio_Calculation->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound Method GC-MS Method Analyte->Method IS Internal Standard (e.g., Dodecane-d26) IS->Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Reliable_Quantification Reliable Quantification Accuracy->Reliable_Quantification Precision->Reliable_Quantification

Caption: Logic of achieving reliable quantification.

References

A Researcher's Guide to Certified Reference Materials for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of branched alkanes, the selection of appropriate certified reference materials (CRMs) is a critical determinant of data quality and analytical method validity. This guide provides a comparative overview of commercially available CRMs for key branched alkanes, supported by experimental data and detailed analytical protocols to aid in your selection process.

The analysis of branched alkanes is crucial in various fields, including petroleum geochemistry, environmental monitoring, and metabolomics. The structural complexity and the presence of numerous isomers make their accurate identification and quantification challenging. Certified Reference Materials provide a reliable foundation for method validation, instrument calibration, and ensuring the metrological traceability of results.

This guide offers an objective comparison of individual branched alkane CRMs from leading providers, presenting key quantitative data in a clear, tabular format. Furthermore, it outlines a detailed experimental methodology for the analysis of these compounds, ensuring you have the necessary information to implement robust and accurate analytical workflows.

Comparison of Certified Reference Materials for Branched Alkanes

The availability of certified reference materials for a wide range of individual branched alkanes is more common than comprehensive multi-component mixtures of exclusively branched isomers. The selection of a CRM is contingent upon the specific branched alkane of interest, the sample matrix, and the required concentration levels. Below is a comparison of some widely used branched alkane CRMs from prominent suppliers.

CRM ProviderProduct Name/IDAnalyteMatrix/SolventCertified Value & UncertaintyPurityAccreditation
Sigma-Aldrich PHR11302,2,4-Trimethylpentane (Isooctane)Neat--ISO 17034, ISO/IEC 17025
ESSLAB RD0394535Pristane (2,6,10,14-Tetramethylpentadecane)Tetrachloroethene100151 ± 1075 µg/ml[1]98.7%[1]ISO 17034
Sigma-Aldrich 45663PhytaneNeat-≥95.0% (GC)[2]Analytical Standard
MedchemExpress HY-N7819PristaneNeat-99.87% (GC)[3]-
Chem-Impex 00159PristaneNeat-≥ 99% (GC)[4]-

Note: "Neat" refers to a pure substance without a solvent. For these materials, the purity value is the certified property. The table presents a selection of available CRMs and is not exhaustive.

Experimental Protocols

Accurate quantification of branched alkanes necessitates meticulous sample preparation and analysis. The following protocol is based on established methodologies suitable for the analysis of branched alkanes in organic solvents or extracted samples using the aforementioned CRMs for calibration and quality control. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which provides both separation and identification capabilities.

Preparation of Calibration Standards
  • Stock Standard Preparation: For neat CRMs (e.g., Isooctane, Pristane, Phytane), accurately weigh a known amount of the CRM and dissolve it in a high-purity solvent (e.g., hexane, isooctane) to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working calibration standards by performing serial dilutions of the stock solution with the appropriate solvent. The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

Sample Preparation
  • Liquid Samples: If the sample matrix is a clean organic solvent compatible with the GC-MS system, it may be directly injected after dilution, if necessary.

  • Solid/Complex Samples: For solid or complex matrices, an extraction step is required. This can involve techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) using a suitable solvent. The resulting extract may require cleanup and concentration before analysis.

  • Internal Standard Spiking: To correct for variations in sample injection and matrix effects, spike a known amount of an internal standard into all calibration standards, blanks, and samples. The internal standard should be a compound that is not present in the samples and has similar chemical properties to the analytes of interest (e.g., a deuterated analog or a branched alkane with a different chain length).

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is typically used for hydrocarbon analysis. A column with a length of 30-60 meters is recommended for good resolution of isomers.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Injection: A split/splitless or on-column injector is used. For trace analysis, splitless mode is preferred to enhance sensitivity.

  • Oven Temperature Program: A typical temperature program starts at a low initial temperature (e.g., 40-60°C) and ramps up to a final temperature of around 300-320°C. The specific ramp rates and hold times should be optimized to achieve good separation of the target analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra for identification. For higher sensitivity and quantitative accuracy, selected ion monitoring (SIM) mode can be used, where only specific ions characteristic of the target analytes and internal standard are monitored.

Data Analysis and Quantification
  • Analyte Identification: Branched alkanes are identified by comparing their retention times and mass spectra with those of the certified reference materials.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for using certified reference materials in branched alkane analysis and a conceptual pathway for ensuring data quality.

crm_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase crm Select & Procure Certified Reference Material stock Prepare Stock Standard Solution crm->stock Gravimetric Dilution working Prepare Working Calibration Standards stock->working Serial Dilution gcms GC-MS Analysis working->gcms sample_prep Sample Preparation (Extraction, Cleanup) sample_prep->gcms calibration Generate Calibration Curve gcms->calibration quantification Quantify Analyte in Samples calibration->quantification report Report Results with Traceability quantification->report

Caption: Workflow for Branched Alkane Analysis Using CRMs.

data_quality_pathway traceability Metrological Traceability crm Certified Reference Material (CRM) traceability->crm instrument Calibrated Instrument crm->instrument Calibration method Validated Analytical Method method->instrument result Accurate & Reliable Result instrument->result Analysis

Caption: Pathway to Ensuring Data Quality in Chemical Analysis.

References

A Comparative Analysis of Experimental and Library Mass Spectra of 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectral Data

This guide provides a detailed comparison between the expected experimental mass spectrum and the library mass spectrum of 2-methyldodecane (C₁₃H₂₈), a branched alkane. Understanding the similarities and potential differences between experimentally acquired data and library references is crucial for accurate compound identification in various research and development settings, including drug metabolite studies and chemical analysis. This comparison is supported by a summary of key spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a visualization of the compound's fragmentation pathway.

Quantitative Data Comparison

The mass spectrum of this compound is characterized by a series of alkyl fragment ions. The library data presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3] An experimental spectrum, acquired under typical GC-MS conditions, is expected to show close correlation with the library spectrum, although minor variations in relative intensities can occur due to differences in instrumentation and analytical parameters.

m/zLibrary Relative Intensity (%)[1]Expected Experimental Relative Intensity (%)Ion Formula (Proposed)
43100~100[C₃H₇]⁺
5785~80-90[C₄H₉]⁺
7150~45-55[C₅H₁₁]⁺
8530~25-35[C₆H₁₃]⁺
4145~40-50[C₃H₅]⁺
5625~20-30[C₄H₈]⁺
184<1<1[C₁₃H₂₈]⁺ (Molecular Ion)

Note: The expected experimental relative intensities are estimations based on typical fragmentation patterns of branched alkanes and may vary based on the specific instrumentation and operating conditions.

Fragmentation Pattern Analysis

The fragmentation of this compound upon electron ionization (EI) follows predictable pathways for branched alkanes. The molecular ion (m/z 184) is typically of very low abundance or absent.[4] The major fragmentation events involve cleavage of C-C bonds, leading to the formation of stable carbocations.

The base peak at m/z 43 corresponds to the highly stable isopropyl cation ([CH(CH₃)₂]⁺) or the propyl cation ([CH₂CH₂CH₃]⁺). The prominent peak at m/z 57 is attributed to the secondary butyl cation ([CH(CH₃)CH₂CH₃]⁺) or the tert-butyl cation. Subsequent peaks at m/z 71, 85, and so on, represent larger alkyl fragments, with the intensity generally decreasing as the fragment size increases. This homologous series of fragments separated by 14 mass units (CH₂) is characteristic of alkanes.

The branching at the C2 position influences the relative abundance of certain fragments. Cleavage at the bond between C2 and C3 results in the formation of a secondary carbocation, which is relatively stable, contributing to the observed fragmentation pattern.

Experimental Protocols

Acquiring a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 300.

  • Solvent Delay: 3 minutes to prevent the solvent peak from entering the mass spectrometer.

4. Data Analysis:

  • The acquired mass spectrum of the chromatographic peak corresponding to this compound is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for identification.

Mandatory Visualization

Fragmentation_of_2_Methyldodecane Fragmentation Pathway of this compound cluster_frags Major Fragments M This compound (M) m/z 184 M_ion [C13H28]+• (Molecular Ion) m/z 184 M->M_ion Electron Ionization (70 eV) frag43 [C3H7]+ m/z 43 (Base Peak) M_ion->frag43 - C10H21• frag57 [C4H9]+ m/z 57 M_ion->frag57 - C9H19• frag71 [C5H11]+ m/z 71 M_ion->frag71 - C8H17• frag85 [C6H13]+ m/z 85 M_ion->frag85 - C7H15•

Caption: Key fragmentation pathways of this compound under electron ionization.

Objective Comparison and Conclusion

A comparison of a competently acquired experimental mass spectrum of this compound with its corresponding library spectrum from a reputable source like NIST should yield a high degree of similarity.

  • Fragment Ions (m/z): The m/z values of the major fragment ions are expected to be identical. Both spectra will be dominated by the alkyl series (m/z 43, 57, 71, 85, etc.).

  • Relative Intensities: While the rank order of the most abundant peaks should be consistent (with m/z 43 typically being the base peak), minor variations in their relative intensities are common. These differences can arise from variations in ion source temperature, electron energy, and the type of mass analyzer used.

  • Molecular Ion: The molecular ion at m/z 184 is expected to be very weak or undetectable in both the library and experimental spectra, a characteristic feature of long-chain branched alkanes.

References

Cross-Validation of 2-Methyldodecane Identification with Authentic Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the identification of 2-Methyldodecane, emphasizing the critical role of cross-validation with authentic standards. Accurate identification of chemical compounds is paramount in research and development, where impurities or misidentification can have significant consequences. This document outlines the experimental data and protocols necessary for confident identification of this compound in complex mixtures.

Data Presentation: Enhancing Confidence in Identification

The primary method for identifying volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). While mass spectrometry provides a chemical fingerprint, and retention indices offer chromatographic information, true validation comes from direct comparison with a certified reference material.

Below is a summary of the key identification parameters for this compound. The use of an authentic standard allows for the direct comparison and confirmation of these values in your own laboratory under your specific analytical conditions.

ParameterTentative Identification (Without Authentic Standard)Confirmed Identification (With Authentic Standard)Data Source
Retention Index (Kovats) Database value (e.g., 1265 on a standard non-polar column)Experimentally determined value matches the authentic standard under identical conditions[1][2]
Mass Spectrum (m/z) Match to library spectra (e.g., NIST)Identical fragmentation pattern and ion ratios to the authentic standard[3]
Peak Co-elution Not ApplicableSingle, sharp peak when the sample is co-injected with the authentic standardInternal Laboratory Data

Experimental Protocols

Confident identification of this compound requires a robust analytical method. The following protocol is a general guideline for GC-MS analysis and can be adapted based on the specific sample matrix and available instrumentation.

Preparation of Authentic Standard

A certified reference material (CRM) of this compound should be used.[3]

  • Stock Solution: Prepare a stock solution of this compound CRM in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of, for example, 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve and for spiking experiments.

Sample Preparation

The method of sample preparation will depend on the matrix. For liquid samples, a simple dilution or liquid-liquid extraction may be sufficient. For solid or semi-solid samples, headspace analysis or solvent extraction may be necessary.

  • Example: Liquid-Liquid Extraction:

    • To 1 mL of the liquid sample, add 1 mL of a suitable extraction solvent (e.g., hexane).

    • Vortex the mixture for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is recommended.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes. This program should be optimized to ensure good separation of this compound from other components in the sample.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Cross-Validation
  • Retention Index Calculation: Analyze a series of n-alkanes under the same GC conditions to determine the retention indices of the peaks in your sample. Compare the calculated retention index of the peak of interest to the known Kovats retention index of this compound.[1][2]

  • Mass Spectrum Matching: Compare the mass spectrum of the unknown peak to a reference library such as the NIST Mass Spectral Library.

  • Authentic Standard Confirmation:

    • Direct Injection: Inject the authentic standard of this compound and confirm that its retention time and mass spectrum match the tentatively identified peak in the sample.

    • Co-injection (Spiking): Spike the sample with a small amount of the authentic standard and re-analyze. The peak corresponding to this compound should increase in intensity without the appearance of a new, closely eluting peak. This confirms that the peak in the sample is chromatographically identical to the authentic standard.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the cross-validation of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_validation Validation cluster_result Result Sample Sample Containing Unknowns GCMS GC-MS Analysis Sample->GCMS Standard Authentic this compound Standard Standard->GCMS SampleData Sample Chromatogram & Mass Spectra GCMS->SampleData StandardData Standard Chromatogram & Mass Spectrum GCMS->StandardData Compare Compare Retention Time & Mass Spectra SampleData->Compare StandardData->Compare CoInject Co-injection/ Spiking Compare->CoInject ConfirmedID Confirmed Identification CoInject->ConfirmedID logical_relationship Start Tentative Identification (Library Match) AuthenticStandard Acquire Authentic This compound Standard Start->AuthenticStandard RunStandard Analyze Authentic Standard (GC-MS) AuthenticStandard->RunStandard CompareRT Retention Time Match? RunStandard->CompareRT CompareMS Mass Spectrum Match? CompareRT->CompareMS Yes NotConfirmed Identification Not Confirmed CompareRT->NotConfirmed No CoElution Co-elution with Spike? CompareMS->CoElution Yes CompareMS->NotConfirmed No Confirmed Identification Confirmed CoElution->Confirmed Yes CoElution->NotConfirmed No

References

Evaluating the Linearity of 2-Methyldodecane Response in GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the linearity of 2-Methyldodecane response using Gas Chromatography-Mass Spectrometry (GC-MS). While specific linearity studies on this compound are not extensively published, this document synthesizes established methodologies for the analysis of branched-chain alkanes and analogous compounds to present a robust framework for method validation.[1] This guide includes detailed experimental protocols, comparative data from related analytes, and a discussion of alternative analytical approaches.

Linearity of Response in GC-MS Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In GC-MS, this is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response of the instrument (e.g., peak area) is then plotted against the known concentration of the analyte. A linear relationship is demonstrated by a high coefficient of determination (R²), typically greater than 0.99.[2][3]

Based on studies of other long-chain and branched alkanes, a GC-MS method for this compound is expected to exhibit excellent linearity over a defined concentration range.[4][5][6] The following table summarizes typical linearity data obtained for similar compounds, which can be considered representative for establishing performance criteria for this compound analysis.

Analyte ClassConcentration Range (µg/mL)Coefficient of Determination (R²)Reference
Various Essential Oil Components0.10 - 10.00≥ 0.998[5][6]
Organochlorine Pesticides0.160 - 21.0> 0.999[2]
n-AlkanesNot SpecifiedNot Specified[4]

Experimental Protocol for Linearity Evaluation

This section details a standard protocol for evaluating the linearity of the this compound response in a GC-MS system.

Materials and Reagents
  • This compound standard (≥95% purity)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Internal standard (e.g., n-tridecane or other suitable n-alkane)

  • Autosampler vials with caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended for the separation of alkanes.[7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[7]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Scan Range: m/z 40-400

Preparation of Calibration Standards
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the this compound stock solution to prepare a series of at least five calibration standards covering the expected working range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Spiking: Spike each working standard and a blank sample with a constant concentration of the internal standard.

GC-MS Analysis
  • Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.

  • GC Oven Program: A typical temperature program would be:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 280°C at a rate of 10°C/min

    • Final hold: Hold at 280°C for 5 minutes[7]

  • MS Data Acquisition: Acquire data in full scan mode to confirm the identity of this compound and the internal standard based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity. The Kovats retention index for this compound can be used as an additional identifier.[9][10]

Data Analysis
  • Peak Integration: Integrate the peak areas of this compound and the internal standard for each calibration standard.

  • Response Ratio: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Calibration Curve: Plot the response ratio against the concentration of this compound.

  • Linear Regression: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is generally considered to indicate good linearity.[2]

Experimental Workflow

G cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation stock Prepare Stock Solutions (this compound & IS) serial_dilution Perform Serial Dilutions stock->serial_dilution spike Spike with Internal Standard serial_dilution->spike injection Inject Standards spike->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Integrate Peak Areas detection->integration ratio Calculate Response Ratio integration->ratio curve Construct Calibration Curve ratio->curve regression Perform Linear Regression curve->regression result Evaluate Linearity (R² ≥ 0.99) regression->result

References

A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for 2-Methyldodecane. Due to the limited availability of specific validated data for this compound, this guide leverages data from closely related long-chain and branched-chain alkanes to provide a representative comparison. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Comparison of Analytical Methods

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of individual components from a complex mixture. For a compound like this compound, which is a C13 branched alkane, GC-MS offers high sensitivity and selectivity. The performance of a GC-MS method is characterized by several validation parameters, including linearity, LOD, and LOQ.

Table 1: Estimated Performance Data for this compound Analysis by GC-MS

ParameterEstimated ValueRemarks
Linearity (R²)> 0.99Based on typical performance for alkanes.
Limit of Detection (LOD)~5 pmol on-columnEstimated from data for long-chain n-alkanes[1]. This value is highly dependent on the instrument's sensitivity and the specific method parameters.
Limit of Quantification (LOQ)~10 pmol on-columnEstimated from data for long-chain n-alkanes[1]. This is the lowest concentration that can be determined with acceptable precision and accuracy.

Experimental Protocols

A detailed methodology is critical for achieving reliable and reproducible results in the determination of LOD and LOQ. Below is a comprehensive experimental protocol for the analysis of this compound using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or heptane.

    • Perform serial dilutions of the stock solution to prepare a series of working standards at concentrations bracketing the expected LOD and LOQ (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard:

    • For accurate quantification, an internal standard (e.g., a deuterated alkane or another branched alkane not present in the sample) should be added to each working standard and sample at a constant concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: A non-polar capillary column is recommended for alkane analysis. A good choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms)[2].

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[2].

  • Injection Mode: Splitless injection is preferred for trace analysis to enhance sensitivity. For higher concentrations, a split injection can be used to prevent column overload[2].

  • Injector Temperature: 280-300 °C to ensure complete vaporization of the sample[2].

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1-2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5-10 minutes at 300°C[2].

    • Note: A slower temperature ramp (e.g., 5-10°C/min) can improve the separation of closely eluting compounds[2].

  • MS Transfer Line Temperature: 280-300 °C to prevent condensation of analytes[2].

  • Ion Source Temperature: 230 °C[2].

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2].

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity by monitoring characteristic fragment ions of this compound. Common fragment ions for C13 alkanes include m/z 57, 71, and 85. The molecular ion (M+) at m/z 184 is often of low abundance or absent in EI spectra[2].

3. Determination of LOD and LOQ:

The LOD and LOQ can be determined using several methods, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve[3].

  • Signal-to-Noise Ratio Method:

    • LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.

    • LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • Prepare a series of calibration standards at low concentrations near the expected LOD and LOQ.

    • Construct a calibration curve by plotting the analyte response versus the concentration.

    • Calculate the LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where:

        • σ = the standard deviation of the y-intercepts of the regression line.

        • S = the slope of the calibration curve.

Workflow and Pathway Diagrams

To better visualize the experimental and logical processes, the following diagrams are provided.

stock Prepare 1 mg/mL Stock Solution of this compound in Hexane working Perform Serial Dilutions to Create Working Standards stock->working internal Add Internal Standard to all Samples and Standards working->internal injection Inject Sample into GC-MS internal->injection Analysis separation Chromatographic Separation on HP-5ms Column injection->separation detection Mass Spectrometric Detection (EI) separation->detection calibration Construct Calibration Curve detection->calibration Data Acquisition sn Determine Signal-to-Noise Ratio detection->sn Data Acquisition lod_loq Calculate LOD and LOQ calibration->lod_loq sn->lod_loq cluster_concepts Conceptual Relationship cluster_decision Interpretation analyte Analyte Present signal Analytical Signal analyte->signal lod Limit of Detection (LOD) (Signal > 3x Noise) signal->lod noise Background Noise noise->lod loq Limit of Quantification (LOQ) (Signal > 10x Noise) noise->loq lod->loq between Between LOD and LOQ: Analyte detected but not quantifiable lod->between above_loq Above LOQ: Analyte detected and quantifiable loq->above_loq below_lod Below LOD: Analyte not detected

References

Safety Operating Guide

2-Methyldodecane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Methyldodecane is essential for laboratory safety, environmental protection, and regulatory compliance. Due to its classification as toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1] Adherence to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and local institutional policies is mandatory for the entire lifecycle of the chemical waste, from generation to disposal.[2][3]

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is in use. This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses that meet approved standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166).[4]

  • Skin Protection: Use chemically impermeable gloves and other protective clothing to prevent skin contact. Contaminated clothing should be removed immediately.[4]

  • Respiratory Protection: Handle this compound in a well-ventilated area to avoid the formation of aerosols or vapors.[5] If ventilation is insufficient, a suitable respirator should be used.[4]

  • General Hygiene: Wash hands thoroughly after handling the substance.[4]

Spill Response Protocol

In the event of a spill, immediate action is necessary to prevent chemical exposure and environmental contamination.[4]

  • Evacuate and Ventilate: Clear all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[5] Use non-sparking tools for cleanup.[5]

  • Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material like sand or vermiculite.[4]

  • Cleanup and Collection: Absorb the spilled liquid and collect the material into a suitable, closed container for disposal.

  • Decontamination: Thoroughly clean the affected area after the spilled material has been removed.[4]

Chemical Profile and Data

A summary of key data for this compound is provided below. This information is critical for proper labeling and handling.

PropertyValueSource
CAS Number 1560-97-0[5][6]
Molecular Formula C₁₃H₂₈[5][7]
Physical Form Liquid[6]
Flash Point ~70.60 °C (159 °F)[8]
Key Hazard H411: Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a hazardous waste process.[4] The following protocol outlines the required steps from collection to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.[9]

  • Designated Container: Collect waste this compound in a dedicated, chemically compatible container with a secure, leak-proof lid.[10][11] The container should be in good condition, free from damage.[10]

  • Avoid Mixing: Do not mix this compound with other waste streams, particularly incompatible materials like acids, bases, or oxidizers.[9][12] It should be classified as a non-halogenated organic solvent waste.[12]

  • Capacity Limit: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[12]

Step 2: Labeling of Waste Containers

Accurate labeling is a regulatory requirement and prevents dangerous chemical mix-ups.[9][11]

  • Attach Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12][13]

  • Complete Information: The label must include the full chemical name, "this compound," and list all constituents.[13] Avoid using abbreviations or formulas.[13]

  • Hazard Identification: Clearly indicate the relevant hazards, such as "Toxic to aquatic life."[1]

  • Date Accumulation: Record the date when waste was first placed in the container.[9]

Step 3: On-Site Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA, which must be at or near the point of waste generation.[14]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a spill tray, to capture any potential leaks.[10][13]

  • Secure Storage: Keep waste containers closed at all times except when adding waste.[13][14] Store them away from ignition sources in a well-ventilated area.[5][10]

Step 4: Professional Disposal

Final disposal must be conducted in compliance with all regulations.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9][14]

  • Prohibited Disposal Methods: Never dispose of this compound by pouring it down the sewer system or allowing it to evaporate in a fume hood.[10][13] Its aquatic toxicity makes environmental release strictly forbidden.[1][4]

  • Approved Disposal Methods: The recommended disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[5]

  • Container Disposal: Empty this compound containers must be triple-rinsed, with the first rinse collected as hazardous waste.[13] The clean container can then be recycled or disposed of according to institutional policy.[5]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Preparation for Storage cluster_2 Step 3: Safe Storage cluster_3 Step 4: Final Disposal cluster_4 Prohibited Actions gen Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Collect in a Designated, Compatible Container ppe->collect seal Securely Seal Container (Fill < 75% Full) collect->seal drain Do NOT Pour Down Drain collect->drain trash Do NOT Dispose in Regular Trash collect->trash label_node Label Container with: - 'Hazardous Waste' - 'this compound' - Hazards (Aquatic Toxin) - Accumulation Date store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_node->store seal->label_node check Is Waste Pickup Scheduled? store->check contact Contact EHS to Arrange Pickup check->contact No pickup Waste Collected by Licensed Hazardous Waste Contractor check->pickup Yes contact->pickup dispose Final Disposal via Controlled Incineration or Chemical Destruction pickup->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Methyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Methyldodecane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₂₈[1]
Molecular Weight 184.36 g/mol [1][2]
Appearance Liquid[2][3][4]
Boiling Point 103 °C @ 10.5 Torr[2]
Melting Point -26°C[2]
Flash Point 70.6°C[2]
Density 0.7542 g/cm³ @ 20°C[2]
Water Solubility 0.03173 mg/L @ 25°C (estimated)[2][4]
GHS Classification Not classified as hazardous under GHS[1][5]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table outlines the recommended equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[6]To prevent eye contact.
Skin Protection Chemical-resistant gloves (e.g., PVC, Nitrile), lab coat, and closed-toe shoes.[6] Fire/flame resistant and impervious clothing is also recommended.[1]To prevent skin contact.[6]
Respiratory Protection Not typically required under normal use with adequate ventilation.[6] If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[1][6]To prevent respiratory tract irritation.[6]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Handling: Avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] Store away from incompatible materials such as oxidizing agents.[6]

Disposal Plan:

  • Waste Disposal: this compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Emergency Procedures

Immediate and appropriate response to spills or exposure is crucial.

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill Response:

  • Personal Precautions: Evacuate personnel to safe areas.[1] Use personal protective equipment, including chemical impermeable gloves.[1] Ensure adequate ventilation.[1]

  • Containment and Cleaning: Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Prevent further leakage or spillage if it is safe to do so.[1]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage disposal Dispose via Licensed Chemical Waste Contractor handling->disposal storage->handling cleanup Decontaminate Work Area disposal->cleanup

Caption: Safe handling workflow for this compound.

Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (Respirator, if necessary) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Dispose of Waste in Sealed Containers collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.